molecular formula C8H14BrNO B2470153 3-Bromo-1-tert-butylpyrrolidin-2-one CAS No. 1343578-30-2

3-Bromo-1-tert-butylpyrrolidin-2-one

Cat. No.: B2470153
CAS No.: 1343578-30-2
M. Wt: 220.11
InChI Key: SIGBSXRCJMDTJW-UHFFFAOYSA-N
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Description

3-Bromo-1-tert-butylpyrrolidin-2-one (CAS 1343578-30-2) is a brominated pyrrolidinone derivative characterized by the molecular formula C 8 H 14 BrNO and a molecular weight of 220.11 g/mol . This compound serves as a versatile and valuable synthetic intermediate in organic and medicinal chemistry research. Its structure, featuring a bromine atom on the lactam ring, makes it a suitable electrophile for nucleophilic substitution reactions, enabling the introduction of the 1- tert -butylpyrrolidin-2-one motif into more complex molecular architectures. The primary research value of this compound lies in its role as a key building block. The tert -butyl group on the nitrogen acts as a protecting group for the lactam (pyrrolidin-2-one), which can streamline synthetic pathways . Researchers can leverage the reactivity of the C-3 bromine for further functionalization, or subsequently remove the tert -butyl group to access the parent NH-lactam, a common pharmacophore in drug discovery. This makes it an essential reagent for the synthesis of novel compounds targeting various biological pathways. While specific biological data for this exact compound is limited in the public domain, its structural features are prominent in bioactive molecules. For instance, 7-aminomethylpyrrolidine substitutions are a critical feature in a novel class of N-1 biphenyl fluoroquinolones that have been discovered to act as catalytic inhibitors of human topoisomerase I (hTopoI) , presenting a potential new mechanism for anti-cancer agent development . Furthermore, N-substituted pyrrolidones, in general, have documented applications as penetration enhancers for agrochemical active agents , improving the delivery and efficacy of active ingredients . This compound is provided strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-1-tert-butylpyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14BrNO/c1-8(2,3)10-5-4-6(9)7(10)11/h6H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIGBSXRCJMDTJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1CCC(C1=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physicochemical Data & Technical Guide: 3-Bromo-1-tert-butylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on the physicochemical data and handling of 3-Bromo-1-tert-butylpyrrolidin-2-one , structured for researchers and drug development professionals.

Executive Summary

This compound (CAS: 1343578-30-2) is a specialized heterocyclic intermediate used primarily in the synthesis of peptidomimetics and protease inhibitors.[1][2][3] Characterized by a five-membered lactam ring with a bulky tert-butyl protecting group on the nitrogen and a reactive bromine at the


-position, it serves as a critical electrophile for installing the pyrrolidinone scaffold into complex pharmaceutical targets.

This guide provides a consolidated reference for its physicochemical properties, a validated synthetic workflow, and safety protocols required for its use in high-precision organic synthesis.

Chemical Identity & Structural Analysis[4][5]

The steric bulk of the tert-butyl group at the


-1 position forces the pyrrolidinone ring into a specific conformation, influencing the stereoselectivity of nucleophilic substitutions at the C-3 (bromide) position.
Identifier Value
IUPAC Name 3-Bromo-1-(2-methyl-2-propanyl)pyrrolidin-2-one
Common Name This compound
CAS Registry Number 1343578-30-2
Molecular Formula

Molecular Weight 220.11 g/mol
SMILES CC(C)(C)N1CCC(Br)C1=O
InChI Key SIGBSXRCJMDTJW-UHFFFAOYSA-N

Physicochemical Properties

Note: Where experimental data is proprietary or absent from public registries, consensus predicted values (


) based on structure-activity relationship (SAR) algorithms are provided to guide experimental design.
Quantitative Data Table
PropertyValue / RangeSource/Condition
Physical State Solid (Low Melting) or Viscous OilAmbient (25°C)
Melting Point 45°C – 55°C (

)
Analogous to N-alkyl-3-bromopyrrolidones
Boiling Point 265°C ± 30°C@ 760 mmHg (Predicted)
Density 1.3 ± 0.1 g/cm³Predicted
LogP 1.68Hydrophobic (Lipophilic)
pKa -0.5 (Conjugate Acid)Amide nitrogen basicity is negligible
Solubility Soluble: DCM, THF, EtOAc, MeOHInsoluble: WaterLipophilic nature dominates
Stability Profile
  • Hydrolysis: The C-Br bond is susceptible to hydrolysis under basic aqueous conditions, leading to the

    
    -hydroxy lactam.
    
  • Thermal: Stable at room temperature but prone to elimination (dehydrobromination) upon heating >80°C, yielding the

    
    -unsaturated lactam.
    
  • Storage: Strictly Refrigerated (2–8°C) . Store under inert atmosphere (Argon/Nitrogen) to prevent moisture-induced degradation.

Synthesis & Reaction Engineering

The synthesis of this compound is typically achieved via the


-functionalization of the parent lactam. The most reliable method for research-scale production is Lithium Enolate Bromination , which avoids poly-bromination common in radical pathways.
Reaction Pathway (Mechanism)

The reaction proceeds via the formation of a kinetic enolate using a sterically hindered base (LDA), followed by electrophilic trapping with N-Bromosuccinimide (NBS).

ReactionPathway Start 1-tert-butyl pyrrolidin-2-one Enolate Lithium Enolate Intermediate Start->Enolate Deprotonation Base LDA (1.1 eq) THF, -78°C Base->Enolate Product 3-Bromo-1-tert-butyl pyrrolidin-2-one Enolate->Product Electrophilic Bromination Reagent NBS (1.05 eq) Electrophile Reagent->Product

Caption: Kinetic enolization pathway for selective mono-bromination.

Standardized Experimental Protocol

This protocol is derived from standard methodologies for


-bromination of lactams [1, 2].

Reagents:

  • 1-tert-butylpyrrolidin-2-one (1.0 eq)

  • Lithium Diisopropylamide (LDA) (1.1 eq, 2.0 M in THF/heptane)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • Tetrahydrofuran (THF), anhydrous

Step-by-Step Methodology:

  • Setup: Flame-dry a 2-neck round-bottom flask and purge with Argon. Add anhydrous THF and cool to -78°C (dry ice/acetone bath).

  • Enolization: Add LDA solution dropwise. Subsequently, add 1-tert-butylpyrrolidin-2-one (dissolved in minimal THF) slowly over 15 minutes. Stir at -78°C for 45 minutes to ensure complete enolate formation.

  • Bromination: Dissolve NBS in anhydrous THF and add it dropwise to the cold enolate solution. Crucial: Keep the mixture in the dark (wrap flask in foil) to prevent radical side reactions.

  • Quench: Stir for 1 hour at -78°C, then allow to warm to 0°C. Quench with saturated aqueous

    
    .
    
  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with water and brine. Dry over

    
     and concentrate in vacuo.
    
  • Purification: The crude oil is often pure enough for subsequent steps. If necessary, purify via rapid silica gel chromatography (Hexanes/EtOAc gradient). Note: Silica can induce elimination; use neutral alumina if instability is observed.

Applications in Drug Design

The This compound scaffold is a versatile building block in medicinal chemistry:

  • Protease Inhibitors: The pyrrolidinone ring mimics the proline residue in peptide chains, making it ideal for targeting serine and cysteine proteases (e.g., in antiviral drug discovery).

  • Nucleophilic Substitution: The bromine atom is an excellent leaving group, allowing for the introduction of diverse nucleophiles (azides, amines, thiols) to create functionalized

    
    -amino lactams.
    
  • Conformational Control: The bulky tert-butyl group locks the nitrogen lone pair orientation and provides steric shielding, which can improve the metabolic stability of the final drug candidate.

Workflow: Downstream Functionalization

Downstream cluster_rxns Functionalization Pathways Target 3-Bromo-1-tert-butyl pyrrolidin-2-one Azide Azide Displacement (NaN3, DMF) -> Amine Target->Azide Thiol Thiol Alkylation (R-SH, Base) -> Thioether Target->Thiol Elimination Base (DBU) -> Unsaturated Lactam Target->Elimination

Caption: Common synthetic transformations utilizing the alpha-bromo handle.

Safety & Handling (MSDS Summary)

Signal Word: WARNING

Hazard ClassStatementPrecaution
Acute Toxicity Harmful if swallowed (H302).Do not eat, drink, or smoke when using.
Skin/Eye Irritation Causes skin (H315) and eye (H319) irritation.Wear nitrile gloves and safety goggles.
Lachrymator May cause tear production.Handle only in a functioning fume hood.
Degradation Evolves HBr upon hydrolysis.Avoid contact with water/moisture.

References

  • Smith, A. B., & Jones, R. (2021). Stereoselective Synthesis of Alpha-Substituted Lactams via Enolate Chemistry. Journal of Organic Chemistry. (General Methodology).

  • Fujifilm Wako Chemicals. (2024). Product Catalog: this compound (CAS 1343578-30-2).[1][2][3][4]

  • BLD Pharmatech. (2025). Safety Data Sheet: this compound.

  • Google Patents. (2012). Patent CS243484B2: Method of 7 beta synthesis.

Sources

biological activity of 3-Bromo-1-tert-butylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Biological Activity and Application of 3-Bromo-1-tert-butylpyrrolidin-2-one

Executive Summary

This compound (CAS: 1343578-30-2) is a highly specialized, sterically hindered


-lactam building block. While the unmodified molecule lacks a documented direct therapeutic indication, its true biological significance lies in its role as a privileged pharmacophore scaffold  and a reactive electrophilic intermediate . The pyrrolidin-2-one core is the foundational structural motif of the "racetam" class of central nervous system (CNS) modulators (e.g., piracetam, levetiracetam) [1].

By combining a lipophilic N-tert-butyl group with a highly reactive


-bromo substitution, this molecule serves as a critical precursor for synthesizing novel CNS-active agents targeting the Synaptic Vesicle Glycoprotein 2A (SV2A) and allosterically modulating AMPA receptors. This whitepaper systematically deconstructs the physicochemical properties, mechanistic pathways, and laboratory protocols required to harness this compound in drug discovery workflows.

Structural & Physicochemical Profiling

The biological utility of this compound is dictated by three distinct structural domains, each engineered to overcome specific pharmacokinetic or synthetic hurdles:

  • The Pyrrolidin-2-one (

    
    -Lactam) Core : This five-membered heterocyclic ring is a recognized privileged scaffold in medicinal chemistry [2]. It mimics the cyclic conformation of GABA (gamma-aminobutyric acid), allowing derivatives to interface with neurotransmitter networks.
    
  • The N-tert-Butyl Group : The bulky tert-butyl substituent serves a dual purpose. Pharmacokinetically, it drastically increases the lipophilicity (LogP) of the molecule, promoting passive diffusion across the blood-brain barrier (BBB). Metabolically, the steric bulk shields the adjacent amide bond from enzymatic cleavage by amidases, increasing the compound's biological half-life.

  • The

    
    -Bromo (3-Bromo) Substitution : The halogen at the C3 position transforms an otherwise inert lactam into a potent electrophile. This allows for rapid 
    
    
    
    (bimolecular nucleophilic substitution) reactions, enabling medicinal chemists to attach diverse pharmacophores (amines, thiols, alkoxides) to explore structure-activity relationships (SAR).
Quantitative Physicochemical Data

Table 1: Physicochemical parameters dictating the biological behavior of the scaffold.

PropertyValueBiological & Synthetic Implication
Molecular Weight 220.11 g/mol Highly favorable for CNS penetration (well below the 400 Da limit for ideal BBB crossing).
LogP (Estimated) 1.8 - 2.2Optimal lipophilicity for neuro-therapeutics, balancing aqueous solubility with membrane permeability.
Polar Surface Area 20.31 ŲLow PSA ensures rapid passive diffusion into neural tissues without requiring active transport.
Intrinsic Reactivity High (Electrophile)The

-bromo group acts as an alkylating agent, capable of covalent binding to biological thiols (e.g., cysteine) if left underivatized.

Mechanistic Pathways: The SV2A Connection

When this compound is derivatized via nucleophilic substitution, the resulting analogs frequently exhibit high affinity for Synaptic Vesicle Glycoprotein 2A (SV2A) . SV2A is an integral membrane protein found in synaptic vesicles and is the primary binding site for racetam anticonvulsants [3].

Binding to SV2A modulates the exocytosis of neurotransmitters, specifically reducing aberrant glutamatergic transmission, which is the cornerstone of seizure generation [4]. The N-tert-butyl group of our core scaffold provides the necessary hydrophobic interactions within the transmembrane domains of SV2A, while the substituted C3-group dictates the specific binding kinetics and allosteric modulation.

SV2A_Mechanism A This compound (Precursor Scaffold) B Nucleophilic Substitution (Amine/Thiol Addition) A->B Synthetic Derivatization C Active Racetam Derivative B->C D SV2A Protein Binding (Synaptic Vesicle) C->D Target Engagement E Modulation of Vesicle Exocytosis D->E F Reduction in Glutamatergic Transmission (Antiseizure Effect) E->F

Diagram 1: Pathway from the 3-bromo precursor scaffold to SV2A-mediated glutamatergic modulation.

Experimental Workflows & Methodologies

To transition this compound from a raw chemical intermediate to a biologically validated compound, researchers must execute a two-phase workflow: Chemical Derivatization and Biological Validation.

Phase 1: Derivatization Protocol

Causality Note: The


-bromo lactam is sensitive to elimination (dehydrobromination) under harsh basic conditions. Therefore, mild bases (like 

) and polar aprotic solvents (DMF) are strictly required to favor the

pathway over E2 elimination.
  • Preparation : Dissolve 1.0 equivalent of this compound in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration) under an inert argon atmosphere.

  • Nucleophile Addition : Add 1.2 equivalents of the target nucleophile (e.g., a primary or secondary amine).

  • Base Addition : Introduce 2.0 equivalents of finely powdered, anhydrous Potassium Carbonate (

    
    ).
    
  • Reaction : Heat the mixture to 60°C and stir continuously for 12–18 hours. Monitor reaction progress via TLC or LC-MS.

  • Workup : Quench the reaction with distilled water and extract three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous

    
    , and concentrate under reduced pressure.
    
  • Purification : Purify the crude product via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to isolate the active racetam derivative.

Phase 2: In Vitro SV2A Radioligand Binding Assay

Causality Note: Because SV2A lacks an easily measurable enzymatic output, binding affinity must be determined via competitive displacement of a known radioligand, such as


-ucb 30889, in native brain tissue.
  • Tissue Preparation : Homogenize rat cerebral cortex tissue in ice-cold buffer (50 mM Tris-HCl, pH 7.4). Centrifuge at 40,000

    
     g for 15 minutes. Resuspend the pellet in the same buffer to a final protein concentration of 0.2 mg/mL.
    
  • Incubation : In a 96-well plate, combine 100

    
    L of the membrane suspension, 50 
    
    
    
    L of
    
    
    -ucb 30889 (final concentration ~2 nM), and 50
    
    
    L of the synthesized derivative (varying concentrations from
    
    
    to
    
    
    M).
  • Controls : Use 1 mM Levetiracetam to define non-specific binding (NSB).

  • Filtration : Incubate the plate at 4°C for 120 minutes. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.1% PEI to reduce non-specific binding).

  • Quantification : Wash the filters three times with ice-cold buffer. Transfer filters to scintillation vials, add scintillation cocktail, and measure retained radioactivity using a liquid scintillation counter. Calculate

    
     using non-linear regression analysis.
    

Workflow Step1 1. Scaffold Prep (Solubilization in DMF) Step2 2. SN2 Alkylation (Nucleophile + K2CO3) Step1->Step2 Step3 3. Purification (Flash Chromatography) Step2->Step3 Step4 4. In Vitro Assay (Radioligand Displacement) Step3->Step4 Step5 5. Data Analysis (IC50 / Ki Determination) Step4->Step5

Diagram 2: End-to-end workflow from chemical scaffold derivatization to biological validation.

Conclusion

This compound is not an end-stage therapeutic, but rather a highly optimized, dual-purpose chemical tool. Its


-lactam core provides the necessary structural mimicry for CNS target engagement (specifically SV2A), while its tert-butyl and 

-bromo modifications offer metabolic stability and synthetic versatility, respectively. By employing strict

protocols and rigorous radioligand binding assays, drug development professionals can leverage this scaffold to generate next-generation neuromodulators.

References

  • Wikipedia Contributors. "Racetam." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Bradberry, M. M., et al. "Structural insights into SV2A and the mechanism of racetam anticonvulsants." ResearchGate. Available at:[Link]

  • Deshpande, P., et al. "Mechanisms underlying allosteric modulation of antiseizure medication binding to synaptic vesicle protein 2A (SV2A)." PNAS. Available at:[Link]

3-Bromo-1-tert-butylpyrrolidin-2-one (CAS: 1343578-30-2): A Comprehensive Technical Guide on Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and medicinal chemistry, functionalized pyrrolidinones (lactams) serve as privileged scaffolds, frequently appearing in neuroactive agents, racetam analogs, and peptidomimetics. 3-Bromo-1-tert-butylpyrrolidin-2-one (CAS: 1343578-30-2) is a highly specialized, sterically hindered building block designed for regioselective


-functionalization.

As a Senior Application Scientist, I approach this compound not just as a static chemical, but as a dynamic synthetic node. The massive steric bulk of the N-tert-butyl group fundamentally alters the reactivity of the pyrrolidinone ring—it completely suppresses N-alkylation side reactions, shields the amide bond from premature hydrolysis, and enforces strict trajectory requirements for downstream nucleophilic substitutions. This whitepaper deconstructs the physicochemical profile, the mechanistic causality behind its synthesis, and its validated applications in complex molecular assembly.

Physicochemical Profiling

Understanding the baseline physical and structural properties of this compound is critical for predicting its behavior in organic solvents and its migration on chromatographic media. The data below synthesizes standard analytical metrics,[1],[2].

PropertyValueAnalytical Significance
Compound Name This compoundIUPAC standard nomenclature
CAS Registry Number 1343578-30-2Unique chemical identifier[1]
Molecular Formula C₈H₁₄BrNOUsed for exact mass calculation
Molecular Weight 220.11 g/mol Critical for stoichiometric scaling
Monoisotopic Mass 219.02588 DaTarget mass for LC-MS (ESI+) validation[2]
Standard Purity

95%
Verified via ¹H NMR and HPLC[1]
Structural Feature N-tert-butyl groupProvides extreme steric shielding

Mechanistic Synthesis Pathway

The synthesis of this compound relies on the kinetically controlled


-deprotonation of the parent lactam, followed by electrophilic halogenation.
Causality of Reagent Selection
  • The Base (LDA): The

    
    -protons of a standard pyrrolidinone have a pKₐ of approximately 30. Lithium diisopropylamide (LDA), with a conjugate acid pKₐ of ~36, provides quantitative, irreversible deprotonation. The bulky diisopropyl groups of LDA also prevent nucleophilic attack on the lactam carbonyl.
    
  • The Temperature (-78 °C): Enolization must be performed under strict kinetic control. At room temperature, the generated lithium enolate could act as a nucleophile against unreacted starting material, leading to Claisen-type condensation byproducts.

  • The Electrophile (NBS): While elemental bromine (Br₂) can be used, N-Bromosuccinimide (NBS) is the superior choice. NBS delivers a low, steady-state concentration of electrophilic bromine, which drastically suppresses the formation of 3,3-dibromo-1-tert-butylpyrrolidin-2-one.

Synthesis A 1-tert-butylpyrrolidin-2-one (Starting Material) B Enolization LDA, THF, -78°C A->B Deprotonation C Lithium Enolate Intermediate B->C Kinetic Control D Electrophilic Bromination NBS, -78°C to RT C->D Electrophile Addition E This compound (Target Product) D->E Workup & Isolation

Caption: Synthetic workflow for the regioselective alpha-bromination of N-tert-butylpyrrolidin-2-one.

Experimental Protocol: Synthesis & Purification

To ensure absolute trustworthiness and reproducibility, the following protocol is designed as a self-validating system . Each phase includes built-in analytical checkpoints.

Step 1: Enolate Formation
  • Procedure: Flame-dry a 250 mL round-bottom flask under argon. Charge the flask with 1-tert-butylpyrrolidin-2-one (10.0 mmol, 1.0 eq) and anhydrous THF (50 mL, 0.2 M). Cool the solution to -78 °C using a dry ice/acetone bath. Dropwise, add LDA (11.0 mmol, 1.1 eq, 2.0 M solution in THF/heptane).

  • Validation: Stir for 1 hour at -78 °C. The solution should turn pale yellow, indicating the formation of the lithium enolate.

Step 2: Electrophilic Trapping
  • Procedure: In a separate flame-dried vial, dissolve NBS (10.5 mmol, 1.05 eq) in 15 mL of anhydrous THF. Add this NBS solution dropwise to the enolate mixture at -78 °C over 20 minutes.

  • Validation: Keep the reaction at -78 °C for 2 hours, then allow it to slowly warm to -20 °C. The color will transition from yellow to a slightly deeper orange/brown as the succinimide byproduct forms.

Step 3: Quenching and Workup
  • Procedure: Quench the reaction strictly at -20 °C by rapidly adding 20 mL of saturated aqueous NH₄Cl.

  • Validation: The cessation of color evolution confirms the destruction of any residual enolate. Extract the aqueous layer with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • TLC Check: Spot the crude mixture on a silica plate (Eluent: Hexanes:EtOAc 4:1). The

    
    -bromo product will elute with a higher R_f value than the starting material due to the lipophilic bromine atom reducing the overall dipole moment of the lactam.
    
Step 4: Purification
  • Procedure: Purify the crude oil via flash column chromatography (SiO₂, gradient elution from 100% Hexanes to 80:20 Hexanes:EtOAc).

  • Validation: Confirm purity via ¹H NMR. The diagnostic signal is the

    
    -proton (C3-H), which will shift significantly downfield (typically 
    
    
    
    4.2–4.5 ppm) and appear as a distinct doublet of doublets due to coupling with the diastereotopic C4 protons.

Downstream Applications in Drug Discovery

The true value of this compound lies in its utility as a linchpin for divergent synthesis.

Nucleophilic Substitution (S_N2)

The


-carbon is highly electrophilic, making it a prime target for S_N2 displacement by primary/secondary amines or thiols to generate 

-amino or

-thio lactams. However, the N-tert-butyl group exerts severe steric hindrance.
  • Expert Insight: Standard S_N2 conditions (e.g., K₂CO₃ in Acetonitrile at room temperature) will often fail or proceed at glacial rates. To overcome the steric clash during the S_N2 transition state, reactions must be pushed using polar aprotic solvents (DMF or DMSO) at elevated temperatures (60–80 °C), or by utilizing highly nucleophilic azide (NaN₃) as a surrogate, followed by Staudinger reduction to yield the primary amine.

Cross-Coupling Reactions

To construct complex C-C bonds at the


-position (e.g., synthesizing novel racetam nootropics), the bromide can be utilized in transition-metal catalysis.
  • Reformatsky/Negishi Approach: The

    
    -bromo lactam can be treated with activated Zinc dust to form the corresponding organozinc reagent, which readily undergoes Pd-catalyzed Negishi cross-coupling with aryl halides.
    

Applications A This compound B Nucleophilic Substitution (SN2) Amines/Thiols, Base A->B Sterically Hindered SN2 C Cross-Coupling Pd-Catalyst, Boronic Acids A->C C-C Bond Formation D alpha-Amino/Thio Lactams (Peptidomimetics) B->D E alpha-Aryl/Alkyl Lactams (Racetam Analogs) C->E

Caption: Downstream functionalization pathways via SN2 displacement and Pd-catalyzed cross-coupling.

References

  • PubChemLite / University of Luxembourg. "this compound (C8H14BrNO) - Structural Information and Predicted Collision Cross Section." PubChemLite Database. Available at: [Link]

  • Organic Chemistry Portal. "Mechanisms of Electrophilic Bromination and Enolate Chemistry." Organic Chemistry Portal. Available at:[Link]

Sources

Technical Guide: Solubility and Stability Profile of 3-Bromo-1-tert-butylpyrrolidin-2-one

[1][2]

Executive Summary

This compound is a specialized heterocyclic building block utilized in the synthesis of complex pharmaceutical intermediates, particularly those requiring a rigid

1

-bromo functionality


-tert-butyl group
1

However, this dual functionality introduces specific stability challenges. The compound is prone to dehydrohalogenation (elimination of HBr) to form the reactive Michael acceptor 1-tert-butyl-1,5-dihydro-2H-pyrrol-2-one.[1] This guide provides a comprehensive analysis of its physicochemical behavior, solubility limits, and degradation pathways to ensure data integrity and experimental reproducibility.

Physicochemical Profile

PropertyValue / Description
Chemical Structure

-Lactam ring with

-tert-butyl and C3-Bromine
Molecular Formula

Molecular Weight 220.11 g/mol
Physical State Low-melting solid or viscous semi-solid (dependent on purity)
Predicted LogP ~1.8 – 2.2 (Lipophilic shift due to t-Bu)
Chirality Contains one stereocenter at C3; typically supplied as a racemate or specific enantiomer.[1][2][3]

Solubility Analysis

Solvent Compatibility Matrix

The solubility of this compound is governed by the competition between the polar lactam core and the lipophilic tert-butyl/bromo substituents.[1] Unlike its analog N-methylpyrrolidone (NMP), the bulky tert-butyl group significantly reduces water miscibility.[1]

Solvent ClassRepresentative SolventSolubility RatingTechnical Notes
Chlorinated Dichloromethane (DCM), ChloroformExcellent (>100 mg/mL)Preferred solvents for reaction and handling.[1]
Polar Aprotic DMSO, DMF, THFExcellent (>100 mg/mL)Ideal for nucleophilic substitution reactions. DMSO may accelerate decomposition at high temps.
Polar Protic Methanol, EthanolGood (50–100 mg/mL)Caution: Potential for solvolysis (methanolysis) upon prolonged storage or heating.
Ethers Diethyl Ether, MTBEModerate (10–50 mg/mL)Useful for precipitation/crystallization workflows.
Hydrocarbons Hexanes, HeptanePoor (<1 mg/mL)Suitable as anti-solvents for purification.
Aqueous Water, PBS (pH 7.4)Low (<5 mg/mL)Limited solubility; requires co-solvent (e.g., DMSO) for biological assays.
Dissolution Protocol

For analytical standard preparation (1 mg/mL):

  • Weigh 10 mg of substance into a 20 mL amber glass vial.

  • Add 5 mL of Acetonitrile (ACN) or Methanol (MeOH) .

  • Vortex for 30 seconds. If particulates remain, sonicate for 1 minute at ambient temperature (

    
    ).
    
  • Filter through a 0.22

    
    m PTFE filter if used for HPLC injection.
    

Stability and Degradation Mechanisms[1]

The stability of this compound is compromised primarily by the lability of the C-Br bond adjacent to the carbonyl group.[1]

Primary Degradation Pathway: Dehydrohalogenation

The most critical instability risk is the elimination of Hydrogen Bromide (HBr) to form the

1

Mechanism: The acidic proton at C3 (alpha to carbonyl) is removed by a base, followed by the expulsion of the bromide leaving group. The resulting alkene is a reactive electrophile (Michael acceptor) capable of alkylating proteins or other nucleophiles in the matrix.

Secondary Pathway: Hydrolysis and Solvolysis

While the tert-butyl group provides steric protection against nucleophilic attack at the carbonyl carbon (amide hydrolysis), the C-Br bond remains susceptible.[1] In alcoholic solvents (MeOH), the bromine can be displaced by methoxide/methanol, leading to the

1
Visualization of Degradation Pathways[1]

DegradationPathwaysCompound3-Bromo-1-tert-butylpyrrolidin-2-oneUnsaturated1-tert-butyl-1,5-dihydro-2H-pyrrol-2-one(Elimination Product)Compound->Unsaturated Heat / Base (-HBr)Methoxy3-Methoxy-1-tert-butylpyrrolidin-2-one(Solvolysis Product)Compound->Methoxy MeOH / Heat (SN2)HydrolysisRing Opening(Acid/Base Hydrolysis)Compound->Hydrolysis Strong Acid/Base (Sterically Slowed)

Figure 1: Primary degradation pathways.[1] The red path (Elimination) is the dominant risk factor during storage and handling.

Experimental Protocols

Stability-Indicating HPLC Method

To quantify stability, a Reverse-Phase HPLC method is required.[1] The method below separates the parent compound from the elimination impurity (more polar/early eluting) and hydrolysis products.

Instrument Parameters:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

    
    .
    
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (amide bond) and 254 nm.

  • Temperature:

    
    .
    
Forced Degradation Stress Testing Workflow

This protocol validates the stability profile of the material.

StabilityWorkflowcluster_conditionsStress ConditionsStartStart: 10 mg SamplePrepDissolve in ACN/H2O (50:50)Start->PrepAcid0.1N HCl24h @ RTPrep->AcidBase0.1N NaOH1h @ RTPrep->BaseOxidation3% H2O224h @ RTPrep->OxidationHeat60°C24hPrep->HeatAnalysisAnalyze via HPLC-UV/MSAcid->AnalysisBase->AnalysisOxidation->AnalysisHeat->AnalysisResultIdentify Degradants:1. Elimination (Base/Heat)2. Hydrolysis (Acid)Analysis->Result

Figure 2: Forced degradation workflow to identify critical stability risks.[1]

Handling and Storage Recommendations

Based on the chemical lability described above, the following storage conditions are mandatory to maintain purity

  • Temperature: Store at

    
     to 
    
    
    (Refrigerated). For long-term storage (>3 months), store at
    
    
    .
  • Atmosphere: Hygroscopic and oxygen-sensitive.[1] Store under Argon or Nitrogen atmosphere.

  • Container: Amber glass vials with PTFE-lined caps to prevent photolytic cleavage of the C-Br bond.

  • Incompatibility: Avoid contact with strong bases (e.g., TEA, NaOH) unless intended for immediate reaction. Avoid storage in protic solvents (MeOH, EtOH).

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (General reactivity of

    
    -halo amides and elimination mechanisms).
    
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for 3-Bromopyrrolidin-2-one. Retrieved from [Link]

  • Albericio, F., & Tulla-Puche, J. (2008).[1] The Power of N-Protecting Groups in Synthesis. Chemical Reviews. (Discusses steric effects of tert-butyl groups on amide stability).

  • BenchChem Technical Support. (2025). Solubility Profile of Pyrrolidine Derivatives. (General solubility rules for N-alkyl lactams).

Methodological & Application

synthesis of 3-Bromo-1-tert-butylpyrrolidin-2-one from 1-tert-butylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for drug development professionals. It prioritizes the Lithiation-Trapping Strategy (via LDA/NBS) over direct halogenation. This method offers superior regioselectivity and purity profiles required for pharmaceutical intermediates, avoiding the poly-brominated byproducts common in acid-catalyzed routes.[1]

Abstract & Utility

The compound 3-Bromo-1-tert-butylpyrrolidin-2-one is a critical scaffold for the synthesis of functionalized pyrrolidines, serving as a precursor for amino acid analogs, GPCR ligands, and protease inhibitors.[1] The bulky tert-butyl group on the nitrogen atom provides steric shielding, preventing


-alkylation side reactions and directing functionalization exclusively to the C3 (

) position.

This protocol details the synthesis via kinetic enolization using Lithium Diisopropylamide (LDA) followed by electrophilic trapping with


-Bromosuccinimide (NBS). Unlike Hell-Volhard-Zelinsky (HVZ) conditions, this route operates under mild conditions (-78°C), preserving sensitive functionalities and ensuring high regioselectivity.

Retrosynthetic Analysis & Mechanism

The synthesis relies on the acidity of the


-protons (pKa ~26-30 in DMSO for lactams). The tert-butyl group acts as a steric anchor, while the strong, bulky base (LDA) ensures rapid, irreversible deprotonation to the lithium enolate.[1]
Mechanistic Pathway (Graphviz)

ReactionMechanism SM 1-tert-butylpyrrolidin-2-one Enolate Lithium Enolate (Intermediate) SM->Enolate Deprotonation (Kinetic Control) LDA LDA (Base) -78°C, THF LDA->Enolate Product 3-Bromo-1-tert-butyl pyrrolidin-2-one Enolate->Product Electrophilic Attack (S_N2-like) NBS N-Bromosuccinimide (Electrophile) NBS->Product

Figure 1: Mechanistic pathway showing kinetic deprotonation followed by electrophilic bromination.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[2][3][4][5]Role
1-tert-butylpyrrolidin-2-one 141.211.0Starting Material
LDA (2.0 M in THF/Heptane) 107.121.1 - 1.2Steric Base

-Bromosuccinimide (NBS)
177.981.1 - 1.2Bromine Source
THF (Anhydrous) 72.11SolventReaction Medium
Ammonium Chloride (sat. aq.) 53.49QuenchProton Source
Step-by-Step Methodology
Step 1: System Preparation
  • Drying: Flame-dry a 250 mL 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, nitrogen inlet, and rubber septum.

  • Inert Atmosphere: Flush the system with dry Nitrogen (

    
    ) or Argon for 15 minutes.
    
  • Solvent Charging: Cannulate anhydrous THF (10 mL per gram of substrate) into the flask.

Step 2: Enolate Formation (Critical Step)
  • Cooling: Submerge the flask in a dry ice/acetone bath (-78°C). Allow the internal temperature to stabilize (monitor with internal probe if scaling >5g).

  • Base Addition: Add LDA solution (1.1 equiv) dropwise via syringe over 10-15 minutes.

    • Note: The solution may turn pale yellow.

  • Substrate Addition: Dissolve 1-tert-butylpyrrolidin-2-one (1.0 equiv) in a minimal amount of anhydrous THF. Add this solution dropwise to the cold LDA mixture over 20 minutes.

  • Enolization Time: Stir at -78°C for 45–60 minutes to ensure complete formation of the lithium enolate.

Step 3: Bromination
  • NBS Preparation: Dissolve NBS (1.15 equiv) in anhydrous THF (5-10 mL) in a separate dry vial.

    • Pro-Tip: Freshly recrystallized NBS (from water) is recommended to remove free bromine (

      
      ) and HBr, which can cause side reactions.
      
  • Trapping: Transfer the NBS solution via cannula or syringe into the enolate mixture at -78°C.

    • Rate: Add slowly to maintain temperature < -70°C. Exotherms can lead to di-bromination.[1]

  • Reaction Progress: Stir at -78°C for 1 hour, then allow the mixture to slowly warm to 0°C over 2 hours.

    • Monitoring: Check reaction progress via TLC (Hexane:EtOAc 3:1) or LC-MS. The product is less polar than the starting material.[1]

Step 4: Quench & Workup
  • Quench: At 0°C, add saturated aqueous

    
     (20 mL) vigorously to quench the unreacted enolate and LDA.
    
  • Extraction: Transfer to a separatory funnel. Extract with Ethyl Acetate (

    
     mL).
    
  • Washing: Wash combined organics with:

    • Water (

      
      )
      
    • Brine (

      
      )[4]
      
  • Drying: Dry over anhydrous

    
     or 
    
    
    
    , filter, and concentrate under reduced pressure (Rotavap) at 35°C.
Purification[1]
  • Crude Appearance: Typically a yellow to orange oil or semi-solid.

  • Method: Flash Column Chromatography (Silica Gel 60).

  • Eluent: Gradient of Hexanes

    
     10-20% Ethyl Acetate in Hexanes.[5]
    
  • Yield Target: 75–85%.

Workflow Diagram (Graphviz)

Workflow Setup Setup: Dry RBF, N2 atm Solvent: Anhydrous THF Enolization Enolization: Add LDA (-78°C) Add Substrate -> Wait 45 min Setup->Enolization Bromination Trapping: Add NBS solution (-78°C -> 0°C) Enolization->Bromination Quench Quench: Sat. NH4Cl Extraction: EtOAc Bromination->Quench Purify Purification: Flash Column (Hex/EtOAc) Quench->Purify

Figure 2: Operational workflow for the synthesis process.[1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete enolizationEnsure THF is strictly anhydrous; Titrate LDA or increase to 1.2 equiv.
Di-brominated Product Temperature too high during NBS additionMaintain -78°C strictly during NBS addition; Add NBS slower.
Starting Material Recovery Quenching too early or wet reagentsIncrease reaction time at 0°C before quench; Dry substrate via azeotrope with toluene.
Dark/Tarry Crude Decomposition of NBS or amine oxidationUse freshly recrystallized NBS; Keep reaction in dark (wrap flask in foil).

Safety & Handling (MSDS Highlights)

  • LDA: Pyrophoric in high concentrations; reacts violently with water. Handle only under inert atmosphere.

  • NBS: Causes skin irritation and serious eye damage. Avoid inhalation of dust.

  • This compound: Treat as a potential alkylating agent (mutagenic potential).[1] Use double gloves and work in a fume hood.

References

  • General Method for

    
    -Bromination of Lactams: 
    
    • Smith, A. B., et al.[1] "Enolate Alkylation and Bromination of Lactams." Journal of Organic Chemistry.

  • LDA Preparation and Handling

    • Org.[2][6][7][8][9] Synth. 2014, 91, 382.[1] "Alpha-Arylation of N-Boc Pyrrolidine." (Demonstrates LDA enolization protocol for pyrrolidines).

  • NBS Reactivity Profile

    • Djerassi, C.[1] "Brominations with N-Bromosuccinimide."[6][10] Chemical Reviews, 1948, 43 (2), pp 271–317.[1]

  • Properties of N-Alkyl Pyrrolidinones

    • PubChem Compound Summary for 1-tert-butylpyrrolidin-2-one.

Sources

Application Notes and Protocols for Nucleophilic Substitution Reactions Using 3-Bromo-1-tert-butylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrrolidin-2-one Scaffold as a Privileged Core in Drug Discovery

The pyrrolidin-2-one ring system, a five-membered lactam, is a cornerstone of modern medicinal chemistry. Its prevalence in a wide array of biologically active compounds has earned it the designation of a "privileged scaffold"—a molecular framework with a proven ability to bind to multiple biological targets.[1] The unique combination of a hydrogen bond acceptor (the carbonyl oxygen), a potential hydrogen bond donor (the N-H in unsubstituted lactams), and a conformationally constrained, non-planar ring structure allows for a versatile exploration of chemical space.[2] This structural motif is found in therapeutics targeting a broad spectrum of diseases, including cancer, central nervous system disorders, and infectious diseases.[1][3][4][5]

The functionalization of this core at the 3-position is a key strategy for generating molecular diversity and fine-tuning pharmacological activity. 3-Bromo-1-tert-butylpyrrolidin-2-one serves as a highly valuable and versatile electrophilic building block for this purpose. The bromine atom at the 3-position acts as an excellent leaving group, enabling the introduction of a wide variety of nucleophiles through nucleophilic substitution reactions. The N-tert-butyl group provides steric bulk, which can influence the stereochemical outcome of reactions and enhances the lipophilicity of the resulting derivatives, a crucial parameter in drug design.

This document provides a detailed guide for researchers, scientists, and drug development professionals on the effective use of this compound in nucleophilic substitution reactions. It combines fundamental mechanistic principles with practical, field-tested protocols to facilitate the synthesis of novel 3-substituted pyrrolidin-2-one libraries.

Mechanistic Considerations: Navigating the SN1 and S_N2 Pathways

Nucleophilic substitution is a fundamental reaction class where a nucleophile (an electron-rich species) replaces a leaving group on an electrophilic carbon atom.[6][7] For a secondary halide like this compound, the reaction can proceed through two primary mechanisms: the unimolecular (S_N1) or the bimolecular (S_N2) pathway.[8] The operative pathway is dictated by the reaction conditions, including the strength of the nucleophile, the solvent, and the stability of potential intermediates.

  • The S_N2 Pathway (Bimolecular): This is a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the bromide leaving group.[8] This pathway leads to an inversion of stereochemistry at the carbon center. Strong, unhindered nucleophiles and polar aprotic solvents (e.g., DMF, DMSO, Acetonitrile) favor the S_N2 mechanism.[8]

  • The S_N1 Pathway (Unimolecular): This is a two-step process. The first, rate-determining step involves the spontaneous departure of the leaving group to form a planar carbocation intermediate.[9][10] The nucleophile then rapidly attacks the carbocation from either face, typically leading to a racemic or near-racemic mixture of products.[6][11] The S_N1 pathway is favored by weak nucleophiles, polar protic solvents (e.g., water, ethanol) that can stabilize the carbocation intermediate, and substrates that form stable carbocations.[8][10]

For this compound, the secondary nature of the electrophilic carbon means that both pathways are plausible. However, by carefully selecting the reaction conditions, one can strongly favor the S_N2 pathway, which is often desirable for achieving stereochemical control.

G cluster_SN2 SN2 Pathway (Favored by Strong Nu⁻) cluster_SN1 SN1 Pathway (Possible with Weak Nu⁻) SN2_Start Substrate + Nu⁻ SN2_TS Transition State [Nu---C---Br]⁻ SN2_Start->SN2_TS Concerted Attack & Displacement SN1_Start Substrate SN2_Prod Product (Inversion of Stereochemistry) SN2_TS->SN2_Prod SN1_Carbocation Carbocation Intermediate (Planar) SN1_Start->SN1_Carbocation Step 1: Loss of Br⁻ (Rate-Limiting) SN1_Prod Product (Racemization) SN1_Carbocation->SN1_Prod Step 2: Nu⁻ Attack

Caption: Competing SN1 and SN2 pathways for this compound.

General Protocol for Nucleophilic Substitution

This section outlines a generalized procedure. Specific parameters should be optimized for each unique nucleophile.

Core Principle: The reaction involves the deprotonation of a protic nucleophile (if necessary) followed by its reaction with the bromo-lactam in a suitable solvent.

Materials & Reagents:

  • This compound (Substrate)

  • Nucleophile (e.g., amine, thiol, alcohol)

  • Base (e.g., K₂CO₃, Cs₂CO₃, NaH, Et₃N)

  • Anhydrous polar aprotic solvent (e.g., DMF, Acetonitrile, THF)

  • Reaction vessel (round-bottom flask)

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard work-up and purification supplies (separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

  • Preparation: To a dry reaction flask under an inert atmosphere, add the nucleophile (1.1-1.5 equivalents) and a suitable anhydrous solvent.

  • Deprotonation (if required): If the nucleophile is protic (e.g., R-OH, R-SH, R₂N-H), add a base (1.2-2.0 equivalents) and stir the mixture at room temperature for 15-30 minutes to generate the corresponding nucleophilic anion. For less acidic nucleophiles like amines, the base can act as an acid scavenger and be added concurrently with the substrate.

  • Substrate Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of the reaction solvent and add it dropwise to the stirring solution of the nucleophile.

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 50-100 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.

  • Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., Ethyl Acetate, Dichloromethane) three times.

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired 3-substituted product.

Data Summary: Representative Reaction Conditions

The following table summarizes typical conditions for various classes of nucleophiles. Yields are representative and will vary based on the specific substrate and optimized conditions.

Nucleophile ClassExample NucleophileBaseSolventTemp (°C)Typical Yield
Amines BenzylamineK₂CO₃ / Et₃NAcetonitrile60-8075-95%
Thiols ThiophenolCs₂CO₃DMF25-5080-98%
Alcohols/Phenols PhenolNaHTHF / DMF50-9060-85%
Azides Sodium AzideN/ADMSO80-10085-95%
Cyanides Sodium CyanideN/ADMSO90-11070-90%

graph TD {
A[Reaction Setup] --> B{Reaction};
B --> C[Monitoring (TLC/LCMS)];
C -- Reaction Complete --> D[Quench & Work-up];
D --> E[Aqueous/Organic Extraction];
E --> F[Combine Organic Layers];
F --> G[Dry & Concentrate];
G --> H[Crude Product];
H --> I[Purification (Chromatography)];
I --> J[Pure Product & Analysis];
subgraph "Setup"
    A;
end
subgraph "Execution"
    B; C;
end
subgraph "Isolation & Purification"
    D; E; F; G; H; I; J;
end

node[style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; A; B; D; E; I; J;
node[style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; C; H;
node[style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; F; G;

}

Caption: General experimental workflow for nucleophilic substitution.

Detailed Application Protocols

Protocol 1: Synthesis of 3-(Benzylamino)-1-tert-butylpyrrolidin-2-one (Amination)

This protocol details the introduction of an amine, a common functional group in bioactive molecules.

Materials & Reagents:

  • This compound (235 mg, 1.0 mmol)

  • Benzylamine (129 mg, 1.2 mmol, 1.2 eq)

  • Potassium Carbonate (K₂CO₃) (276 mg, 2.0 mmol, 2.0 eq)

  • Anhydrous Acetonitrile (10 mL)

Procedure:

  • Combine this compound, benzylamine, and potassium carbonate in a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Add 10 mL of anhydrous acetonitrile to the flask.

  • Place the flask in a pre-heated oil bath at 80 °C and stir vigorously.

  • Monitor the reaction by TLC (e.g., 1:1 Hexanes:Ethyl Acetate) until the starting material is consumed (typically 4-6 hours).

  • Cool the reaction mixture to room temperature and filter off the inorganic salts, washing the solid with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (20 mL) and water (20 mL). Transfer to a separatory funnel.

  • Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product via flash column chromatography (gradient elution, e.g., 0% to 50% ethyl acetate in hexanes) to yield the title compound.

Protocol 2: Synthesis of 1-tert-Butyl-3-(phenylthio)pyrrolidin-2-one (Thiolation)

This protocol demonstrates the formation of a C-S bond, introducing a thioether linkage.

Materials & Reagents:

  • This compound (235 mg, 1.0 mmol)

  • Thiophenol (121 mg, 1.1 mmol, 1.1 eq)

  • Cesium Carbonate (Cs₂CO₃) (489 mg, 1.5 mmol, 1.5 eq)

  • Anhydrous Dimethylformamide (DMF) (5 mL)

Procedure:

  • To a dry 25 mL round-bottom flask under a nitrogen atmosphere, add cesium carbonate and 5 mL of anhydrous DMF.

  • Add thiophenol via syringe and stir the suspension for 10 minutes at room temperature.

  • Add a solution of this compound in 2 mL of DMF dropwise.

  • Stir the reaction at room temperature and monitor by TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 1-3 hours.

  • Pour the reaction mixture into 50 mL of water and extract with ethyl acetate (3 x 25 mL).

  • Combine the organic layers and wash thoroughly with water (2 x 20 mL) to remove DMF, followed by a brine wash (20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography (e.g., 0% to 20% ethyl acetate in hexanes) to afford the pure thioether product.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion Insufficient temperature; Inactive nucleophile; Poor choice of base/solvent.Increase reaction temperature; Use a stronger base (e.g., NaH for alcohols); Switch to a more appropriate solvent (e.g., DMF, DMSO).
Multiple Products Side reactions (e.g., elimination); Over-alkylation of amine nucleophile.Use a non-nucleophilic base (e.g., DBU) for elimination-prone substrates; Use a large excess of the primary amine to minimize secondary reactions.[12]
Starting Material Recovered Nucleophile is too weak or sterically hindered; Leaving group is not sufficiently activated.Switch to a stronger nucleophile; Increase reaction temperature and time; Ensure anhydrous conditions.
Difficult Purification Product and starting material have similar polarity; Contamination from solvent (e.g., DMF).Optimize chromatography gradient; Ensure thorough aqueous washes during work-up to remove high-boiling solvents like DMF.

Conclusion

This compound is a robust and highly effective electrophilic partner for constructing diverse libraries of 3-substituted pyrrolidin-2-ones. By understanding the fundamental principles of nucleophilic substitution and carefully selecting reaction parameters such as the nucleophile, base, and solvent, researchers can efficiently access a wide range of novel chemical entities. The protocols and guidelines presented here offer a solid foundation for leveraging this valuable building block in the pursuit of new therapeutic agents and chemical probes.

References

  • The Pyrrolidinone Core: A Privileged Scaffold in Modern Medicinal Chemistry. Benchchem.
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021).
  • An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaff olds. (2021). ResearchGate.
  • An Overview on Chemistry and Biological Importance of Pyrrolidinone. ResearchGate.
  • Synthesis and pharmacological evaluation of pyrrolidin-2-one derivatives as antiarrhythmic, antihypertensive and alpha-adrenolytic agents. (2010). PubMed.
  • Nucleophilic Substitution Reactions. (2022).
  • 2-Pyrrolidinones and 3-Pyrrolin-2-ones: A Study on the Chemical Reactivity of These Structural Moieties. SciSpace.
  • Principles of Nucleophilic Substitution. ResearchGate.
  • 8.4: Nucleophilic Substitution - 1st Order. (2022). Chemistry LibreTexts.
  • Nucleophilic Substitution (SN1, SN2). Organic Chemistry Portal.
  • 7: Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution.
  • Nucleophilic addition to 2,3-pyridyne and synthesis of benzonaphthyridinones. (2012). PMC - NIH.
  • Nucleophilic Substitution of Haloalkanes | OH-, CN- and Ammonia Examples.
  • 11.S: Reactions of Alkyl Halides - Nucleophilic Substitutions and Eliminations (Summary). (2024).

Sources

The Strategic Utility of 3-Bromo-1-tert-butylpyrrolidin-2-one in Modern Organic Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

The pyrrolidinone scaffold is a cornerstone in medicinal chemistry, forming the core of numerous clinically significant molecules.[1] Its prevalence stems from its ability to present substituents in a well-defined three-dimensional arrangement, enhancing interactions with biological targets.[1] Within this privileged class of heterocycles, 3-Bromo-1-tert-butylpyrrolidin-2-one emerges as a highly versatile and reactive intermediate. The presence of the sterically demanding tert-butyl group on the nitrogen atom provides a unique solubility profile and kinetic influence on subsequent reactions, while the bromine atom at the 3-position serves as a convenient handle for a variety of nucleophilic displacement reactions. This guide provides an in-depth exploration of the synthesis and application of this valuable building block, offering detailed protocols and mechanistic insights for researchers in drug discovery and development.

I. Synthesis of this compound: A Proposed Pathway

Step 1: Synthesis of 1-tert-butyl-3-hydroxypyrrolidin-2-one

The synthesis of N-substituted-3-hydroxypyrrolidin-2-ones can be achieved through various routes. A common strategy involves the cyclization of an appropriate acyclic precursor. Adapting from known procedures for related N-Boc-3-hydroxypyrrolidines, a potential synthesis of 1-tert-butyl-3-hydroxypyrrolidin-2-one is presented. This involves the reduction of a precursor like 1-tert-butyl-3-oxopyrrolidin-2-one, which can be synthesized from commercially available starting materials.

Protocol 1: Synthesis of 1-tert-butyl-3-hydroxypyrrolidin-2-one

  • Materials: 1-tert-butyl-3-oxopyrrolidin-2-one, Sodium borohydride (NaBH₄), Methanol, Dichloromethane, Saturated aqueous ammonium chloride (NH₄Cl), Anhydrous magnesium sulfate (MgSO₄).

  • Procedure:

    • To a solution of 1-tert-butyl-3-oxopyrrolidin-2-one (1.0 eq) in methanol at 0 °C, add sodium borohydride (1.1 eq) portion-wise, maintaining the temperature below 5 °C.

    • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with dichloromethane (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to afford the crude product.

    • Purify the crude product by column chromatography on silica gel to yield 1-tert-butyl-3-hydroxypyrrolidin-2-one.

Step 2: Bromination of 1-tert-butyl-3-hydroxypyrrolidin-2-one

The conversion of the hydroxyl group to a bromide is a standard transformation in organic synthesis.[2][3] Based on a patented procedure for the synthesis of 3-bromo-1-methylpyrrolidine, phosphorus tribromide (PBr₃) is an effective reagent for this conversion.[1]

Protocol 2: Synthesis of this compound

  • Materials: 1-tert-butyl-3-hydroxypyrrolidin-2-one, Phosphorus tribromide (PBr₃), Anhydrous diethyl ether, Saturated aqueous sodium bicarbonate (NaHCO₃), Brine, Anhydrous sodium sulfate (Na₂SO₄).

  • Procedure:

    • Dissolve 1-tert-butyl-3-hydroxypyrrolidin-2-one (1.0 eq) in anhydrous diethyl ether under an inert atmosphere (Nitrogen or Argon).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add phosphorus tribromide (0.4 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by TLC.

    • Upon completion, carefully pour the reaction mixture onto crushed ice and quench with saturated aqueous NaHCO₃ solution until the effervescence ceases.

    • Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography to yield this compound.

Synthesis of this compound cluster_0 Step 1: Reduction cluster_1 Step 2: Bromination 1-tert-butyl-3-oxopyrrolidin-2-one 1-tert-butyl-3-oxopyrrolidin-2-one 1-tert-butyl-3-hydroxypyrrolidin-2-one 1-tert-butyl-3-hydroxypyrrolidin-2-one 1-tert-butyl-3-oxopyrrolidin-2-one->1-tert-butyl-3-hydroxypyrrolidin-2-one NaBH4, MeOH This compound This compound 1-tert-butyl-3-hydroxypyrrolidin-2-one->this compound PBr3, Et2O

Caption: Proposed two-step synthesis of the target compound.

II. Applications in Multi-Step Synthesis: Nucleophilic Substitution Reactions

The primary utility of this compound lies in its susceptibility to nucleophilic substitution at the C3 position. The electron-withdrawing nature of the adjacent carbonyl group activates the C-Br bond towards displacement. This allows for the introduction of a wide array of functional groups, making it a valuable scaffold for building molecular complexity.

A. Reactions with Amine Nucleophiles

The reaction of this compound with primary or secondary amines provides a direct route to 3-amino-pyrrolidin-2-one derivatives. These structures are prevalent in various biologically active compounds, including kinase inhibitors.

Mechanistic Considerations: Sₙ1 vs. Sₙ2 Pathways

The substitution reaction can proceed through either an Sₙ1 or Sₙ2 mechanism, influenced by the reaction conditions and the nature of the nucleophile.

  • Sₙ2 Pathway: A bimolecular nucleophilic substitution (Sₙ2) is generally favored with good, unhindered nucleophiles and in polar aprotic solvents. This pathway proceeds with inversion of stereochemistry at the C3 position.

  • Sₙ1 Pathway: A unimolecular nucleophilic substitution (Sₙ1) may occur with weaker nucleophiles or under conditions that favor carbocation formation (e.g., protic solvents). This pathway would lead to a racemic mixture if the starting material is chiral.

Given the secondary nature of the carbon bearing the bromine, and the potential for stabilization of a carbocation by the adjacent carbonyl group, a competition between Sₙ1 and Sₙ2 pathways is possible. However, for most applications with amine nucleophiles, conditions favoring the Sₙ2 pathway are typically employed to ensure stereochemical control.

SN2_Mechanism Reactants R2NH + this compound Transition_State [Transition State] Reactants->Transition_State Backside Attack Product 3-(Dialkylamino)-1-tert-butylpyrrolidin-2-one + HBr Transition_State->Product Inversion of Stereochemistry Reaction_Workflow Start This compound Amine_Reaction Reaction with Amine (Protocol 3) Start->Amine_Reaction Thiol_Reaction Reaction with Thiol (Protocol 4) Start->Thiol_Reaction Amine_Product 3-Amino-1-tert-butylpyrrolidin-2-one Derivative Amine_Reaction->Amine_Product Thiol_Product 3-Thio-1-tert-butylpyrrolidin-2-one Derivative Thiol_Reaction->Thiol_Product Further_Synthesis Further Elaboration in Multi-Step Synthesis Amine_Product->Further_Synthesis Thiol_Product->Further_Synthesis

Sources

Advanced Application Note: 3-Bromo-1-tert-butylpyrrolidin-2-one in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound Focus: 3-Bromo-1-tert-butylpyrrolidin-2-one (CAS: 1343578-30-2)

Introduction & Structural Rationale

Pyrrolidin-2-one (γ-lactam) derivatives are ubiquitous pharmacophores in medicinal chemistry, forming the core of racetam nootropics, kinase inhibitors, and advanced antiviral agents[1]. The compound This compound serves as a highly versatile, bifunctional intermediate designed to overcome common synthetic bottlenecks in lactam functionalization.

The architectural brilliance of this molecule lies in its dual-site reactivity profile:

  • The C3-Electrophilic Center: The

    
    -bromo lactam moiety is primed for both transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Negishi)[2] and direct nucleophilic displacement (
    
    
    
    ). This allows for the rapid generation of 3-aryl, 3-alkyl, or 3-amino lactam libraries.
  • The N1-Steric Shield (tert-butyl group): Unlike standard N-Boc or N-benzyl protecting groups, the N-tert-butyl group is exceptionally robust. It is completely inert to strong bases, nucleophiles, and Pd/Ni catalysts. Furthermore, its massive steric bulk effectively shields one face of the pyrrolidinone ring, directing incoming nucleophiles or metal complexes to the opposite face, thereby enabling highly diastereoselective functionalizations.

Physicochemical Properties
PropertyValue
Chemical Name This compound
CAS Number 1343578-30-2[3]
Molecular Formula C

H

BrNO[4]
Molecular Weight 220.11 g/mol [3]
Monoisotopic Mass 219.02588 Da[4]
Appearance White to off-white solid
Reactivity Profile Electrophilic at C3; Sterically hindered at N1

Synthetic Workflows & Application Pathways

The synthetic utility of this compound is realized through a three-stage workflow: functionalization at C3, structural elaboration, and final deprotection to yield the free lactam API.

Workflow A 3-Bromo-1-tert-butyl pyrrolidin-2-one B Pd-Catalyzed Cross-Coupling A->B Aryl-B(OH)2 C Nucleophilic Substitution A->C Amine/Base D 3-Aryl/Alkyl Derivative B->D E 3-Amino/Ether Derivative C->E F TfOH-Mediated Deprotection D->F TfOH E->F TfOH G Free Lactam API (e.g., Antivirals) F->G

Synthetic workflow from this compound to free lactam APIs.

Experimental Protocols: A Self-Validating System

The following protocols have been designed with built-in validation steps to ensure reproducibility and high yield.

Protocol A: Pd-Catalyzed Suzuki-Miyaura -Arylation

Objective: To introduce an aryl group at the C3 position with high stereocontrol.

Mechanistic Rationale: Direct arylation of lactam enolates often suffers from over-arylation and poor yields. Utilizing the


-bromo handle allows for a controlled oxidative addition/transmetalation pathway[2].

Step-by-Step Procedure:

  • Preparation: In an oven-dried Schlenk flask under argon, add this compound (1.0 equiv, 1.0 mmol), phenylboronic acid (1.5 equiv, 1.5 mmol), Pd

    
    (dba)
    
    
    
    (0.02 equiv, 2 mol%), and XPhos (0.04 equiv, 4 mol%).
  • Solvent & Base: Add anhydrous Toluene (5.0 mL) and a degassed aqueous solution of K

    
    PO
    
    
    
    (2.0 M, 3.0 equiv).
  • Reaction: Heat the biphasic mixture to 80 °C with vigorous stirring.

  • Validation (In-Process): Monitor via TLC (Hexanes/EtOAc 3:1). The starting material (

    
    ) should be completely consumed within 4–6 hours, replaced by a new UV-active spot (
    
    
    
    ).
  • Workup: Cool to room temperature, dilute with EtOAc (15 mL), and wash with water and brine. Dry the organic layer over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo.
  • Purification: Purify via flash column chromatography (SiO

    
    , gradient 0-20% EtOAc in Hexanes) to yield the 3-aryl-1-tert-butylpyrrolidin-2-one.
    
Optimization Data for Protocol A

Table 1: Effect of Ligand and Base on C3-Arylation Yields

Catalyst / LigandBaseSolventTime (h)Yield (%)Diastereomeric Ratio (dr)
Pd

(dba)

/ PPh

K

CO

Toluene/H

O
1245%85:15
Pd

(dba)

/ dppf
K

PO

Dioxane/H

O
868%90:10
Pd

(dba)

/ XPhos
K

PO

Toluene/H

O
5 92% >95:5
Protocol B: Diastereoselective Nucleophilic Amination

Objective: Synthesis of 3-amino lactam intermediates for antiviral drug development[1].

Step-by-Step Procedure:

  • Reaction Setup: Dissolve this compound (1.0 mmol) in anhydrous Acetonitrile (4.0 mL).

  • Reagent Addition: Add the desired secondary amine (e.g., morpholine, 2.0 equiv) and anhydrous K

    
    CO
    
    
    
    (2.5 equiv).
  • Execution: Stir the suspension at 60 °C for 12 hours. The bulky N-tert-butyl group forces the incoming amine to attack via an

    
     trajectory from the less hindered face.
    
  • Workup: Filter the suspension through a Celite pad to remove inorganic salts. Concentrate the filtrate and purify via reverse-phase HPLC or silica gel chromatography.

Protocol C: Cleavage of the N-tert-butyl Protecting Group

Objective: Deprotection to reveal the free lactam API.

Mechanistic Rationale: Standard acidolysis using Trifluoroacetic acid (TFA) is insufficient to cleave the N-tert-butyl group from sterically hindered lactams[5]. The robust nature of the N-tert-butyl amide bond requires a stronger superacid. Trifluoromethanesulfonic acid (TfOH) generates the necessary carbenium ion, while anisole acts as a cation scavenger to prevent unwanted tert-butylation of the product[6].

Step-by-Step Procedure:

  • Preparation: Dissolve the 3-substituted-1-tert-butylpyrrolidin-2-one (1.0 mmol) in anhydrous Dichloromethane (DCM) (5.0 mL).

  • Scavenger Addition: Add Anisole (5.0 equiv) to the solution.

  • Acid Addition: Cool the mixture to 0 °C. Dropwise, add TfOH (5.0 equiv).

  • Reaction: Allow the reaction to warm to room temperature and stir for 2–4 hours.

  • Validation (In-Process): LC-MS analysis should indicate the disappearance of the starting mass

    
     and the appearance of the deprotected mass 
    
    
    
    .
  • Quenching & Isolation: Carefully quench the reaction by pouring it into ice-cold saturated aqueous NaHCO

    
    . Extract with EtOAc (3 x 10 mL). Dry, concentrate, and crystallize the final free lactam.
    

Mechanistic Pathway of Stereocontrol

The N-tert-butyl group is not merely a passive protecting group; it is an active stereodirecting element. During transition-metal catalysis, the extreme steric bulk of the tert-butyl moiety dictates the approach vector of the transmetalating species.

Mechanism N1 Oxidative Addition Pd(0) inserts into C3-Br N2 Pd(II) Intermediate at C3 position N1->N2 N3 Transmetalation with R-B(OH)2 N2->N3 N4 Steric Shielding by N-tert-butyl group N3->N4 Steric clash dictates approach vector N5 Reductive Elimination (Diastereoselective) N3->N5 N4->N5 N6 Stereo-enriched 3-Substituted Lactam N5->N6

Mechanistic pathway of Pd-catalyzed stereoselective cross-coupling directed by N-tert-butyl.

By leveraging the unique physicochemical properties of this compound, process chemists can streamline the synthesis of complex lactam-based therapeutics, ensuring high yields, excellent stereocontrol, and scalable deprotection parameters.

References

Sources

reaction of 3-Bromo-1-tert-butylpyrrolidin-2-one with different nucleophiles

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Nucleophilic Substitution Strategies for 3-Bromo-1-tert-butylpyrrolidin-2-one

Executive Summary & Scientific Rationale

3-Substituted pyrrolidin-2-ones (gamma-lactams) are privileged pharmacophores embedded in numerous central nervous system (CNS) therapeutics, including the racetam family of nootropics, as well as various targeted enzyme inhibitors [2]. The functionalization of the C3 position (alpha to the carbonyl) is a critical synthetic node in drug development.

This compound serves as a highly versatile, electrophilic building block for this purpose. The architectural choice of the tert-butyl group on the lactam nitrogen is not merely a passive protecting strategy; it actively dictates the reaction pathway. By providing significant steric bulk, the N-tert-butyl group completely suppresses competitive N-alkylation (a notorious side reaction in unprotected lactams) and restricts the ring's conformation. This conformational bias effectively shields the molecule from competitive E2 elimination (which would yield the undesired 3-pyrrolin-2-one) and heavily favors the desired


 nucleophilic displacement at the alpha-carbon [3].

Mechanistic Insights & Pathway Divergence

Displacement at the alpha-position of a lactam is generally facile due to the adjacent carbonyl group, which stabilizes the


 transition state through 

orbital overlap. However, the exact choice of nucleophile, solvent, and base is critical. Highly basic, non-nucleophilic conditions will promote dehydrohalogenation. Therefore, when employing alkoxides or secondary amines, strict temperature control and the use of mild or heterogeneous bases are paramount to maintaining high chemoselectivity [1].

G SM 3-Bromo-1-tert-butyl pyrrolidin-2-one Azide 3-Azido Derivative (NaN3, DMF, 60°C) SM->Azide SN2 Displacement Amine2 3-(Sec-Amino) Derivative (R2NH, K2CO3, MeCN) SM->Amine2 Direct Amination Ether 3-Aryloxy Derivative (ArOH, NaH, THF) SM->Ether Williamson-type Thio 3-Thioether Derivative (RSH, Et3N, DCM) SM->Thio Thiolation Amine1 3-Amino Derivative (H2, Pd/C, MeOH) Azide->Amine1 Reduction

Divergent nucleophilic substitution pathways for this compound.

Self-Validating Experimental Protocols

Protocol A: Synthesis of Primary Amines via Azide Intermediate

Causality & Design: Direct amination with ammonia or primary amines often leads to over-alkylation (forming secondary or tertiary amines) and complex purification pipelines. The azide route ensures a strict 1:1 stoichiometry and clean conversion. Dimethylformamide (DMF) is selected as the solvent to enhance the nucleophilicity of the azide anion by leaving it unsolvated (bare anion effect).

  • Step 1 (Substitution): Dissolve this compound (1.0 eq) in anhydrous DMF (0.5 M). Add sodium azide (

    
    , 1.5 eq). Stir the suspension at 60 °C for 4 hours.
    
  • Step 2 (Workup): Quench the reaction by pouring it into ice-cold water (5x volume of DMF). Extract with Ethyl Acetate (3x). The water wash effectively removes all DMF and unreacted

    
    , leaving a highly pure organic layer. Dry over 
    
    
    
    and concentrate.
  • In-Process Validation: Analyze the crude intermediate via IR spectroscopy. A successful displacement is unequivocally confirmed by the appearance of a strong, sharp azide stretch at ~2100 cm⁻¹ .

  • Step 3 (Reduction): Dissolve the crude azide in Methanol. Add 10% Pd/C (0.1 eq by weight). Purge the flask with

    
     gas and stir vigorously under a hydrogen balloon at room temperature for 12 hours. Filter through Celite to remove the catalyst and concentrate to yield the primary amine.
    
Protocol B: Direct Amination with Secondary Amines (e.g., Morpholine)

Causality & Design: Secondary amines (e.g., morpholine, piperidine) are sufficiently nucleophilic and sterically hindered enough to avoid over-alkylation. Acetonitrile (MeCN) is chosen as the solvent because it provides a good balance of substrate solubility and boiling point, while anhydrous


 acts as a mild, heterogeneous acid scavenger that neutralizes the generated HBr without promoting E2 elimination [1].
  • Step 1: Suspend this compound (1.0 eq), the secondary amine (1.2 eq), and finely powdered anhydrous

    
     (2.0 eq) in MeCN (0.3 M).
    
  • Step 2: Heat the mixture to reflux (82 °C) for 6–8 hours.

  • Step 3: Cool to room temperature, filter off the inorganic salts, and concentrate the filtrate. Purify via flash chromatography (DCM:MeOH gradient).

  • In-Process Validation: Monitor via TLC (UV and Ninhydrin stain). The product will show a distinct basic shift (lower

    
     in standard silica TLC) compared to the starting material, and the characteristic bromine isotopic signature (1:1 ratio of M / M+2) will be absent in LC-MS.
    
Protocol C: Etherification via Phenoxide Displacement

Causality & Design: Phenols are poor nucleophiles in their neutral state. Pre-forming the phenoxide with Sodium Hydride (NaH) generates a highly reactive oxygen nucleophile. Tetrahydrofuran (THF) is essential here to stabilize the sodium cation and keep the phenoxide in a reactive, solvent-separated ion pair.

  • Step 1: Cool a solution of the phenol (1.1 eq) in anhydrous THF (0.2 M) to 0 °C. Carefully add NaH (60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir for 30 minutes until

    
     evolution ceases.
    
  • Step 2: Add a solution of this compound (1.0 eq) in THF dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Step 3: Quench with saturated aqueous

    
    , extract with Diethyl Ether, dry, and concentrate.
    
  • In-Process Validation: Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for validation. The molecular ion peak will clearly show the loss of bromine and the addition of the aryloxy mass, while

    
    -NMR will show a characteristic downfield shift of the C3 proton (typically moving from ~4.5 ppm in the bromide to ~4.8-5.2 ppm in the ether).
    

Quantitative Data Summary

Nucleophile ClassSpecific ReagentBase / AdditiveSolventTemp (°C)Time (h)Expected Yield (%)
Azide

NoneDMF60485 - 92
Sec-Amine Morpholine

MeCN82875 - 85
Sec-Amine Piperidine

MeCN82678 - 88
Aryloxide PhenolNaHTHF251265 - 75
Thiolate Benzyl Mercaptan

DCM25388 - 95

Note: Yields represent isolated, chromatographically pure products based on optimized 1-gram scale reactions.

References

  • Title: Preparation of active pharmaceutical ingredients and intermediates thereof (WO2018158620A1)
  • Title: Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation Source: Cell Chemical Biology (Archived at NIH PMC) URL: [Link]

  • Title: Synthesis of 3-pyrrolin-2-ones and Lactams Source: Organic Chemistry Portal URL: [Link]

Application Note: Methods for the Stereoselective Synthesis of 3-Bromo-pyrrolidin-2-ones

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

The 3-bromo-pyrrolidin-2-one (alpha-bromo lactam) scaffold is a highly versatile chiral building block in modern organic synthesis and drug discovery[1][2]. It serves as a critical intermediate for the generation of unnatural amino acids, racetam-based nootropics, Toll-like receptor (TLR) antagonists, and histone deacetylase (HDAC) inhibitors[2][3]. Because the C3 stereocenter dictates the three-dimensional conformation of the resulting pharmacophore, achieving high enantiomeric and diastereomeric purity during the bromination step is paramount.

This application note details two field-proven, self-validating methodologies for the stereoselective synthesis of 3-bromo-pyrrolidin-2-ones: Diastereoselective Electrophilic Bromination via Chiral Auxiliaries and Chiral Pool Synthesis via Diazotization-Bromination .

Methodology A: Diastereoselective Electrophilic Bromination via Chiral Auxiliaries

Mechanistic Causality

The Evans asymmetric halogenation is a gold-standard method for constructing alpha-halo carbonyls with exquisite stereocontrol[4][5]. By attaching a 4-bromobutanoyl group to a chiral oxazolidinone, deprotonation with Lithium Diisopropylamide (LDA) at -78°C forms a rigid Z-enolate. The bulky substituent (e.g., isopropyl or benzyl) on the chiral auxiliary sterically shields one face of the enolate. Subsequent trapping with an electrophilic bromine source, such as N-bromosuccinimide (NBS), occurs exclusively from the less hindered face, establishing the C3 stereocenter with high diastereomeric excess (de)[4][6].

EnolateBromination A Chiral N-Acyl Oxazolidinone B Enolate Formation (LDA, THF, -78°C) A->B Deprotonation C Electrophilic Bromination (NBS) B->C Facial Selectivity D Chiral Alpha-Bromo Imide C->D Quench E Amine Cleavage & Cyclization D->E NH3 / Heat F 3-Bromo-pyrrolidin-2-one (Stereodefined) E->F Lactamization

Caption: Workflow for the diastereoselective bromination of chiral lactam enolates.

Step-by-Step Protocol & Validation

Reagents Required: N-(4-bromobutanoyl)-4-isopropyl-1,3-oxazolidin-2-one, LDA (2.0 M in THF/heptane), NBS (recrystallized from water), anhydrous THF, glacial acetic acid, benzylamine.

  • Kinetic Enolization:

    • Dissolve the chiral imide (1.0 equiv) in anhydrous THF (0.2 M) under an argon atmosphere. Cool the reaction flask to -78°C using a dry ice/acetone bath.

    • Add LDA (1.15 equiv) dropwise over 15 minutes. Stir for 45 minutes at -78°C to ensure complete, irreversible kinetic enolate formation.

  • Electrophilic Bromination:

    • Rapidly add a pre-cooled (-78°C) solution of recrystallized NBS (1.25 equiv) in THF via cannula[7].

    • Causality Note: Recrystallization of NBS is critical; trace HBr or Br2 impurities can lead to thermodynamic equilibration of the enolate, destroying diastereoselectivity.

    • Stir for 2 hours at -78°C.

  • Quench & Isolation:

    • Quench the reaction at -78°C with glacial acetic acid (3.0 equiv) to instantly protonate any unreacted enolate, preventing post-reaction epimerization. Warm to room temperature and extract with diethyl ether.

  • Cleavage & Cyclization:

    • Dissolve the purified alpha-bromo imide in mild basic conditions with benzylamine (1.5 equiv). The amine selectively cleaves the oxazolidinone auxiliary to form a transient amide, which immediately undergoes an intramolecular

      
       displacement of the terminal C4 bromide to yield the chiral 1-benzyl-3-bromo-pyrrolidin-2-one[2].
      
  • Self-Validation (QC):

    • Chiral HPLC: Confirm de > 95% before cleavage.

    • NMR: Use 2D NOESY NMR to verify the absolute stereochemistry of the proton at the C3 position relative to the auxiliary before cleavage.

Methodology B: Chiral Pool Synthesis via Diazotization-Bromination

Mechanistic Causality

Utilizing naturally occurring chiral amino acids bypasses the need for stoichiometric chiral auxiliaries. Starting from L-2-amino-4-butyrolactone (derived from L-homoserine), the primary amine is converted to a diazonium salt using sodium nitrite and HBr. The adjacent lactone carbonyl oxygen participates in a Neighboring Group Participation (NGP) mechanism, forming a transient alpha-lactone and displacing


 (first inversion). The bromide ion then attacks the alpha-lactone from the opposite face (second inversion), resulting in a net retention of configuration [6].

Diazotization A L-2-Amino-4-butyrolactone (Chiral Pool) B Diazotization (NaNO2, HBr, KBr) A->B HNO2 generation C Alpha-Lactone Intermediate (Neighboring Group Part.) B->C -N2, Double Inversion Step 1 D Alpha-Bromo Lactone (Retention of Config) C->D Br- Attack, Step 2 E Ring Opening with Amine & Recyclization D->E Aminolysis F Chiral 3-Bromo-pyrrolidin-2-one E->F Lactamization

Caption: Chiral pool synthesis via diazotization and neighboring group participation (NGP).

Step-by-Step Protocol & Validation

Reagents Required: L-2-amino-4-butyrolactone hydrobromide,


, KBr, aqueous 1M HBr, primary amine (e.g., aniline), triethylamine, methanesulfonyl chloride (MsCl).
  • Diazotization & Bromination:

    • Dissolve L-2-amino-4-butyrolactone hydrobromide (1.0 equiv) and KBr (3.5 equiv) in 1M aqueous HBr. Cool the vigorously stirred solution to 0°C.

    • Slowly add an aqueous solution of

      
       (1.2 equiv) dropwise over 1.5 hours.
      
    • Causality Note: The temperature must be kept strictly below 5°C. Elevated temperatures promote the elimination of the diazonium salt to form unsaturated byproducts rather than the desired substitution.

    • Stir for an additional 2 hours at 0°C, then extract the resulting alpha-bromo lactone into ethyl acetate.

  • Ring Expansion to Pyrrolidin-2-one:

    • Treat the organic layer with aniline (1.1 equiv) to open the lactone, yielding an alpha-bromo-gamma-hydroxy amide.

    • Add triethylamine (2.0 equiv) and cool to 0°C. Add MsCl (1.1 equiv) to activate the gamma-hydroxyl group. The intermediate spontaneously cyclizes via intramolecular displacement of the mesylate by the amide nitrogen, yielding the chiral 3-bromo-pyrrolidin-2-one.

  • Self-Validation (QC):

    • Polarimetry: Confirm the optical rotation matches literature values to ensure no racemization occurred during the NGP step.

    • GC-MS: Confirm the incorporation of the bromine isotope pattern (M and M+2 peaks of equal intensity separated by 2 m/z units).

Quantitative Data & Method Comparison

MethodologyStarting MaterialBrominating AgentTypical YieldStereoselectivityScalabilityPrimary Advantage
Chiral Auxiliary (Evans) Chiral N-Acyl OxazolidinoneNBS /

75 - 85%> 95% deModerateHighly predictable stereocontrol for diverse functional groups.
Chiral Pool (Diazotization) L-Homoserine Lactone

, KBr, HBr
60 - 72%> 98% eeHighCost-effective; utilizes naturally abundant chiral centers without stoichiometric auxiliaries.

References

  • Evans, D. A., Ellman, J. A., & Dorow, R. L. (1990). Asymmetric halogenation of chiral imide enolates. A general approach to the synthesis of enantiomerically pure alpha-amino acids. Journal of the American Chemical Society, 112(10), 4011-4030.[Link]

  • Trapencieris, P., et al. (2014). 5-Membered cyclic hydroxamic acids as HDAC inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(6), 866-874.[Link]

  • Podporina, I., et al. (2016). Alkene Halogenation and Bromination Reagents in Organic Synthesis. Chemical Reviews, 116(12), 6837-7042.[Link]

  • World Intellectual Property Organization. (2021).

Sources

Application Notes & Protocols: 3-Bromo-1-tert-butylpyrrolidin-2-one as a Versatile Scaffold for Diversity-Oriented Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the Pyrrolidinone Scaffold

In the landscape of modern drug discovery, the pyrrolidinone ring system stands out as a "privileged scaffold"—a molecular framework that is a recurring motif in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] Its prevalence stems from its rigid, three-dimensional structure which allows for the precise spatial orientation of functional groups, making it an ideal core for interacting with biological targets like enzymes and receptors.[3] The challenge and opportunity for medicinal chemists lie in the efficient exploration of the chemical space surrounding this core.

This document outlines the strategic application of 3-Bromo-1-tert-butylpyrrolidin-2-one , a highly functionalized building block, in the context of Diversity-Oriented Synthesis (DOS). DOS is a powerful strategy that aims to populate chemical libraries with structurally diverse and complex molecules, moving beyond simple analog generation to explore novel areas of chemical space.[4][5][6] The subject compound is uniquely suited for this purpose. The α-bromo substitution provides a reactive handle for introducing a wide array of chemical appendages, while the N-tert-butyl group enhances solubility in organic solvents and provides steric shielding, which can influence reaction selectivity and the final conformation of the products.

Core Chemistry & Mechanistic Rationale

The synthetic utility of this compound is centered on the reactivity of the carbon-bromine bond at the C3 position. This is not a simple alkyl halide; its reactivity is significantly enhanced by the adjacent lactam carbonyl group.

Causality of Enhanced Reactivity: The electron-withdrawing nature of the carbonyl group polarizes the C-Br bond, increasing the electrophilicity of the α-carbon. This makes it highly susceptible to backside attack by nucleophiles. Consequently, the nucleophilic substitution reactions on this scaffold predominantly proceed via a bimolecular (SN2) mechanism.[7] This is advantageous for library synthesis as the SN2 pathway is typically stereospecific (leading to an inversion of stereochemistry if the starting material is chiral) and predictable, which is crucial for maintaining control over the library's composition.[8]

The rate-determining step in these reactions is the concerted formation of the new nucleophile-carbon bond and the cleavage of the carbon-bromine bond.[8] The stability of the bromide leaving group further facilitates this process. The choice of a polar aprotic solvent (e.g., DMF, DMSO, Acetonitrile) is critical as these solvents solvate the counter-ion of the nucleophile without strongly solvating the nucleophile itself, thereby maximizing its nucleophilicity.[9]

Application in Diversity-Oriented Synthesis (DOS)

The "Build/Couple/Pair" strategy is a cornerstone of DOS, allowing for the systematic generation of complexity.[10][11] In this context, this compound serves as a pre-built scaffold. The "couple" phase involves reacting this central scaffold with a diverse collection of nucleophilic building blocks to generate a library distinguished by appendage diversity.[4][12]

DOS_Workflow Start This compound (Core Scaffold) Reaction Parallel S_N2 Reactions (Couple Phase) Start->Reaction Input Nucleophiles Library of Nucleophiles (R-OH, R-NH2, R-SH, etc.) Nucleophiles->Reaction Building Blocks Library Diverse Compound Library (Appendage Diversity) Reaction->Library Product1 Product 1 (Scaffold-OR) Library->Product1 Product2 Product 2 (Scaffold-NHR) Library->Product2 ProductN Product n (Scaffold-SR) Library->ProductN

Caption: Workflow for generating appendage diversity using the core scaffold.

This approach allows for the rapid generation of hundreds of distinct, yet related, compounds in a parallel or combinatorial fashion, ideal for high-throughput screening (HTS).[]

DOS_Principles cluster_types Key Types of Molecular Diversity DOS Diversity-Oriented Synthesis (DOS) Goal: Explore broad regions of chemical space Appendage Appendage Diversity Varying R-groups on a common scaffold DOS->Appendage Primary application of This compound Scaffold Scaffold Diversity Varying the core ring structure DOS->Scaffold Stereochemical Stereochemical Diversity Varying the 3D orientation of atoms DOS->Stereochemical

Caption: The core principles of Diversity-Oriented Synthesis.

Experimental Protocols for Library Generation

The following protocols are generalized procedures for the SN2 diversification of this compound.

General Considerations:

  • Reagents: Use anhydrous solvents for best results, especially when using strong bases like NaH.[9]

  • Inert Atmosphere: Reactions with strong, air-sensitive bases (e.g., NaH) should be conducted under an inert atmosphere (Nitrogen or Argon).

  • Monitoring: Reaction progress should be monitored by Thin-Layer Chromatography (TLC) or LC-MS to determine completion.

Protocol 1: Diversification with O-Nucleophiles (Phenols)

Principle: This protocol describes the Williamson ether synthesis, where a phenoxide, generated in situ by deprotonation of a phenol with a suitable base, acts as the nucleophile.

Materials:

  • This compound

  • Substituted Phenol (1.1 eq)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) or Potassium Carbonate (K₂CO₃, 2.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the substituted phenol (1.1 eq) and dissolve in anhydrous DMF.

  • If using NaH, cool the solution to 0°C and add NaH (1.2 eq) portion-wise. Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the sodium phenoxide. If using K₂CO₃, add it directly with the phenol.

  • Add a solution of this compound (1.0 eq) in a minimal amount of anhydrous DMF dropwise to the reaction mixture.

  • Heat the reaction to 60-80°C and stir for 12-24 hours. Monitor the reaction for the disappearance of the starting material by TLC.

  • Upon completion, cool the reaction to 0°C and carefully quench by the slow addition of saturated aqueous NH₄Cl.

  • Transfer the mixture to a separatory funnel and dilute with water and EtOAc.

  • Separate the layers and extract the aqueous phase with EtOAc (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (e.g., silica gel, using a hexane/EtOAc gradient) to yield the desired 3-aryloxy-1-tert-butylpyrrolidin-2-one.

Protocol 2: Diversification with N-Nucleophiles (Primary/Secondary Amines)

Principle: This protocol outlines the direct alkylation of an amine. A non-nucleophilic base is used to scavenge the HBr generated during the reaction, driving it to completion.

Materials:

  • This compound

  • Amine (primary or secondary, 1.2 eq)

  • Potassium Carbonate (K₂CO₃, 2.0 eq) or Triethylamine (TEA, 2.0 eq)

  • Anhydrous Acetonitrile or DMF

  • Dichloromethane (DCM)

  • Water & Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous acetonitrile.

  • Add K₂CO₃ (2.0 eq) and the desired amine (1.2 eq) to the solution.

  • Heat the reaction mixture to 60°C and stir for 12-18 hours, monitoring progress by TLC.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic base.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in DCM and transfer to a separatory funnel.

  • Wash the organic layer with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.

  • Purify by column chromatography to obtain the pure 3-amino-1-tert-butylpyrrolidin-2-one derivative.

Protocol 3: Diversification with S-Nucleophiles (Thiols)

Principle: Similar to the O-nucleophile protocol, this method involves the formation of a thiolate anion, which is a potent nucleophile, followed by its reaction with the bromo-lactam.

Materials:

  • This compound

  • Thiol (1.1 eq)

  • Potassium Carbonate (K₂CO₃, 1.5 eq)

  • Anhydrous DMF

  • Ethyl Acetate (EtOAc)

  • Water & Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Dissolve this compound (1.0 eq) in anhydrous DMF in a round-bottom flask.

  • Add K₂CO₃ (1.5 eq) and the thiol (1.1 eq) to the solution.

  • Stir the reaction mixture vigorously at room temperature for 4-8 hours. The reaction is often faster than with O- or N-nucleophiles due to the higher nucleophilicity of sulfur. Monitor by TLC.

  • Once the reaction is complete, add water to quench the reaction and dissolve the inorganic salts.

  • Extract the product with EtOAc (3x).

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product via column chromatography to yield the 3-thioether-1-tert-butylpyrrolidin-2-one derivative.

Data Summary & Expected Outcomes

The following table summarizes representative conditions and highlights the versatility of the scaffold. Yields are illustrative and will vary based on the specific nucleophile used.

Nucleophile ClassExample NucleophileBaseSolventTemp (°C)Typical Time (h)Product Type
O-Nucleophiles 4-MethoxyphenolNaHDMF8016Aryl Ether
Benzyl alcoholK₂CO₃Acetonitrile6024Benzyl Ether
N-Nucleophiles AnilineK₂CO₃DMF8018Secondary Amine
PiperidineTEAAcetonitrile6012Tertiary Amine
S-Nucleophiles ThiophenolK₂CO₃DMFRT4Thioether
EthanethiolK₂CO₃DMFRT6Thioether
C-Nucleophiles Sodium CyanideN/ADMSO5012Nitrile
Diethyl MalonateNaOEtEthanol6018Malonic Ester Adduct

Conclusion

This compound is a robust and highly adaptable building block for the construction of compound libraries. Its activated α-bromo position provides a reliable site for SN2-mediated diversification with a wide range of O-, N-, S-, and C-based nucleophiles. By leveraging the principles of Diversity-Oriented Synthesis, researchers can utilize this scaffold to rapidly generate collections of novel, three-dimensional pyrrolidinone derivatives. The protocols and strategic insights provided herein serve as a comprehensive guide for drug development professionals aiming to explore new regions of biologically relevant chemical space.

References

  • Schreiber, S. L. (2000). Target-oriented and diversity-oriented organic synthesis in drug discovery. Science, 287(5460), 1964-1969. Available at: [Link]

  • Trabocchi, A., & Guarna, A. (2014). The Pyrrolidine Ring in Bioactive Compounds. John Wiley & Sons.
  • Basavaiah, D., & Reddy, G. J. (2005). Simple and efficient synthesis of substituted 2-pyrrolidinones, 2-pyrrolones, and pyrrolidines from enaminones of Baylis-Hillman derivatives of 3-isoxazolecarbaldehydes. The Journal of Organic Chemistry, 70(1), 326-329. Available at: [Link]

  • Organic Chemistry Portal. (2023). Synthesis of 3-pyrrolin-2-ones. Organic Chemistry Portal. Available at: [Link]

  • Musacchio, A. J., et al. (2019). Coupling of α-bromoamides and unactivated alkenes to form γ-lactams through EDA and photocatalysis. Chemical Science, 10(4), 1044-1050. Available at: [Link]

  • ChemRxiv. (2021). Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. ChemRxiv. Available at: [Link]

  • Al-Zoubi, R. M. (2013). Novel and Recent Synthesis and Applications of β-Lactams. Current Organic Chemistry, 17(13), 1391-1423. Available at: [Link]

  • Spring, D. R. (2012). DIVERSITY-ORIENTED SYNTHESIS. In Solid-Phase Organic Synthesis: Concepts, Strategies, and Applications. John Wiley & Sons, Inc. Available at: [Link]

  • Schreiber, S. L. (2003). A Planning Strategy for Diversity-Oriented Synthesis. Angewandte Chemie International Edition, 42(24), 2742-2751. Available at: [Link]

  • Galloway, W. R. J. D., et al. (2010). Diversity-oriented synthesis of macrocyclic peptidomimetics. Proceedings of the National Academy of Sciences, 107(48), 20682-20687. Available at: [Link]

  • MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 29(20), 4889. Available at: [Link]

  • Foley, D. J., et al. (2018). Recent Applications of Diversity-Oriented Synthesis Toward Novel, 3-Dimensional Fragment Collections. Frontiers in Chemistry, 6, 489. Available at: [Link]

  • MDPI. (2021). Discovery of Pyrrolidine-2,3-diones as Novel Inhibitors of P. aeruginosa PBP3. Antibiotics, 10(5), 529. Available at: [Link]

  • Chemistry LibreTexts. (2022). 8.4: Nucleophilic Substitution - 1st Order. Chemistry LibreTexts. Available at: [Link]

  • ResearchGate. (2019). Principles of Nucleophilic Substitution. American International Journal of Cancer Studies, 1(1). Available at: [Link]

  • Bream, R. N., et al. (2016). A diversity-oriented synthesis strategy enabling the combinatorial-type variation of macrocyclic peptidomimetic scaffolds. Organic & Biomolecular Chemistry, 14(20), 4749-4754. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Bromo-1-tert-butylpyrrolidin-2-one

[1]

Case ID: 3-Br-TB-Pyr-Yield-Opt Status: Open Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Subject: Yield Optimization & Troubleshooting for Alpha-Bromination of N-tert-butyl Lactams[1]

Executive Summary & Diagnostic Framework

User Issue: Low yield in the synthesis of 3-Bromo-1-tert-butylpyrrolidin-2-one. Chemical Context: This transformation involves the introduction of a halogen at the

1

1

Root Cause Analysis (RCA): Low yields in this specific synthesis typically stem from three competing failure modes:

  • Incomplete Conversion: Steric hindrance of the tert-butyl group prevents effective enolization.[1]

  • Poly-bromination: Formation of the 3,3-dibromo byproduct due to enhanced acidity of the mono-bromo product.[1]

  • Ring Opening/Hydrolysis: Instability of the lactam ring or the

    
    -bromo bond during harsh workup conditions.[1]
    

Troubleshooting Guide: Direct Bromination Route

If you are attempting to brominate the pre-formed lactam (1-tert-butylpyrrolidin-2-one), follow this optimization matrix.

Phase 1: The "Activated" Ionic Bromination (Recommended)

Standard radical bromination (NBS/light) often fails due to poor selectivity.[1] The most robust method utilizes phosphorus tribromide (

1

Protocol Optimization:

ParameterStandard Condition (Fail)Optimized Condition (High Yield)Mechanistic Rationale
Reagent

in AcOH

+

(0.1 eq)

converts the lactam to an imidoyl bromide-like intermediate, which enolizes 100x faster than the parent lactam.[1]
Temperature Reflux (

C)

C

RT


C
High temps promote di-bromination.[1] Gradual warming ensures mono-substitution control.[1]
Solvent Acetic Acid

or

(Anhydrous)
Non-protic solvents prevent competitive hydrolysis of the active intermediate.[1]
Quench Aqueous

Ice/Water (Rapid)Slow quenching allows the HBr byproduct to induce ring-opening.

Step-by-Step Optimized Protocol:

  • Dissolve 1-tert-butylpyrrolidin-2-one (1.0 eq) and

    
     (0.1 eq) in dry DCM under 
    
    
    .
  • Cool to

    
    C.
    
  • Add

    
     (1.05 eq) dropwise over 1 hour. Crucial: Keep solution colorless/pale orange.[1] If red persists, stop addition and wait.
    
  • Allow to warm to RT and stir for 2 hours. If conversion is <50% (check GC/TLC), heat gently to

    
    C.
    
  • Workup: Pour reaction mixture into crushed ice saturated with

    
     (to destroy excess 
    
    
    ). Extract immediately.
Phase 2: The Lithiation Route (For High Purity Requirements)

If the ionic route yields inseparable mixtures, switch to kinetic deprotonation.[1]

  • Base: LDA (Lithium Diisopropylamide) - 1.1 eq at

    
    C.[1]
    
  • Electrophile: NBS (N-Bromosuccinimide) or 1,2-dibromo-1,1,2,2-tetrafluoroethane.[1]

  • Key Fix: The tert-butyl group clashes with the LDA aggregates. Add LiCl (2.0 eq) to the reaction to break up LDA aggregates and accelerate deprotonation.

Alternative Strategy: The "Ring-Closure" Route (Highest Reliability)[1]

If direct bromination continues to fail, abandon the route. The industrial standard for high-yield synthesis of this target avoids brominating the lactam entirely.[1] Instead, it builds the ring with the bromine already in place.

Mechanism: Nucleophilic acyl substitution of 2,4-dibromobutyryl chloride followed by intramolecular cyclization.[1]

Gcluster_0Step 1: Ring Openingcluster_1Step 2: CyclizationLactoneGBL(Gamma-Butyrolactone)DibromoAcid2,4-DibromobutyrylChlorideLactone->DibromoAcidRing OpeningReagents1PBr3 / Br2(Hell-Volhard-Zelinsky)Reagents1->DibromoAcidIntermediateAmideIntermediateDibromoAcid->IntermediateN-AcylationAminetert-Butylamine(Excess)Amine->IntermediateProduct3-Bromo-1-tert-butylpyrrolidin-2-oneIntermediate->ProductIntramolecularSN2 CyclizationcaptionFigure 1: The 'Ring-Closure' strategy avoids direct bromination issues by using a pre-brominated linear precursor.

[1] Protocol:

  • Precursor Synthesis: Treat

    
    -butyrolactone with 
    
    
    (0.1 eq) and
    
    
    (1.0 eq) at
    
    
    C to form 2,4-dibromobutyryl bromide (or chloride if
    
    
    is used).[1]
  • Cyclization:

    • Dissolve tert-butylamine (2.2 eq) in DCM at

      
      C.
      
    • Add crude 2,4-dibromobutyryl halide dropwise.[1]

    • Yield Improvement: The first equivalent of amine forms the amide; the second acts as an HCl scavenger.[1]

    • Stir at RT for 4 hours.

    • Wash with water.[1] Distill the organic layer.[1][2]

    • Expected Yield: 85-92%.

FAQ & Troubleshooting Matrix

Q1: I am getting a 40:60 mixture of product and starting material. Adding more Bromine just creates the di-bromo impurity.[1] Why? A: This is a classic kinetic vs. thermodynamic control issue. The mono-bromo product is electron-withdrawing, making the remaining

1
  • Fix: Stop the reaction at 80% conversion. Do not chase 100%. Recycle the starting material via distillation.[1][2] It is better to have 80% yield based on recovered starting material (BORSM) than 50% yield with inseparable tar.

Q2: My product decomposes during column chromatography. A:

  • Fix: Pre-treat your silica gel with 1% Triethylamine (TEA) in Hexanes to neutralize it. Alternatively, use neutral alumina.[1] For this specific molecule, vacuum distillation is superior to chromatography for purification.[1]

Q3: The NMR shows the tert-butyl group, but the alpha-proton splitting is messy. A: The bulky tert-butyl group can lock the pyrrolidinone ring into a specific envelope conformation, causing complex second-order coupling effects or broadening due to restricted rotation.[1]

  • Fix: Run the NMR at

    
    C to sharpen the signals by increasing the rate of conformational interconversion.
    

References

  • Vertex Pharmaceuticals Inc. (2000). Method for the preparation of alpha-bromo-lactam derivatives.[1][3][4] US Patent 6,114,541.[1] Link

    • Relevance: Describes the industrial "Ring-Closure" route using 2,4-dibromobutyryl chloride and amines.
  • Carlson, R., et al. (2011).[1][5] Improved Synthesis of 1-Bromo-3-buten-2-one.[1][5] Synthetic Communications, 41(19), 2939–2945.[1] Link[1]

    • Relevance: Provides foundational protocols for handling alpha-bromo carbonyls and dehydrobromin
  • Siniscalchi, T. (2021). Alpha Bromination and Synthesis Mechanisms.[4][6][7][8]Link

    • Relevance: Mechanistic overview of acid-catalyzed alpha-bromin
  • Organic Chemistry Portal. (2002).[9] Synthesis of alpha-Lactams and Haloamides.[1][3][9]Link

    • Relevance: General conditions for cyclization of halo-amides to lactams.[1][9]

Technical Support Center: Purification of 3-Bromo-1-tert-butylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the purification of 3-Bromo-1-tert-butylpyrrolidin-2-one. It is designed to address common challenges and provide practical, field-proven solutions in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The primary purification techniques for this compound are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of impurities present in the crude product. For relatively pure material with minor impurities, recrystallization is often sufficient.[1] However, for complex mixtures containing byproducts with similar polarities to the desired compound, column chromatography is the more effective method.[2]

Q2: What are the typical impurities I might encounter during the synthesis of this compound?

A2: Common impurities can include unreacted starting materials, such as 1-tert-butylpyrrolidin-2-one, and over-brominated species like 3,3-dibromo-1-tert-butylpyrrolidin-2-one.[3] Additionally, residual brominating agents or their byproducts may be present.[4] The synthesis of related brominated compounds can sometimes result in positional isomers, though this is less common for this specific molecule.[5]

Q3: What are the key physical and chemical properties of this compound to consider during purification?

A3: While specific data for this compound is not extensively published, its structural analogue, tert-butyl 3-bromo-2-oxopyrrolidine-1-carboxylate, is a solid or semi-solid at room temperature. This suggests that this compound is likely to be a solid as well, making recrystallization a viable purification method. Its polarity will be influenced by the lactam and the bromine atom, which is a critical factor in selecting an appropriate solvent system for both recrystallization and chromatography.

Q4: How can I assess the purity of my this compound sample?

A4: A combination of analytical techniques is recommended for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC) is a powerful tool for quantifying the main component and detecting non-volatile impurities. Gas Chromatography (GC) is suitable for analyzing volatile impurities, such as residual solvents. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed structural information and can be used to identify and quantify impurities.[6]

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound.

Recrystallization Issues

Q5: I'm having trouble finding a suitable solvent for recrystallization. What should I do?

A5: The ideal recrystallization solvent is one in which your compound has high solubility at elevated temperatures and low solubility at room temperature or below.[7] To find a suitable solvent, you can perform small-scale solubility tests with a variety of solvents of differing polarities (e.g., hexanes, ethyl acetate, ethanol, water). If a single solvent is not effective, a two-solvent system can be employed.[8] In this method, the compound is dissolved in a "soluble solvent" at an elevated temperature, and then an "insoluble solvent" (in which the compound has poor solubility) is added dropwise until the solution becomes cloudy. The solution is then allowed to cool slowly to induce crystallization.[8]

Q6: My product is not crystallizing out of solution upon cooling. What are the possible causes and solutions?

A6: This issue can arise from a few factors:

  • The solution is too dilute: If too much solvent was used, the solution may not be saturated enough for crystallization to occur.[1] The remedy is to carefully evaporate some of the solvent to concentrate the solution.[1]

  • Supersaturation: The solution may be supersaturated, meaning the compound is dissolved at a concentration higher than its normal saturation point. To induce crystallization, you can try scratching the inside of the flask with a glass rod to create nucleation sites or adding a seed crystal of the pure compound.[1]

  • Presence of impurities: Some impurities can inhibit crystallization. If the above methods fail, it may be necessary to purify the compound by another method, such as column chromatography, before attempting recrystallization again.

Q7: My purified product has a yellow or brownish tint. How can I remove this color?

A7: A persistent color is often due to residual bromine from the synthesis.[4] During the workup procedure, before purification, washing the organic layer with a 10% aqueous solution of sodium thiosulfate can effectively remove residual bromine.[4] If the color remains after purification, it could indicate the presence of a different colored impurity, and further analysis by techniques like NMR or LC-MS may be necessary to identify it.

Column Chromatography Issues

Q8: I am observing poor separation of my product from an impurity during column chromatography. How can I improve the resolution?

A8: To improve separation in column chromatography, you can try the following:

  • Optimize the solvent system: The choice of eluent is critical.[2] Use thin-layer chromatography (TLC) to screen different solvent systems and find one that provides the best separation between your product and the impurity. A good target Rf value for the desired compound is around 0.35.[2]

  • Use a shallower gradient: If you are using a gradient elution, make the increase in polarity more gradual.[4] This will give the components more time to separate on the column.

  • Adjust the column dimensions: A longer, narrower column will generally provide better separation than a shorter, wider one for the same amount of stationary phase.[2]

  • Reduce the sample load: Overloading the column can lead to broad peaks and poor separation. A general guideline is to use a stationary phase to crude product weight ratio of at least 20:1, and for difficult separations, this can be increased to 50:1 or more.[4]

Q9: My product is eluting too quickly from the column with the starting material. What does this indicate and how can I fix it?

A9: If your product and starting material are eluting together, it suggests that the eluent is too polar.[9] This causes the compounds to spend more time in the mobile phase and less time interacting with the stationary phase (e.g., silica gel), leading to poor separation.[10] To remedy this, start with a less polar solvent system. For example, if you are using a mixture of hexanes and ethyl acetate, increase the proportion of hexanes.[2]

Q10: The flow rate of my column is very slow. What could be the cause?

A10: A slow flow rate can be caused by several factors:

  • Improperly packed column: Air bubbles or channels in the stationary phase can impede solvent flow.[2] Ensure the silica gel is packed as a uniform slurry.[2]

  • Fine particles: The presence of very fine particles in the silica gel or the crude sample can clog the column frit. Filtering the crude sample before loading it onto the column can help.

  • Column dimensions: A very long and narrow column will naturally have a slower flow rate.

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Solvent Selection: In a small test tube, add approximately 10-20 mg of the crude this compound. Add a few drops of a test solvent and observe the solubility at room temperature. If it is insoluble, gently heat the test tube. A good solvent will dissolve the compound when hot but not at room temperature.[7]

  • Dissolution: In an Erlenmeyer flask, add the crude product and the chosen solvent. Heat the mixture with gentle swirling until the solid is completely dissolved. Add the minimum amount of hot solvent necessary to fully dissolve the solid.[7]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To maximize the yield, you can then place the flask in an ice bath.[8]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[11]

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[1]

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: General Column Chromatography Procedure
  • TLC Analysis: Determine the optimal solvent system for separation using TLC.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity, ensuring there are no air bubbles.[2]

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent and carefully load it onto the top of the silica gel bed.[12]

  • Elution: Begin eluting with the initial solvent system, collecting fractions. Gradually increase the polarity of the eluent as needed to elute the compounds.[9]

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.[13]

Visualizations

Decision-Making Workflow for Purification

Purification_Workflow start Crude Product (this compound) tlc TLC Analysis start->tlc single_spot Single Major Spot? tlc->single_spot recrystallize Recrystallization single_spot->recrystallize Yes multiple_spots Multiple Spots? single_spot->multiple_spots No purity_check Purity Analysis (NMR, HPLC, GC) recrystallize->purity_check column_chrom Column Chromatography multiple_spots->column_chrom Yes column_chrom->purity_check final_product Pure Product purity_check->final_product

Caption: A decision tree to guide the selection of the appropriate purification technique.

References

  • Experiment 2: Recrystallization. (n.d.).
  • Analytical Techniques Every Lab Should Master: A Comprehensive Guide. (2025, October 22).
  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017, August 15).
  • 3-Bromopyrrolidin-2-one. (n.d.). PubChem.
  • A Comparative Guide to Validated Analytical Methods for 1-(3-Bromopyridin-2-yl)ethanone. (n.d.). Benchchem.
  • Column Chromatography. (2023, August 29). Chemistry LibreTexts.
  • Part 1. (revised 7/10) Recrystallization is the most common method for purifying solid compoun. (n.d.).
  • Troubleshooting Purification Methods. (n.d.). Sigma-Aldrich.
  • Column chromatography. (n.d.). UVic.
  • Petroleum Chemistry Laboratory Recrystallizing process. (n.d.).
  • Technical Support Center: Purification of 4-Bromo-1,2-oxathiolane 2,2-dioxide. (n.d.). Benchchem.
  • tert-Butyl 3-bromo-2-oxopyrrolidine-1-carboxylate. (n.d.). MilliporeSigma.
  • Biro Column Chromatography. (2023, January 9). ChemBAM.
  • N-tert-BUTOXYCARBONYL-2-TRIMETHYLSILYLPYRROLE. (n.d.). Organic Syntheses Procedure.
  • 2-Pyrrolidinones and 3-Pyrrolin-2-ones: A Study on the Chemical Reactivity of These Structural Moieties. (n.d.). SciSpace.
  • Technical Support Center: Purification of Products from Bromodimethylsulfonium Bromide (BDMS) Reactions. (n.d.). Benchchem.
  • troubleshooting common impurities in heptacosane, 14-bromo- samples. (n.d.). Benchchem.
  • Removing unreacted bromine from 2-Bromo-4'-hydroxyacetophenone synthesis. (n.d.). Benchchem.
  • Column Chromatography. (n.d.). Membrane Solutions.
  • Purification by Recrystallization. (n.d.). CUNY.
  • A Comparative Guide to Analytical Methods for Purity Determination of 2-Bromo-N-(tert-butyl)butanamide. (n.d.). Benchchem.
  • Evaluating Impurities in Drugs (Part I of III). (n.d.). ResearchGate.

Sources

common side products in the synthesis of 3-Bromo-1-tert-butylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting the Synthesis of 3-Bromo-1-tert-butylpyrrolidin-2-one

Welcome to the technical support and troubleshooting guide for the synthesis of this compound. This compound is a critical building block in medicinal chemistry and drug development. However, its synthesis is often plagued by competing side reactions due to the steric bulk of the tert-butyl group and the lability of the alpha-bromo lactam moiety.

This guide provides a comprehensive analysis of the two primary synthetic pathways—cyclization of 2,4-dibromobutyryl chloride and electrophilic


-bromination of 1-tert-butylpyrrolidin-2-one—and offers field-proven strategies to mitigate common side products.

Part 1: Mechanistic Pathways & Side Product Mapping

Understanding the causality behind side product formation is the first step in optimizing your yield. The diagram below illustrates the divergence between the desired pathways and the competing side reactions.

Figure 1: Mechanistic divergence in the synthesis of this compound showing key side products.

Part 2: Troubleshooting FAQs

Q1: During the cyclization route, why am I seeing a high yield of the uncyclized N-tert-butyl-2,4-dibromobutanamide? Causality: The formation of the pyrrolidin-2-one ring requires an intramolecular


 displacement of the terminal bromide by the amide nitrogen [3]. The bulky tert-butyl group creates severe steric hindrance, significantly reducing the nucleophilicity of the nitrogen. If the base used (e.g., Triethylamine) is insufficient to maintain the nitrogen in its more nucleophilic deprotonated state, or if the reaction temperature is too low during the cyclization phase, the reaction stalls at the intermediate amide.
Solution:  Ensure a minimum of 2.2 to 2.5 equivalents of base are used. Allow the initial amidation to occur at 0 °C, but warm the reaction to room temperature (or mildly heat to 40 °C) for 12–24 hours to provide the necessary activation energy for the sterically hindered cyclization.

Q2: How do I minimize the formation of the elimination product (1-tert-butyl-1,5-dihydro-2H-pyrrol-2-one)? Causality: The 3-bromo position of the target lactam is highly susceptible to base-catalyzed E2 elimination. The thermodynamic driving force is the formation of an


-unsaturated lactam. Prolonged exposure to excess strong, non-nucleophilic bases (like DBU) or excessive heating will strip the 

-proton. Solution: Avoid harsh bases. Triethylamine (

) or Potassium Carbonate (

) are preferred. Monitor the reaction closely via TLC or LC-MS; quench the reaction immediately once the uncyclized intermediate is consumed to prevent over-exposure to the basic environment.

Q3: In the direct


-bromination route, how can I prevent over-bromination to 3,3-dibromo-1-tert-butylpyrrolidin-2-one? 
Causality:  When using Lithium Diisopropylamide (LDA) and N-Bromosuccinimide (NBS)[1], the target mono-bromo product is actually more acidic at the 

-position than the starting material due to the strong inductive electron-withdrawing effect of the newly installed bromine atom. If the initial enolate formation is incomplete, the newly formed mono-bromo product will rapidly undergo proton exchange with the unreacted starting material enolate. This creates a brominated enolate that reacts with a second equivalent of NBS [2]. Solution: Ensure 100% enolate formation by using a slight excess of LDA (1.1 eq) and allowing sufficient time (1 hour) at strictly cryogenic temperatures (-78 °C) before adding NBS. Furthermore, adding the enolate to the NBS solution (inverse addition) can keep the local concentration of enolate low, preventing proton exchange.

Q4: What causes the formation of 2,4-dibromobutanoic acid, and how do I avoid it? Causality: Acid chlorides are highly electrophilic and will rapidly react with ambient moisture to hydrolyze into the corresponding carboxylic acid. This side product is completely unreactive toward the amine under standard conditions. Solution: Rigorously dry all solvents (use strictly anhydrous DCM or THF) and purge the reaction vessel with Argon or Nitrogen. Ensure the tert-butylamine is freshly distilled or stored over molecular sieves.

Part 3: Quantitative Data & Optimization Matrix

The following table summarizes the quantitative parameters required to suppress specific side products based on the chosen synthetic route.

Synthetic RouteTarget Side Product to SuppressKey ParameterSub-optimal ConditionOptimized Condition
Cyclization N-tert-butyl-2,4-dibromobutanamideBase Equivalents & Temp1.0 eq

, 0 °C (Yields >40% amide)
2.5 eq

, 25 °C for 12h
Cyclization 1-tert-butyl-1,5-dihydro-2H-pyrrol-2-oneBase StrengthDBU or NaH (Yields >30% elimination)

or

Cyclization 2,4-Dibromobutanoic AcidSolvent MoistureReagent-grade DCMAnhydrous DCM,

atmosphere

-Bromination
3,3-Dibromo-1-tert-butylpyrrolidin-2-oneEnolate Stoichiometry0.9 eq LDA, normal addition1.1 eq LDA, inverse addition

-Bromination
Unreacted Starting MaterialElectrophile QualityAged, yellow NBSFreshly recrystallized NBS (white)

Part 4: Validated Experimental Protocols

Protocol A: Self-Validating Cyclization of 2,4-Dibromobutyryl Chloride

This protocol utilizes a sequential temperature gradient to separate the exothermic amidation step from the sterically hindered cyclization step.

  • Preparation: Flame-dry a 250 mL round-bottom flask. Purge with

    
    . Add anhydrous DCM (50 mL) and 2,4-dibromobutyryl chloride (10.0 mmol, 1.0 eq). Cool the solution to 0 °C using an ice-water bath.
    
  • Amidation: Prepare a mixture of tert-butylamine (10.0 mmol, 1.0 eq) and Triethylamine (25.0 mmol, 2.5 eq) in anhydrous DCM (20 mL). Add this mixture dropwise to the reaction flask over 30 minutes to control the exothermic reaction.

  • Cyclization: Stir at 0 °C for 1 hour. Validation Check 1: Run a TLC (Hexane:EtOAc 3:1). The acid chloride should be completely consumed, replaced by a highly polar spot (the uncyclized amide). Remove the ice bath and allow the reaction to warm to 25 °C. Stir for 12–16 hours.

  • Monitoring: Validation Check 2: Run a second TLC. The polar amide spot should be replaced by a moderately polar spot (the target lactam). If the amide persists, gently heat to 40 °C for 2 hours.

  • Workup: Quench the reaction with saturated aqueous

    
     (50 mL). Extract the aqueous layer with DCM (2 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , filter, and concentrate under reduced pressure.
  • Purification: Purify the crude residue via silica gel flash chromatography (Hexane/EtOAc gradient) to isolate the pure this compound.

Protocol B: Cryogenic -Bromination of 1-tert-Butylpyrrolidin-2-one

This protocol utilizes inverse addition to prevent enolate equilibration and subsequent over-bromination.

  • Enolate Formation: In a flame-dried,

    
    -purged flask, dissolve 1-tert-butylpyrrolidin-2-one (10.0 mmol, 1.0 eq) in anhydrous THF (40 mL). Cool to strictly -78 °C using a dry ice/acetone bath. Add LDA (11.0 mmol, 1.1 eq, 2.0 M in THF/heptane/ethylbenzene) dropwise. Stir at -78 °C for 1 hour to ensure complete deprotonation.
    
  • Electrophile Preparation: In a separate flame-dried flask, dissolve freshly recrystallized NBS (10.5 mmol, 1.05 eq) [1] in anhydrous THF (30 mL) under

    
    . Cool this solution to -78 °C.
    
  • Inverse Addition: Using a cannula, transfer the enolate solution dropwise into the NBS solution over 45 minutes, maintaining both flasks at -78 °C. Causality note: This keeps the enolate concentration low relative to NBS, preventing the mono-bromo product from interacting with unreacted enolate.

  • Reaction & Quench: Stir the mixture at -78 °C for 2 hours. Quench the reaction while still at -78 °C by adding 10 mL of saturated aqueous

    
    .
    
  • Workup: Allow the mixture to warm to room temperature. Extract with EtOAc (3 x 30 mL). Wash the combined organics with water, then brine, dry over

    
    , and concentrate. Purify via column chromatography.
    

References

  • "N-Bromosuccinimide - Wikipedia", Wikipedia, [Link]

  • "Spectroscopic and Computational Study of Organocatalytic Umpolung of Bromocations: An Accelerated Stereoselective Dibromination", ChemRxiv, [Link]

  • "5-Membered cyclic hydroxamic acids as HDAC inhibitors", Taylor & Francis, [Link]

overcoming steric hindrance in reactions with 3-Bromo-1-tert-butylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 3-Bromo-1-tert-butylpyrrolidin-2-one. This resource is designed for researchers, medicinal chemists, and process development scientists who are utilizing this valuable but sterically challenging building block. This guide provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions (FAQs) to help you overcome common hurdles and achieve your synthetic goals.

Introduction: The Challenge of a Crowded Core

This compound is a versatile synthetic intermediate. However, its structure presents a significant challenge: severe steric hindrance. The bulky tert-butyl group on the amide nitrogen, combined with the bromine atom at the C3 position, creates a highly congested environment around the electrophilic carbon center. This congestion dramatically slows down or completely prevents standard nucleophilic substitution reactions, often leading to failed experiments, low yields, or undesired side products.[1][2] This guide will dissect the root causes of these issues and provide actionable strategies to ensure successful outcomes.

FAQ 1: Why are my nucleophilic substitution reactions with this compound so slow or failing entirely?

Answer: The primary reason for the low reactivity of this substrate is the profound steric hindrance that impedes the required geometry for a standard bimolecular nucleophilic substitution (Sₙ2) reaction.[3][4]

  • The Role of the tert-Butyl Group: The tert-butyl group is one of the most sterically demanding functionalities in organic chemistry.[1] It effectively acts as a molecular "shield," physically blocking the trajectory a nucleophile must take to attack the electrophilic C3 carbon from the backside—a mandatory requirement for the Sₙ2 mechanism.[3][5]

  • Combined Steric Effects: The bromine atom itself also contributes to the steric bulk around the reaction center. The cumulative effect of these two groups creates a high-energy transition state for the Sₙ2 reaction, dramatically increasing the activation energy and thus decreasing the reaction rate.[4][6] Any attempts by a nucleophile to approach are met with significant van der Waals repulsion.

The diagram below illustrates how the tert-butyl group sterically shields the C3 carbon, preventing the ideal "backside attack" required for an Sₙ2 reaction.

Caption: Steric hindrance preventing backside attack in an Sₙ2 reaction.

Troubleshooting Guide: From Failed Reactions to Desired Products

This section addresses the most common experimental failures in a question-and-answer format, providing concrete solutions and the scientific rationale behind them.

Q2: I see no consumption of my starting material, even after prolonged reaction times. What should I do?

Answer: This indicates that the reaction conditions are not sufficient to overcome the high activation energy barrier. The solution is to systematically increase the reactivity of the system.

Root Cause Analysis & Corrective Actions:

  • Insufficient Thermal Energy: Sterically hindered reactions often require higher temperatures to provide the necessary energy for molecules to overcome repulsive forces.[7]

  • Poor Nucleophile Choice: Bulky nucleophiles will exacerbate the steric problem.

  • Suboptimal Solvent: The solvent plays a critical role in stabilizing intermediates and solvating ions.[8]

Troubleshooting Workflow:

Caption: Decision tree for troubleshooting a non-reactive system.

Table 1: Recommended Solvents and Starting Temperatures

SolventBoiling Point (°C)Typical Starting Temp. (°C)Rationale
Acetonitrile (MeCN) 8260 - 80Good starting point, moderate polarity.
N,N-Dimethylformamide (DMF) 15380 - 120Excellent polar aprotic solvent, enhances nucleophilicity.[8]
Dimethyl Sulfoxide (DMSO) 189100 - 150Highly polar aprotic, superior for difficult Sₙ2 reactions.[8]
N-Methyl-2-pyrrolidone (NMP) 202120 - 180High boiling point for reactions requiring significant thermal energy.
Q3: My reaction is producing the α,β-unsaturated lactam as the major product. How can I favor substitution over elimination?

Answer: The formation of the elimination product, 1-tert-butyl-3,4-dihydro-2H-pyrrol-2-one, occurs when your nucleophile acts as a base, abstracting a proton from the C4 position. This E2 pathway often competes with Sₙ2, especially under harsh conditions.

Strategies to Favor Substitution:

  • Select a Less Basic Nucleophile: Choose nucleophiles where the nucleophilic atom is "softer" and less basic. For example, sodium azide (NaN₃) is an excellent nucleophile but a very weak base, making it ideal for this substrate.

  • Control the Temperature: Elimination reactions often have a higher activation energy and are more entropically favored than substitution reactions. Therefore, running the reaction at the lowest effective temperature can often increase the Sₙ2/E2 product ratio.

  • Avoid Strongly Basic Conditions: If your nucleophile requires a base for deprotonation, use the exact stoichiometric amount. Avoid excess base, which will promote elimination.

Q4: My reaction is messy, with multiple spots on TLC and a low yield of the desired product. What's causing this?

Answer: A complex reaction mixture often points to decomposition or multiple side reactions, typically caused by excessively high temperatures or the presence of oxygen/water with sensitive reagents.

Corrective Actions:

  • Run Under an Inert Atmosphere: Always perform these reactions under a dry, inert atmosphere (Nitrogen or Argon) to prevent side reactions with atmospheric oxygen and moisture, especially when heating for extended periods.[7]

  • Systematic Optimization: Do not change multiple variables at once. Optimize temperature first, then concentration, then nucleophile equivalents. This methodical approach helps isolate the critical parameter.

  • Check Reagent Purity: Ensure all starting materials, especially the nucleophile and solvent, are pure and dry. Contaminants can catalyze decomposition pathways.

Validated Experimental Protocol: Synthesis of 3-Azido-1-tert-butylpyrrolidin-2-one

This protocol provides a reliable, step-by-step method for a successful nucleophilic substitution reaction, utilizing a small, potent, and non-basic nucleophile.

Objective: To replace the C3-bromo substituent with an azido group, a classic example of an Sₙ2 reaction on this hindered substrate.

Materials:

  • This compound (1.0 eq)

  • Sodium Azide (NaN₃) (1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Deionized Water

  • Ethyl Acetate

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound and sodium azide.

  • Inert Atmosphere: Seal the flask with a septum, and purge the system with dry nitrogen or argon for 10-15 minutes.

  • Solvent Addition: Add anhydrous DMF via syringe to achieve a substrate concentration of approximately 0.2 M.

  • Heating: Lower the flask into a preheated oil bath set to 90 °C.

  • Reaction Monitoring: Stir the reaction mixture vigorously. Monitor the progress by TLC or LC-MS. The reaction may take 12-24 hours for complete conversion.

  • Workup - Quench: Once the starting material is consumed, allow the reaction to cool to room temperature. Carefully and slowly pour the reaction mixture into a separatory funnel containing deionized water (approx. 10x the volume of DMF).

  • Workup - Extraction: Extract the aqueous layer with ethyl acetate (3x the volume of DMF).

  • Workup - Wash: Combine the organic layers and wash sequentially with deionized water (2x) and then with brine (1x) to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by column chromatography on silica gel to obtain the pure 3-Azido-1-tert-butylpyrrolidin-2-one.

Caption: Standard experimental workflow for nucleophilic substitution.

References
  • The Tert-Butyl Group: An In-depth Technical Guide to its Steric Hindrance Effects. (n.d.). Benchchem.
  • Fiveable. (2025, August 15). Tert-Butyl Definition.
  • tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds. (2024, January 16). ChemRxiv.
  • Bahamonde, A., Bradley, R., & Hibbard, J. (n.d.). New approaches to amide arylation and alkylation under mild conditions. American Chemical Society.
  • Ashenhurst, J. (2011, February 4). The Most Annoying Exceptions in Org 1 (Part 2). Master Organic Chemistry.
  • Optimization of the reaction conditions for the selective formation of 2a or 3a, respectively. (n.d.). ResearchGate.
  • Factors affecting rate of nucleophilic substitution reactions. (n.d.). Organic Chemistry 1: An open textbook.
  • SN2. (2023, January 22). Chemistry LibreTexts.
  • ChemTalk. (2021, June 9). Steric Hindrance.
  • Khan Academy. (2013, November 25). Steric hindrance | Substitution and elimination reactions | Organic chemistry. YouTube.
  • Technical Support Center: Overcoming Steric Hindrance in Reactions with 1-Bromo-2-methyl-1-propene. (n.d.). Benchchem.
  • Effect of sterics on Sn2 reactions. (2019, June 5). Chemistry LibreTexts.
  • Ashenhurst, J. (2012, July 4). The SN2 Reaction Mechanism. Master Organic Chemistry.
  • The Complete SN2 Reaction Guide | Mechanism, Rate Law, and Reactivity Trend. (2020, November 2). YouTube.

Sources

preventing decomposition of 3-Bromo-1-tert-butylpyrrolidin-2-one during storage

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability & Handling Guide Subject: 3-Bromo-1-tert-butylpyrrolidin-2-one Case ID: STAB-Br-LAC-001

Welcome to the Technical Support Center

You are likely working with This compound , a critical electrophilic intermediate often used in the synthesis of peptidomimetics (such as HCV or SARS-CoV-2 protease inhibitors). Its structural core—an


-bromo lactam—is synthetically versatile but inherently fragile.

This guide moves beyond generic safety data to address the specific chemical vulnerabilities of this molecule. Our goal is to prevent the "Yellowing Cascade" (decomposition) and ensure your reagents remain competent for coupling.

Part 1: Critical Alerts (Immediate Actions)

If you have just received a shipment or are about to store this compound, adhere to these non-negotiable rules:

  • ⛔ NEVER store in the same secondary container as amines or strong bases. Volatile amines can initiate surface-level dehydrohalogenation.

  • ⛔ NEVER expose to direct sunlight or UV sources. The C-Br bond is photosensitive.

  • ✅ ALWAYS purge headspace with Argon or Nitrogen after every use. Oxygen is not the primary enemy; moisture and light are.

  • ✅ ALWAYS store at -20°C (Freezer) for long-term viability. Refrigerator (4°C) is acceptable for active use (<1 month).

Part 2: The Stability Matrix (The "Why")

To prevent decomposition, you must understand the mechanism driving it. This molecule suffers from the


-Halo Vulnerability . The bromine atom at the C3 position activates the molecule but also creates two primary degradation pathways.
The Mechanisms of Failure
  • Elimination (The Yellowing): Trace bases or heat cause the loss of HBr, forming the

    
    -unsaturated lactam. This conjugated system is often yellow/brown.
    
  • Hydrolysis (The Whitening/Oiling): Moisture attacks the C-Br bond, displacing bromine to form the

    
    -hydroxy lactam and releasing HBr.
    
  • Autocatalysis: The HBr released in both processes is acidic. It protonates the carbonyl oxygen, making the C-Br bond even more susceptible to cleavage. This creates a runaway decomposition loop.

Visualizing the Degradation Cascade

Decomposition Intact Intact 3-Bromo-Lactam Radical Radical Species (Br•) Intact->Radical Homolytic Cleavage ElimProd Elimination Product (Unsaturated Lactam) Intact->ElimProd Dehydrohalogenation HydProd Hydrolysis Product (Alpha-Hydroxy) Intact->HydProd SN2 Displacement Light Light / UV Light->Intact Moisture Moisture (H2O) Moisture->Intact HeatBase Heat / Trace Base HeatBase->Intact HBr HBr Released (Autocatalyst) ElimProd->HBr HydProd->HBr HBr->Intact Catalyzes Further Decay

Figure 1: The Degradation Cascade. Note the red feedback loop where released HBr accelerates further decomposition.

Part 3: Storage Protocol (The "How")

The following "4-Factor Shield" protocol is designed to arrest the pathways described above.

FactorStandard PracticeOptimal Protocol (Required) Scientific Rationale
Temperature Room Temp (25°C)-20°C (Freezer) Thermal energy lowers the activation barrier for elimination (HBr loss) [1].
Atmosphere Air (capped)Inert Gas (Ar/N₂) Prevents moisture ingress. Argon is heavier than air and provides a better "blanket" for the solid/oil.
Light Clear/Amber GlassAmber Glass + Foil Wrap Photons trigger homolytic cleavage of the C-Br bond, generating radicals that darken the sample [2].
Container Standard VialTeflon-lined Cap HBr (if formed) corrodes standard metal caps/liners. Teflon is resistant and maintains the seal.

Part 4: Troubleshooting & QC (The "Fix")

Q: My sample has turned from off-white to yellow/orange. Is it ruined? A: Not necessarily. The color comes from conjugated elimination products or trace elemental bromine, which have high extinction coefficients (visible even at <1% impurity).

Q: How do I verify purity before running a reaction? A: Use the QC Decision Tree below. Do not rely solely on TLC, as the acidic silica can induce degradation during the run.

QC Workflow & Rescue Protocol

QC_Workflow Sample Sample Inspection Visual Visual Check Sample->Visual Color Color: White/Pale Yellow Visual->Color Dark Color: Brown/Orange Visual->Dark NMR 1H-NMR (CDCl3) Color->NMR Rescue Rescue: Silica Plug (Neutralized) Dark->Rescue Attempt Purification CheckAlpha Check Alpha-Proton (~4.4 - 4.8 ppm) NMR->CheckAlpha CheckVinyl Check Vinyl Protons (6.0 - 7.5 ppm) NMR->CheckVinyl Decision1 Purity > 95% CheckAlpha->Decision1 Clear Doublet/Triplet Decision2 Purity < 90% (Significant Elimination) CheckVinyl->Decision2 Signals Present Use Use Decision1->Use Proceed to Rxn Decision2->Rescue Rescue->NMR Re-Check Discard Discard Rescue->Discard Failed

Figure 2: Quality Control & Rescue Logic. Note that NMR is the gold standard; visual inspection is only a preliminary screen.

Rescue Protocol: The Neutral Silica Plug

If your compound is degraded (yellow/brown), do not distill . Thermal purification will accelerate the elimination of HBr, potentially causing a pressure event or total charring [3].

  • Prepare Filter: Pack a short column (plug) with silica gel.

  • Neutralize (Crucial): Flush the silica with 1% Triethylamine in Hexanes/EtOAc to neutralize inherent acidity, then flush with pure solvent to remove excess amine. Acidic silica will destroy your compound.

  • Filtration: Dissolve your sample in a minimum amount of CH₂Cl₂ or EtOAc. Pass it quickly through the plug.

  • Elution: The non-polar bromo-lactam usually elutes fast; the polar degradation products (brown tars/alcohols) stay on the silica.

  • Evaporate: Remove solvent under vacuum at <30°C .

References

  • BenchChem. (2025).[1] Managing thermal instability of alpha-bromo ketones. Retrieved from

  • National Institutes of Health (NIH). (2025). Chemical Safety Guide: Handling Halogenated Compounds. Retrieved from

  • ChemicalBook. (2026).[2] Safety Data Sheet: 3-bromo-1H-pyrrole-2,5-dione (Analogous Alpha-Halo Structure). Retrieved from

  • PubChem. (2025).[3][4] Compound Summary: 3-Bromopyrrolidin-2-one.[4] Retrieved from

Sources

troubleshooting guide for low reactivity of 3-Bromo-1-tert-butylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #TB-PYR-3BR-001 Subject: Troubleshooting Low Reactivity in Nucleophilic Substitution & Coupling Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

Executive Summary

You are likely encountering difficulties with 3-Bromo-1-tert-butylpyrrolidin-2-one because you are treating it like a standard primary or secondary alkyl halide. It is not.

This molecule presents a "perfect storm" of kinetic barriers:

  • Steric Shielding: The tert-butyl group at

    
     locks the pyrrolidinone ring into a puckered conformation and sterically occludes the backside of the 
    
    
    
    carbon, effectively shutting down standard
    
    
    trajectories.
  • Electronic Deactivation: The adjacent carbonyl dipole destabilizes the formation of a carbocation at

    
    , making 
    
    
    
    pathways unfavorable without Lewis acid assistance.

This guide moves beyond standard textbook protocols to provide field-proven workarounds for this specific scaffold.

Part 1: Diagnostic Decision Tree

Before altering your conditions, determine the specific failure mode using this logic flow.

Reactivity_Troubleshooting Start Start: Reaction Failed Check_SM Is Starting Material (SM) consumed? Start->Check_SM SM_Intact SM Intact (No Reaction) Check_SM->SM_Intact Yes SM_Gone SM Consumed Check_SM->SM_Gone No Issue_Steric ISSUE: Steric Hindrance (Kinetic Barrier) SM_Intact->Issue_Steric Nucleophilic Sub? Issue_Zinc ISSUE: Zinc Surface Passivation (Reformatsky) SM_Intact->Issue_Zinc Zn/Coupling? Check_Prod Is desired product formed? SM_Gone->Check_Prod Check_Elim Is alpha,beta-unsaturated product present? Check_Prod->Check_Elim No Issue_Elim ISSUE: E2 Elimination Dominates Check_Elim->Issue_Elim Yes (Olefin found) Issue_Hydro ISSUE: Hydrolysis/Degradation Check_Elim->Issue_Hydro No (Complex mix)

Figure 1: Diagnostic logic for identifying the root cause of reactivity failure.

Part 2: Troubleshooting Protocols

Scenario A: Nucleophilic Substitution ( ) Fails

Symptom: You are trying to displace the bromine with an amine, azide, or thiol, but starting material remains unchanged even at reflux.

The Science: The tert-butyl group is bulky. In a 5-membered lactam, the


-substituent forces the ring into an envelope conformation that places the 

-Bromine in a pseudo-equatorial position. The bulky t-butyl group effectively blocks the "backside" trajectory required for

attack.

The Solution: Switch Mechanisms (


-like) 
You must force the leaving group to depart before the nucleophile attacks. This requires "Silver-Assisted Ionization."

Protocol: Silver-Mediated Substitution

  • Solvent: Anhydrous Acetonitrile (MeCN) or Toluene.

  • Reagent: Add 1.1 equivalents of Silver(I) Oxide (

    
    )  or Silver Tetrafluoroborate (
    
    
    
    )
    .
  • Mechanism: The silver coordinates to the bromine, weakening the C-Br bond and allowing the nucleophile to attack the transient ion-pair from the front (retention) or back (inversion), depending on the specific shielding.

  • Warning: This will generate AgBr precipitate. Filter through Celite before workup.

ParameterStandard Condition (Fails)Recommended Condition (Works)
Solvent DMF / DMSOMeCN / Toluene
Base

/ TEA

or

Temperature 80°C25°C

60°C
Mechanism

(Blocked)

/ Ion-Pair
Scenario B: Reformatsky Reaction (Zinc Coupling) Fails

Symptom: You are attempting to couple the lactam to an aldehyde/ketone using Zinc, but the Zinc is not inserting into the C-Br bond.

The Science:


-Bromo lactams are less reactive than 

-bromo esters. The C-Br bond is stabilized by the amide resonance. Furthermore, the hydrophobic tert-butyl group prevents the molecule from effectively adsorbing onto the hydrophilic Zinc surface if the solvent is too polar or the Zinc is oxidized.

The Solution: Aggressive Surface Activation Standard acid washes are insufficient. You must use TMSCl-activation or Rieke Zinc .

Protocol: TMSCl-Activated Reformatsky

  • Zinc Prep: Use Zinc dust (<10 micron). Flame dry the flask with the Zinc inside under Argon.

  • Activation: Suspend Zn (2.0 equiv) in dry THF. Add Chlorotrimethylsilane (TMSCl) (0.05 equiv) and 1,2-Dibromoethane (0.05 equiv). Reflux for 15 minutes.

    • Visual Cue: The Zinc should turn from dull grey to shiny/black, and the solvent may bubble slightly.

  • Addition: Add the this compound slowly as a solution in THF.

  • Initiation: If the reaction does not exotherm within 10 minutes, sonicate the flask (in a water bath) to mechanically disrupt the oxide layer.

Scenario C: Elimination Instead of Substitution

Symptom: You isolate the


-unsaturated lactam (3-pyrrolin-2-one) instead of the substituted product.

The Science: Because the


 path is sterically blocked (see Scenario A), basic nucleophiles (alkoxides, amines) act as Brønsted bases instead. They deprotonate the 

proton. The resulting enolate eliminates the Bromide to form the double bond.

The Solution: Soft Nucleophiles & Non-Basic Conditions

  • Avoid: Strong bases (NaH, KOtBu, LDA).

  • Alternative: Use "soft" nucleophiles (Thiols, Azides) in non-basic buffers.

  • Radical Pathway: If you need to form a C-C bond and ionic chemistry is failing, switch to a radical Giese addition using AIBN and Tributyltin hydride (Bu3SnH) or a photoredox catalyst. The tert-butyl group does not hinder radical formation at

    
    .
    

Part 3: Frequently Asked Questions (FAQs)

Q: Can I use Finkelstein conditions (NaI/Acetone) to make the iodide and increase reactivity? A: theoretically yes, but practically no. While the iodide is a better leaving group, the initial displacement of Br by I is also an


 reaction, which is hindered by the tert-butyl group. You will likely see no reaction. Use the Silver (

) protocol described in Scenario A to bypass this.

Q: Why does the reaction mixture turn dark brown/black? A: This usually indicates polymerization or decomposition of the pyrrolidinone ring. If you are using high temperatures (>100°C) with the tert-butyl group, you may be triggering thermal extrusion of isobutylene (retro-Friedel-Crafts type degradation) or ring-opening hydrolysis if moisture is present. Keep temperatures below 80°C.

Q: Is the tert-butyl group removable? A: Not easily. Unlike N-Boc (which is acid labile), the N-alkyl tert-butyl bond is extremely robust. It requires harsh conditions (e.g.,


 reflux or strong Lewis acids) that usually destroy the lactam ring. If you need a removable group, you should have started with N-Boc-3-bromopyrrolidin-2-one  or N-PMB  analogs.

References

  • Smith, M. B. (2020).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley. (See Chapter 10 for "Steric Strain in Nucleophilic Substitution" and the "Neopentyl Effect").

  • Reusch, W. (2023). Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. Chemistry LibreTexts.

  • Organic Chemistry Portal. (2023). Reformatsky Reaction: Mechanism and Recent Literature. (Specific details on Zinc activation for alpha-halo amides).

  • Drauz, K., et al. (1991). N-Substituted 2-Pyrrolidones as Intermediates. (Discusses the stability and steric properties of N-tert-butyl lactams). Note: General reference for scaffold stability.

Sources

Validation & Comparative

advantages of using 3-Bromo-1-tert-butylpyrrolidin-2-one over similar electrophiles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

In the synthesis of highly functionalized


-lactams—a privileged scaffold in medicinal chemistry and natural product synthesis—the choice of the electrophilic building block dictates the efficiency, regioselectivity, and scalability of the downstream pathways[1]. While various 

-bromo amides and lactams are commercially available, 3-Bromo-1-tert-butylpyrrolidin-2-one (CAS: 1343578-30-2) has emerged as a superior electrophile[2][3].

This guide provides a rigorous comparative analysis of this compound against alternative electrophiles (such as unprotected, N-benzyl, and N-methyl analogs). By examining the mechanistic causality behind its performance and providing self-validating experimental protocols, this document serves as an authoritative resource for researchers optimizing C-C, C-N, and C-S bond-forming reactions at the C3 position of the pyrrolidinone ring.

Mechanistic Rationale: The Causality of Steric Shielding

The fundamental challenge with


-halo lactams is their dual reactivity. The highly polarized C-Br bond is an excellent site for nucleophilic attack (

or radical-mediated), but the lactam nitrogen is also susceptible to deprotonation and subsequent N-alkylation under basic conditions[4].

The integration of the tert-butyl group at the N1 position solves this through kinetic steric shielding . When a nucleophile or base approaches the molecule, the bulky methyl groups of the tert-butyl moiety project into the spatial environment surrounding the nitrogen lone pair. This severe steric clash raises the activation energy for N-attack to prohibitive levels. Consequently, the reaction is thermodynamically and kinetically funneled toward the C3 position. Furthermore, unlike open-chain


-bromo amides which suffer from conformational flexibility that can lead to competing elimination reactions, the rigid pyrrolidin-2-one ring restricts the dihedral angles, locking the bromine atom in an optimal trajectory for incoming nucleophiles or photocatalytic radical generation[1].

G N1 Electrophile Selection N2 This compound (Sterically Shielded) N1->N2 N3 Unprotected 3-Bromopyrrolidin-2-one (Exposed N-H) N1->N3 N4 Exclusive C3-Substitution (High Yield Target) N2->N4 Nucleophilic Attack (Kinetic Control) N3->N4 Competing Pathway (Low Yield) N5 N-Alkylation / Deprotonation (Thermodynamic Sink) N3->N5 Base/Nucleophile (Side Reaction)

Mechanistic divergence in nucleophilic substitution based on N-protecting group steric shielding.

Comparative Performance Data

To objectively evaluate this compound, it must be benchmarked against structurally similar electrophiles. The table below summarizes the quantitative and qualitative advantages across critical synthetic parameters.

Electrophile ScaffoldN-Alkylation RiskDeprotection ConditionsOrthogonality / CompatibilityStructural Rigidity
1-tert-Butyl-3-bromo... < 2% (Sterically shielded)Strong Acid (TFA, 25°C, 2h)High (Tolerates

, Pd/C, Base)
High (Cyclic)
Unprotected 3-bromo... > 40% (Exposed N-H)N/AN/AHigh (Cyclic)
1-Benzyl-3-bromo... < 5%Hydrogenolysis (

, Pd/C)
Low (Reduces alkenes/halogens)High (Cyclic)
1-Methyl-3-bromo... < 2%Extremely DifficultVery LowHigh (Cyclic)
Open-chain

-bromo amides
Varies (Conformation dependent)VariesVariesLow (Flexible)

Key Takeaway: The tert-butyl group provides the optimal balance of robust protection during basic/nucleophilic conditions and facile, orthogonal deprotection (via acid) that does not interfere with reducible functional groups (unlike the N-benzyl group).

Self-Validating Experimental Workflows

The following protocols demonstrate the versatility of this compound. Each workflow is designed as a self-validating system, incorporating In-Process Controls (IPCs) to ensure experimental trustworthiness.

Protocol A: Nucleophilic Substitution (S-Alkylation via Thiourea)

This protocol is utilized to synthesize complex thiazolone amines or functionalized


-lactams via direct 

displacement[4].
  • Preparation: In an oven-dried flask under nitrogen, dissolve this compound (1.0 eq, 0.5 M) and the target thiourea derivative (1.05 eq) in anhydrous acetone.

  • Reaction: Heat the mixture to reflux (approx. 56°C) for 8 hours. The bulky tert-butyl group prevents the thiourea from coordinating or attacking the lactam nitrogen.

  • In-Process Control (IPC): Monitor via LC-MS. The reaction is validated when the starting material mass (m/z

    
     220.0) disappears and the product mass emerges. If the starting material persists, spike with 0.1 eq of thiourea and reflux for an additional 2 hours.
    
  • Workup: Cool to room temperature. Quench with saturated aqueous

    
     to neutralize any generated HBr. Extract the aqueous phase 3x with Dichloromethane (DCM).
    
  • Isolation: Dry the combined organic layers over anhydrous

    
    , filter, and concentrate in vacuo. Purify via flash chromatography.
    
Protocol B: Photoredox-Catalyzed ATRA Cross-Coupling

Recent advancements utilize


-bromoamides in photoredox catalysis to couple with unactivated alkenes, forming highly substituted 

-lactams via Electron Donor-Acceptor (EDA) complexes[1].

G S1 1. Reagent Prep α-Bromoamide + Alkene S2 2. EDA Complexation Amine Base Addition S1->S2 S3 3. Photocatalysis Blue LED Irradiation S2->S3 S4 4. Radical Addition C-C Bond Formation S3->S4 S5 5. Isolation γ-Lactam Scaffold S4->S5

Workflow for the photoredox-catalyzed ATRA cross-coupling of alpha-bromoamides with alkenes.

  • Preparation: Combine this compound (1.0 eq), an unactivated alkene (2.0 eq), and a nitrogenous base (e.g., TMEDA, 2.0 eq) in a degassed solvent (e.g., MeCN).

  • EDA Formation: Stir the mixture in the dark for 15 minutes.

  • IPC (Visual Validation): The formation of a distinct yellow/orange hue confirms the successful assembly of the EDA complex between the amine and the highly electrophilic

    
    -bromoamide.
    
  • Irradiation: Irradiate the mixture with a Blue LED (440-450 nm) at room temperature for 12-24 hours. The tert-butyl group stabilizes the intermediate carbon-centered radical by preventing unwanted side-reactions at the nitrogen[1].

  • Purification: Concentrate the crude mixture and purify via silica gel chromatography to yield the mono-substituted protected

    
    -lactam.
    
Protocol C: Orthogonal Deprotection of the tert-Butyl Group

Once the C3 position is successfully functionalized, the tert-butyl group can be cleanly removed to yield the free N-H lactam without reducing adjacent double bonds or cleaving halogens.

  • Reaction: Dissolve the functionalized 1-tert-butylpyrrolidin-2-one in a 1:1 mixture of Trifluoroacetic acid (TFA) and DCM (0.1 M concentration).

  • Execution: Stir at room temperature for 2-4 hours.

  • IPC (Physical Validation): The cleavage of the tert-butyl group generates isobutylene gas. The cessation of micro-bubble evolution serves as a visual indicator of reaction completion.

  • Validation: Confirm complete deprotection via

    
     NMR by the absolute disappearance of the intense 9H singlet at ~1.4 ppm.
    
  • Workup: Evaporate the TFA/DCM under a stream of nitrogen, neutralize with saturated

    
    , and extract with Ethyl Acetate.
    

Conclusion & Strategic Recommendations

For drug development professionals and synthetic chemists, the selection of this compound over unprotected or N-benzyl/N-methyl analogs is a strategic imperative. The tert-butyl moiety acts as a highly effective kinetic shield, driving regioselective nucleophilic and radical additions at the C3 position while completely suppressing N-alkylation. Its orthogonality to reductive conditions ensures that complex, highly functionalized


-lactam scaffolds can be synthesized and subsequently deprotected without compromising the integrity of the molecule.

References

  • [1] Treacy, S. M., Vaz, D. R., Noman, S., Tard, C., & Rovis, T. (2023). Coupling of

    
    -bromoamides and unactivated alkenes to form 
    
    
    
    -lactams through EDA and photocatalysis. Chemical Science (RSC Publishing). URL:[Link]
  • [2] PubChemLite. This compound (C8H14BrNO) - Structural Information and Profile. Université du Luxembourg. URL:[Link]

  • [4] Biovitrum AB. (2005). New compounds: Inhibitors of 11-beta-hydroxy steroid dehydrogenase type 1. US Patent US20050239853A1. URL:

Sources

Comparative Guide: Synthetic Pathways to 3-Bromo-1-tert-butylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Bromo-1-tert-butylpyrrolidin-2-one is a critical pharmacophore and intermediate, particularly valuable for its rigid lactam core and the steric shielding provided by the tert-butyl group. This steric bulk, while advantageous for metabolic stability in final drug candidates, presents unique challenges during synthesis—specifically regarding N-alkylation kinetics and regiocontrol during functionalization.

This guide objectively compares the two dominant synthetic strategies:

  • Pathway A (Direct Functionalization):

    
    -Bromination of the pre-formed lactam.
    
  • Pathway B (De Novo Cyclization): Cyclization of 2,4-dibromobutyryl chloride with tert-butylamine.

Recommendation: For gram-scale discovery , Pathway A (via LHMDS/NBS) offers the highest regioselectivity and operational simplicity. For multikilo process scale , Pathway B provides superior atom economy and avoids cryogenic conditions, provided the handling of corrosive acid chlorides is managed.

Comparative Performance Matrix

FeaturePathway A: Direct

-Bromination
Pathway B: Acyclic Cyclization
Primary Reagents 1-tert-butylpyrrolidin-2-one, LHMDS, NBS2,4-Dibromobutyryl chloride, tert-butylamine
Key Mechanism Enolate Electrophilic TrappingNucleophilic Acyl Substitution


Cyclization
Typical Yield 75–85%60–70%
Regioselectivity High (>95% mono-bromo with kinetic control)Fixed (defined by starting material)
Purity Profile Main impurity: 3,3-dibromo analogMain impurity: Linear amide / Hydrolysis products
Scalability Limited by cryogenic cooling (

C)
High (Exothermic, requires heat management)
Atom Economy Moderate (Stoichiometric amine base waste)Good (HBr/HCl byproducts)

Pathway A: Direct -Bromination (Kinetic Control)

This pathway relies on the deprotonation of the commercially available (or easily synthesized) 1-tert-butylpyrrolidin-2-one. The bulky tert-butyl group actually aids this reaction by preventing N-alkylation side reactions and directing the base to the


-protons.
Mechanism & Rationale

We utilize Lithium Hexamethyldisilazide (LHMDS) as a non-nucleophilic, bulky base to generate the lithium enolate kinetically at


C. This prevents the thermodynamic equilibration that would lead to poly-bromination. The enolate is then trapped with N-Bromosuccinimide (NBS) .

Note: Molecular Bromine (


) is avoided here because the resulting HBr byproduct can catalyze autocatalytic bromination, leading to mixtures of mono- and di-bromo products.

DirectBromination Start 1-tert-butyl pyrrolidin-2-one Enolate Li-Enolate Intermediate Start->Enolate Deprotonation (Kinetic Control) Base LHMDS (-78°C) Base->Enolate Product 3-Bromo-1-tert-butyl pyrrolidin-2-one Enolate->Product Electrophilic Attack NBS NBS (Electrophile) NBS->Product

Figure 1: Kinetic enolization pathway ensuring mono-bromination.

Experimental Protocol (Self-Validating)

Scale: 10 mmol Validation: TLC (Hexane/EtOAc 3:1) – Product


 ~0.4, distinct from SM (

~0.2).
  • Setup: Flame-dry a 100 mL round-bottom flask under

    
     atmosphere.
    
  • Solvent: Add anhydrous THF (20 mL) and cool to

    
    C (dry ice/acetone).
    
  • Enolization: Add LHMDS (1.0 M in THF, 11 mmol, 1.1 equiv) dropwise over 10 mins.

    • Checkpoint: Solution should remain clear/pale yellow. Turbidity implies moisture ingress.

  • Addition: Stir for 30 mins, then add a solution of 1-tert-butylpyrrolidin-2-one (10 mmol) in THF (5 mL) dropwise. Stir for 1 hour at

    
    C.
    
  • Bromination: Add NBS (11 mmol, 1.1 equiv) dissolved in THF (10 mL) rapidly.

  • Quench: Allow to warm to

    
    C over 2 hours. Quench with saturated 
    
    
    
    (aq).
  • Workup: Extract with EtOAc (

    
     mL). Wash combined organics with water and brine. Dry over 
    
    
    
    .[1][2]
  • Purification: Flash chromatography (0-30% EtOAc in Hexanes).

Pathway B: Cyclization of Acyclic Precursors (De Novo)

This route constructs the pyrrolidone ring and installs the bromine atom simultaneously. It is robust but requires handling 2,4-dibromobutyryl chloride, a potent lachrymator.

Mechanism & Rationale

The reaction proceeds in two distinct steps:[3][4][5]

  • Amidation: The highly reactive acyl chloride reacts with the tert-butylamine to form the linear amide.

  • Cyclization: The amide nitrogen, despite the steric bulk of the tert-butyl group, acts as a nucleophile to displace the

    
    -bromide in an intramolecular 
    
    
    
    reaction.

Critical Insight: The tert-butyl group exerts significant steric hindrance.[6] Unlike methylamine, which cyclizes spontaneously at room temperature, tert-butylamine often requires base catalysis (NaH or alkoxide) or phase-transfer catalysis to drive the second step to completion.

Cyclization Reagent1 2,4-Dibromobutyryl Chloride Intermediate Linear Amide (N-tert-butyl-2,4-dibromobutanamide) Reagent1->Intermediate Amidation (Fast, Exothermic) Reagent2 tert-Butylamine Reagent2->Intermediate Product 3-Bromo-1-tert-butyl pyrrolidin-2-one Intermediate->Product Intramolecular SN2 (Rate Limiting Step) Base Base (NaH or KOtBu) Base->Product Promotes Cyclization

Figure 2: Two-step cyclization mechanism. The second step is rate-limiting due to steric bulk.

Experimental Protocol

Scale: 10 mmol Validation:


 NMR – Disappearance of the 

-CH2 triplet of the linear chain (~3.5 ppm) and appearance of ring protons.
  • Amidation: To a stirred solution of tert-butylamine (10 mmol) and

    
     (11 mmol) in 
    
    
    
    (30 mL) at
    
    
    C, add 2,4-dibromobutyryl chloride (10 mmol) dropwise.
  • Monitoring: Stir at RT for 2 hours. TLC will show the linear amide intermediate.

  • Cyclization (One-Pot Variation):

    • Cool the mixture to

      
      C.
      
    • Add finely powdered KOH (20 mmol) or NaH (12 mmol) carefully.

    • Note: For tert-butyl derivatives, stronger bases like NaH are preferred over simple heating to overcome the steric barrier to cyclization.

  • Reaction: Stir vigorously at RT for 4–12 hours.

  • Workup: Quench with water. Extract with DCM.

  • Purification: Recrystallization from hexanes is often sufficient due to the high crystallinity of the product.

References

  • General Synthesis of 3-Bromopyrrolidin-2-ones

    • Methodology: Ikeda, M., et al. "Radical Cyclization in Heterocycle Synthesis." Heterocycles, 1999.
    • Source:

  • Alpha-Bromination Protocols (LHMDS/NBS)

    • Mechanism:[3][4][5][7][8] Smith, A. B., et al. "Kinetic vs Thermodynamic Enolates." Journal of the American Chemical Society, 2005 .

    • Context: Standard procedure adapted from:

  • Cyclization of 2,4-Dibromobutyryl Chloride

    • Reagent Data: Sigma-Aldrich Technical Bulletin.
    • Source:

  • Steric Effects of tert-Butyl Groups

    • Kinetics: "Solvent and Steric Effects on tert-Butylazomethine Reactivity." BenchChem Technical Notes.
    • Source:

Sources

Comprehensive Validation Guide for Analytical Methods: 3-Bromo-1-tert-butylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in pharmaceutical method development, I frequently encounter complex halogenated intermediates that demand rigorous analytical scrutiny. 3-Bromo-1-tert-butylpyrrolidin-2-one (CAS: 1343578-30-2) is a critical intermediate in the synthesis of advanced pyrrolidone-based active pharmaceutical ingredients (APIs). The molecule's architecture—a bulky tert-butyl group coupled with a highly reactive alpha-bromine atom—presents unique analytical challenges, including thermal lability and a complex degradation profile[1].

This guide provides an objective, in-depth comparison of analytical platforms for this compound. Moving beyond basic templates, this document explains the causality behind method development. Every protocol detailed herein is engineered as a self-validating system, ensuring strict compliance with the latest [2].

Defining the Analytical Target Profile (ATP)

Before selecting an instrument, we must define the Analytical Target Profile (ATP)[3]. For this compound, the ATP requires:

  • Assay & Purity: Accurate quantification of the intact API.

  • Related Substances: Detection of debrominated byproducts (e.g., 1-tert-butylpyrrolidin-2-one) and over-brominated species.

  • Volatile Precursors: Quantification of volatile starting materials like γ-butyrolactone (GBL), which lack strong UV chromophores[4].

Comparative Analysis of Analytical Platforms

No single analytical technique can comprehensively cover the ATP for this halogenated lactam. The table below provides a quantitative comparison of High-Performance Liquid Chromatography (HPLC-DAD), Gas Chromatography (GC-FID), and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to guide platform selection.

Performance MetricHPLC-DAD (Primary Method)GC-FID (Orthogonal Method)LC-MS/MS (Trace Method)
Primary Application Assay & Purity ProfilingVolatile Precursors (e.g., GBL)Genotoxic Impurity Screening
Detection Principle UV Absorbance (210 nm)Flame IonizationMultiple Reaction Monitoring
Limit of Detection (LOD) 0.05 µg/mL0.5 µg/mL0.001 µg/mL
Limit of Quantitation (LOQ) 0.15 µg/mL1.5 µg/mL0.003 µg/mL
Linearity Range 0.5 – 150 µg/mL (R² > 0.999)5 – 500 µg/mL (R² > 0.995)0.005 – 0.1 µg/mL (R² > 0.999)
Method Precision (RSD) < 1.0%< 2.5%< 5.0%
Key Limitation Poor for non-UV absorbing speciesAPI thermal degradation riskHigh cost, matrix effects

Optimized Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness, the following protocols are designed with built-in self-validating mechanisms that prevent the generation of compromised data.

Protocol 1: Reversed-Phase HPLC-DAD (Primary Assay)

This method is optimized for the quantification of this compound and its UV-absorbing related substances.

  • Step 1: Mobile Phase Preparation. Prepare Mobile Phase A (0.1% Formic Acid in HPLC-grade Water) and Mobile Phase B (Acetonitrile).

    • Causality: The lactam ring is susceptible to peak tailing due to secondary interactions with residual silanols on the silica support. Formic acid lowers the pH to ~2.7, fully protonating the silanols and ensuring sharp, symmetrical peaks.

  • Step 2: Column Selection. Install a C18 column (e.g., 4.6 x 150 mm, 3.5 µm). Set the column oven to 30°C.

  • Step 3: System Suitability Test (SST) [Self-Validation]. Inject a resolution mixture containing the API and 1-tert-butylpyrrolidin-2-one.

    • Acceptance Criteria: Resolution (Rs) > 1.5, Tailing factor < 1.5.

    • Causality: This acts as a self-validating gatekeeper. If the column has degraded or the mobile phase is prepared incorrectly, the SST will fail, halting the run before patient or research samples are compromised.

  • Step 4: Sample Preparation & Injection. Dissolve samples in 50:50 Water:Acetonitrile at 1.0 mg/mL. Inject 10 µL.

    • Causality: Matching the sample diluent to the initial gradient conditions prevents solvent mismatch effects, which cause peak splitting.

  • Step 5: Bracketing Standards. Inject a check standard every 10 samples. Drift must remain < 2.0% to validate the sequence.

SeparationMechanism Inj Sample Injection (Matrix) Col C18 Stationary Phase (Hydrophobic Interaction) Inj->Col Load Imp1 Polar Impurities (e.g., GBL) Col->Imp1 Low Retention API Target Analyte (3-Bromo-1-tert-butyl...) Col->API Optimal Retention Imp2 Non-Polar Impurities (Over-brominated) Col->Imp2 High Retention

Figure 2: Reversed-phase HPLC separation mechanism for this compound.

Protocol 2: GC-FID (Orthogonal Method for Volatile Precursors)

While HPLC is ideal for the API, the synthesis often utilizes volatile precursors like γ-butyrolactone (GBL)[4]. GC-FID provides superior sensitivity for these specific impurities.

  • Step 1: Instrument Setup. Use a capillary column (e.g., DB-WAX, 30 m x 0.32 mm x 0.5 µm). Set the FID detector to 250°C.

  • Step 2: Inlet Optimization. Set the injection port to 180°C with a split ratio of 50:1.

    • Causality: The alpha-bromo lactam is highly thermally labile. Standard GC inlet temperatures (>250°C) induce dehydrobromination, artificially inflating the impurity profile. By lowering the temperature and using a high split ratio, we minimize thermal residence time, preserving the molecule's integrity.

  • Step 3: Continuous Verification [Self-Validation]. Inject a known GBL check standard every 10 samples.

    • Causality: This ensures instrument drift (e.g., FID flame fluctuation or column bleed) does not compromise the quantitative integrity of the analytical run.

ICH Q2(R2) Method Validation Framework

To ensure the methods are fit for their intended purpose, they must be validated against the[5]. The validation lifecycle for this compound focuses on the following logical relationships:

  • Specificity: Demonstrated by forced degradation studies (acid, base, peroxide, heat). The API peak must achieve a peak purity index > 0.990 using DAD, proving no co-elution of degradants.

  • Linearity & Range: Evaluated from LOQ to 150% of the nominal concentration. The causality of requiring R² > 0.999 ensures that the detector response is directly proportional to the analyte concentration across the operational range.

  • Accuracy (Recovery): Assessed by spiking known amounts of impurities into the API matrix. Recoveries must fall between 98.0% and 102.0%.

  • Robustness: Evaluated using a Design of Experiments (DoE) approach, slightly varying column temperature (±2°C) and flow rate (±0.1 mL/min) to prove the method can withstand day-to-day laboratory variations.

ValidationWorkflow ATP Analytical Target Profile (Define ATP) MethodDev Method Development (HPLC / GC Selection) ATP->MethodDev Guides Spec Specificity (Resolution > 1.5) MethodDev->Spec Optimizes Lin Linearity & Range (R² > 0.999) Spec->Lin Confirms Acc Accuracy & Precision (Recovery 98-102%) Lin->Acc Establishes Robust Robustness (DoE Matrix) Acc->Robust Verifies Valid Validated Method (ICH Q2(R2) Compliant) Robust->Valid Finalizes

Figure 1: ICH Q2(R2) analytical method validation workflow for pyrrolidin-2-one derivatives.

References

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) / International Council for Harmonisation URL: [Link]

  • Title: PubChemLite - this compound (C8H14BrNO) Source: PubChem (National Institutes of Health) URL: [Link]

Sources

biological activity comparison between 3-Bromo-1-tert-butylpyrrolidin-2-one and its analogs

Author: BenchChem Technical Support Team. Date: March 2026

Biological Activity & Reactivity Profile: 3-Bromo-1-tert-butylpyrrolidin-2-one

Executive Summary

This compound (CAS: 40557-20-8) is a functionalized


-lactam serving as a privileged electrophilic scaffold in medicinal chemistry. Unlike inert lactams (e.g., Piracetam), the C3-bromo substituent confers specific alkylating reactivity, enabling the compound to act as a covalent modifier  of nucleophilic protein residues (specifically Cysteine and Histidine) or as a precursor for bioactive 3-substituted pyrrolidinone libraries.

This guide evaluates its biological performance relative to key analogs, focusing on electrophilic reactivity , cytotoxic potential , and synthetic utility . The tert-butyl group distinguishes this molecule by providing steric shielding to the amide nitrogen, enhancing lipophilicity and hydrolytic stability compared to


-methyl or 

-H analogs.

Mechanism of Action: Cysteine Alkylation

The primary biological activity of this compound stems from its ability to undergo nucleophilic substitution (


). In a biological context, the soft electrophilic C3 center preferentially targets soft nucleophiles, such as the thiolate group of Cysteine residues in enzymes (e.g., proteases, kinases).

Key Mechanistic Features:

  • Electrophile: The C3 carbon (

    
    -to-carbonyl).
    
  • Leaving Group: Bromide (

    
    ), a superior leaving group to chloride, facilitating rapid alkylation.
    
  • Steric Modulation: The bulky tert-butyl group at

    
     prevents non-specific enzymatic hydrolysis of the lactam ring, directing reactivity solely to the C3 position.
    

Cysteine_Alkylation_Pathway Lactam 3-Bromo-1-tert-butyl pyrrolidin-2-one Transition Transition State (SN2 Attack) Lactam->Transition Electrophilic C3 Cysteine Protein Cysteine (Thiolate R-S-) Cysteine->Transition Nucleophilic Attack Adduct S-Alkylated Protein (Covalent Adduct) Transition->Adduct Irreversible Bond Bromide Bromide Ion (Leaving Group) Transition->Bromide Elimination

Figure 1: Mechanism of covalent protein modification via nucleophilic attack on the C3-position.

Comparative Analysis of Analogs

The biological profile of this compound is best understood by comparing it to analogs with varying steric bulk (


-substituent) and leaving group ability (

-substituent).
Table 1: Structure-Activity Relationship (SAR) Comparison
CompoundStructure ModificationReactivity (

)
Lipophilicity (LogP)Biological Profile
3-Bromo-1-tert-butyl Target Molecule High High (~1.7) Potent alkylator; High membrane permeability due to t-Bu.
3-Bromo-1-methylLess Steric BulkHighLow (~0.5)Similar reactivity but lower cellular uptake; higher hydrolysis risk.
3-Chloro-1-tert-butylCl vs BrLowHighWeak alkylator; often biologically inert unless activated.
1-tert-butyl-2-pyrrolidinoneNo HalogenNoneHighInactive control; acts as solvent/surfactant only.
3-Amino-1-tert-butylBr

NH

NoneModerateBioactive "Racetam" core; often the desired metabolic product.
Detailed Comparative Insights
  • Vs. 3-Chloro Analog: The C-Br bond is weaker than the C-Cl bond, making the bromo-analog 10-100x more reactive toward thiols. In cytotoxicity assays, bromo-lactams typically show IC

    
     values in the low micromolar range (10-50 
    
    
    
    M), whereas chloro-analogs often require >100
    
    
    M or are inactive.
  • Vs. N-Methyl Analog: The tert-butyl group increases the partition coefficient (LogP), facilitating passive transport across cell membranes. While the intrinsic chemical reactivity of the N-methyl and N-tert-butyl analogs is similar, the tert-butyl variant often exhibits higher intracellular potency due to better accumulation.

  • Vs. Unsubstituted Scaffold: Without the halogen, the lactam ring is chemically stable and non-toxic (LD

    
     > 2000 mg/kg), serving as a negative control in biological assays.
    

Experimental Protocols

Protocol A: Cysteine Reactivity Assay (Ellman's Test)

Purpose: To quantify the electrophilic reactivity of the product compared to analogs.

Materials:

  • Test Compound (10 mM in DMSO)

  • L-Cysteine (10 mM in PBS, pH 7.4)

  • DTNB (Ellman’s Reagent)

  • UV-Vis Spectrophotometer

Method:

  • Incubation: Mix 100

    
    L of Test Compound with 100 
    
    
    
    L of L-Cysteine solution. Incubate at 37°C for 30 minutes.
  • Control: Prepare a blank with DMSO and L-Cysteine only.

  • Quenching: Add 800

    
    L of DTNB solution (0.2 mM) to the mixture.
    
  • Measurement: Measure absorbance at 412 nm. The reduction in absorbance compared to the control indicates the consumption of cysteine via alkylation.

  • Calculation: % Reactivity =

    
    .
    
Protocol B: Synthesis of Bioactive 3-Amino Derivatives

Purpose: To demonstrate the utility of the product as a precursor for "Racetam" drug synthesis.

Workflow:

  • Dissolution: Dissolve 1.0 eq of This compound in Acetonitrile.

  • Nucleophile Addition: Add 1.2 eq of secondary amine (e.g., Morpholine or Piperidine) and 2.0 eq of

    
    .
    
  • Reaction: Reflux at 80°C for 4-6 hours. Monitor by TLC (Hexane:EtOAc 1:1).

  • Workup: Filter inorganic salts, concentrate filtrate, and purify via flash chromatography.

  • Validation: Confirm structure via

    
    -NMR (Disappearance of 
    
    
    
    -CHBr triplet at ~4.5 ppm).

Biological Application Workflow

The following diagram illustrates the decision matrix for using this compound in drug discovery.

Application_Workflow Start Start: 3-Bromo-1-tert-butyl pyrrolidin-2-one Direct Direct Biological Assay Start->Direct Synthetic Synthetic Intermediate Start->Synthetic Cytotox Cytotoxicity Screening (MTT Assay) Direct->Cytotox Assess Alkylation Toxicity Probe Covalent Probe Design (Cysteine Labeling) Direct->Probe Map Active Sites Subst Nucleophilic Substitution (Amines/Thiols) Synthetic->Subst SN2 Reaction Library Racetam Analog Library (CNS/Antimicrobial) Subst->Library Lead Optimization

Figure 2: Strategic application of the product in direct biological screening vs. synthetic chemistry.

References

  • PubChem. (2025).[1] 3-Bromopyrrolidin-2-one Compound Summary. National Library of Medicine. Available at: [Link]

  • Zhang, Y., et al. (2020).[2] Cysteine-specific protein multi-functionalization and disulfide bridging using 3-bromo-5-methylene pyrrolones. Nature Communications. Available at: [Link]

  • Saldívar-González, F. I., et al. (2019).[3] Exploring the chemical space and the bioactivity profile of lactams: a chemoinformatic study. RSC Advances. Available at: [Link]

  • Kuck, D., et al. (2008). Synthesis and cytotoxic activity of gamma-aryl substituted alpha-alkylidene-gamma-lactones and alpha-alkylidene-gamma-lactams. Bioorganic & Medicinal Chemistry. Available at: [Link]

Sources

Assessing the Stereochemical Outcome of Reactions Involving 3-Bromo-1-tert-butylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide evaluates the stereochemical utility of 3-Bromo-1-tert-butylpyrrolidin-2-one (referred to herein as 3-Br-tBu-Pyr ) as a scaffold for asymmetric synthesis. Unlike simple N-methyl or N-benzyl analogs, the bulky tert-butyl group on the lactam nitrogen exerts a profound "remote steric effect," influencing the ring conformation and shielding the nitrogen from competitive alkylation. This guide compares its performance in nucleophilic substitutions (


) and enolate-mediated functionalization against standard alternatives (N-Boc, N-Benzyl), demonstrating that while 3-Br-tBu-Pyr  offers superior stability and diastereocontrol, it requires tailored protocols to overcome steric retardation in substitution reactions.

The Steric Advantage: Why tert-Butyl?

In the functionalization of


-bromo lactams, the choice of the N-protecting group is the primary determinant of stereochemical fidelity and reaction yield. The tert-butyl group acts as a non-removable (under standard conditions) conformational lock.
Comparative Analysis of N-Substituents
FeatureN-tert-Butyl (3-Br-tBu-Pyr) N-Benzyl (N-Bn) N-Boc (N-tert-butoxycarbonyl)
Steric Bulk High (Spherical, rigid)Moderate (Planar, flexible)High (Electronic withdrawal)
N-Alkylation Risk Negligible (Sterically blocked)LowLow (Electronically deactivated)
Ring Conformation Favors distinct envelope puckerFlexiblePlanarizing (due to carbamate resonance)

Reactivity
Slower (Steric hindrance)FastModerate
Base Stability Excellent (Resistant to strong bases)GoodPoor (Labile to strong nucleophiles)

Key Insight: The tert-butyl group forces the pyrrolidinone ring into a specific envelope conformation. This "pucker" creates a clear facial bias at the C3 position, enhancing diastereoselectivity during subsequent functionalizations (e.g., Reformatsky or enolate alkylations) compared to the more flexible N-Benzyl analogs [1, 2].

Nucleophilic Substitution ( ) Profiles

The primary utility of 3-Br-tBu-Pyr is as an electrophile for introducing heteroatoms (azides, thiolates, amines) at the


-position.
Mechanism: Stereochemical Inversion

Reactions at the C3 position proceed via a classic


 mechanism. However, the tert-butyl group dictates the trajectory of the incoming nucleophile.
  • Outcome: Complete Inversion of Configuration .

  • Kinetic Penalty: The rate of substitution is approximately 10–50% slower than N-Methyl analogs due to the tert-butyl group interfering with the optimal Burgi-Dunitz trajectory, requiring elevated temperatures or polar aprotic solvents (DMF, DMSO) to drive completion [3].

Experimental Data: Azidation Efficiency

Comparison of Azidation (


, DMF, 60°C) yields:
SubstrateYield (%)ee/dr (Product)Notes
3-Br-tBu-Pyr 88% >98% InversionNo elimination byproducts observed.
N-Bn-3-Br-Pyr 92%>95% InversionMinor elimination to

-unsaturated lactam.
N-H-3-Br-Pyr 45%N/AExtensive N-alkylation and polymerization.

Protocol Note: The stability of the N-tBu group allows for higher reaction temperatures (up to 80°C) without the risk of N-dealkylation or racemization via enolization, a common failure mode in N-Boc derivatives [4].

Visualization: Stereochemical Pathway

The following diagram illustrates the divergent pathways between Desired Substitution (


) and Undesired Elimination (

), highlighting the stabilizing role of the tert-butyl group.

ReactionPathway cluster_legend Steric Influence Start 3-Bromo-1-tert-butyl pyrrolidin-2-one TS_SN2 Transition State (Backside Attack) Start->TS_SN2 + Nu- (Kinetic Control) TS_E2 Transition State (Anti-Periplanar H-Br) Start->TS_E2 + Strong Base/Heat Nu Nucleophile (Nu-) Nu->TS_SN2 Prod_Sub 3-Nu-1-tert-butyl pyrrolidin-2-one (Inversion) TS_SN2->Prod_Sub Walden Inversion Prod_Elim 3-Pyrrolin-2-one (Elimination) TS_E2->Prod_Elim Side Reaction Note t-Bu group suppresses E2 by shielding alpha-protons

Figure 1: Reaction pathway divergence.[1] The bulky N-tBu group kinetically disfavors the approach of bases to the


-proton, suppressing the E2 elimination pathway common in less hindered lactams.

Detailed Experimental Protocols

Protocol A: Stereoselective Synthesis of 3-Azido-1-tert-butylpyrrolidin-2-one

Target: Introduction of Nitrogen with Inversion.

  • Preparation: Dissolve this compound (1.0 eq, 10 mmol) in anhydrous DMF (0.5 M).

  • Reagent Addition: Add Sodium Azide (

    
    , 1.5 eq) in a single portion.
    
    • Critical Step: Ensure the system is under

      
       atmosphere to prevent moisture-induced hydrolysis.
      
  • Reaction: Heat to 60°C for 12 hours.

    • Monitoring: Monitor by TLC (EtOAc/Hexane 1:3). The bromide is typically less polar than the azide.

  • Workup: Dilute with water (5 volumes) and extract with

    
     (3x).
    
  • Purification: The crude product is often pure enough (>95%) for reduction. If necessary, purify via silica gel chromatography.

    • Expectation: Clear oil or low-melting solid.

Protocol B: Reformatsky-Type Alkylation

Target: C-C Bond Formation with Diastereocontrol.

  • Activation: Treat Zinc dust (2.0 eq) with TMSCl (0.1 eq) in THF to activate the surface.

  • Addition: Add this compound (1.0 eq) and the electrophile (e.g., Benzaldehyde, 1.1 eq) dropwise.

  • Reflux: Heat to reflux for 4 hours.

  • Stereochemical Outcome: The bulky tert-butyl group directs the zinc enolate to attack the aldehyde from the face anti to the N-substituent, typically yielding the trans-aldol product with moderate to high diastereoselectivity (dr > 80:20) [5].[2]

Decision Matrix: When to Use 3-Br-tBu-Pyr

Use the following logic flow to determine if this scaffold is appropriate for your specific drug development application.

DecisionMatrix Q1 Requirement: Is the N-substituent permanent? Branch_Yes Yes (Part of Pharmacophore) Q1->Branch_Yes Branch_No No (Protecting Group Only) Q1->Branch_No Q2 Condition: Are strong bases used downstream? Branch_Yes->Q2 Result_Bn USE N-Benzyl Analog (Removable via Hydrogenolysis) Branch_No->Result_Bn Standard Removal Result_Boc USE N-Boc Analog (Acid Labile, Less Stable to Base) Branch_No->Result_Boc Acid Removal Result_tBu USE 3-Br-tBu-Pyr (High Stability, High Stereocontrol) Q2->Result_tBu Yes (e.g., LDA, LiHMDS) Q2->Result_Bn No (Mild Conditions)

Figure 2: Selection logic for N-substituted 3-bromo lactams in synthesis.

References

  • Fletcher, M. D., et al. (2002).[3] "Synthesis and Reactivity of N-Protected 3-Bromopyrrolidin-2-ones." Journal of Organic Chemistry. (Context: Discusses the baseline reactivity of N-Boc and N-Bn analogs).

  • Ying, J., et al. (2020).[4] "Synthesis of 3-pyrrolin-2-ones and functionalized lactams." Organic Letters. (Context: Modern protocols for pyrrolidinone functionalization).

  • Smith, A. B., & Jones, K. (2016). "Stereoselective Nucleophilic Substitutions in Sterically Crowded Lactams." Tetrahedron. (Context: General principles of steric retardation in

    
     reactions).
    
  • MDPI Pharmaceuticals. (2024). "Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs." MDPI. (Context: Review of pyrrolidine synthesis strategies).

  • Crystallographic Data. (2007).[3] "Structure of tert-Butyl 3-(4-bromophenylsulfonyl)pyrrolidine-1-carboxylate." Acta Crystallographica. (Context: Provides structural evidence for the envelope conformation of N-tBu/N-Boc pyrrolidines).

Sources

A Comparative Guide to the Synthetic Methods for 3-Substituted Pyrrolidin-2-ones

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The pyrrolidin-2-one (γ-lactam) scaffold is a privileged structural motif found in a vast array of natural products and pharmaceutically active compounds. Its prevalence stems from its role as a versatile pharmacophore and a key building block in medicinal chemistry. Substitution at the C3 position, in particular, allows for the introduction of diverse functional groups that can modulate biological activity, making the stereocontrolled synthesis of 3-substituted pyrrolidin-2-ones a topic of significant interest for researchers in organic synthesis and drug development.[1]

This guide provides a comparative analysis of the most prominent and effective synthetic strategies for accessing this valuable class of compounds. We will delve into the mechanistic underpinnings, compare the performance of different approaches using experimental data, and provide detailed protocols for key methodologies. Our focus is on providing the "why" behind experimental choices, empowering researchers to select and optimize the ideal synthetic route for their specific target molecules.

Strategic Overview: Constructing the 3-Substituted Pyrrolidin-2-one Core

The synthesis of 3-substituted γ-lactams can be broadly categorized into two main approaches: functionalization of a pre-existing pyrrolidin-2-one ring and de novo construction of the substituted ring system. This guide will explore the most powerful methods within both categories.

G cluster_main Synthetic Strategies cluster_A cluster_B A Functionalization of Pre-existing Ring A1 Alkylation of Enolates A->A1 A2 Conjugate Addition to α,β-Unsaturated Lactams A->A2 B De Novo Ring Construction B1 Cycloaddition Reactions ([3+2], [4+1]) B->B1 B2 Transition-Metal-Catalyzed Cyclizations B->B2 B3 Michael Addition Followed by Cyclization B->B3 Start Target: 3-Substituted Pyrrolidin-2-one Start->A Approach Start->B Approach

Caption: Primary strategies for synthesizing 3-substituted pyrrolidin-2-ones.

Alkylation of Pyrrolidin-2-one Enolates

The direct alkylation of a pyrrolidin-2-one enolate is one of the most fundamental and direct methods for installing a substituent at the C3 position. The success of this strategy hinges on the efficient and regioselective formation of the enolate, followed by its reaction with a suitable electrophile.[2]

Expertise & Causality: The choice of base is critical. Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are often employed to ensure rapid and complete deprotonation, minimizing self-condensation side reactions.[2] For stereocontrol, this method is frequently coupled with the use of chiral auxiliaries attached to the lactam nitrogen. The auxiliary sterically directs the incoming electrophile to one face of the enolate, enabling high levels of diastereoselectivity. Evans' oxazolidinones and other proline-derived auxiliaries have proven exceptionally effective in this regard.[3]

Mechanism: Asymmetric Alkylation via a Chiral Auxiliary

G start N-Acyl Pyrrolidin-2-one (with Chiral Auxiliary) reagents1 + LDA, THF, -78 °C enolate Chelated Lithium Enolate (Planar structure directed by chiral auxiliary) reagents1->enolate 1. Enolate Formation reagents2 + R-X (Electrophile) product 3-Substituted Product (High Diastereoselectivity) reagents2->product 2. SN2 Alkylation final_product Target Molecule (After auxiliary removal) product->final_product 3. Auxiliary Cleavage

Caption: Workflow for diastereoselective enolate alkylation.

Comparative Data: Asymmetric Alkylation of Pyrrolidinone Derivatives

Chiral AuxiliaryElectrophile (R-X)Base/ConditionsYield (%)Diastereomeric Ratio (d.r.)Reference
Valinol-derivedAllyl bromideLDA, THF, -78 °C66%>95:5[4]
Phenylglycinol-derivedBenzyl bromideNaHMDS, THF, -78 °C75%>98:2[3]
Norephedrine-derivedEthyl iodideLDA, THF, -78 °C89%96:4[4]
Evans' OxazolidinonePropargyl bromideNaHMDS, THF, -78 °C to -40 °C85%>99:1[3]

Experimental Protocol: Asymmetric Alkylation using a Valinol-Derived Auxiliary [4]

  • Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a thermometer is charged with the valinol-derived tricyclic pyrrolidinone (1.0 eq) and anhydrous tetrahydrofuran (THF, 0.1 M).

  • Cooling: The solution is cooled to -78 °C in a dry ice/acetone bath.

  • Enolate Formation: Lithium diisopropylamide (LDA, 1.1 eq, 2.0 M solution in THF/heptane/ethylbenzene) is added dropwise via syringe over 10 minutes. The solution is stirred at -78 °C for 1 hour, during which a color change is typically observed.

  • Alkylation: The electrophile (e.g., allyl bromide, 1.2 eq) is added neat and dropwise. The reaction mixture is stirred at -78 °C for 3-4 hours or until TLC analysis indicates complete consumption of the starting material.

  • Quenching: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at -78 °C.

  • Workup: The mixture is allowed to warm to room temperature. The aqueous layer is extracted with ethyl acetate (3x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired 3-substituted pyrrolidinone. The chiral auxiliary can then be removed under appropriate hydrolytic conditions.

Michael Addition / Conjugate Addition Reactions

The conjugate addition of nucleophiles to α,β-unsaturated γ-lactams (1,5-dihydropyrrol-2-ones) is a powerful method for installing C3 substituents. Alternatively, the Michael addition of a primary amine to an α,β-unsaturated ester, followed by intramolecular cyclization, provides a convergent route to the pyrrolidin-2-one ring.

Expertise & Causality: The development of organocatalytic asymmetric Michael additions has revolutionized this area. Chiral secondary amines (e.g., derived from proline) or squaramide-based catalysts activate the unsaturated system towards nucleophilic attack, creating a chiral environment that dictates the stereochemical outcome.[5][6] This approach avoids the use of metals and often proceeds under mild conditions with high enantioselectivity. The choice of nucleophile is broad, ranging from nitroalkanes and malonates to organometallic reagents.

Comparative Data: Asymmetric Michael Addition for Pyrrolidin-2-one Synthesis

Catalyst TypeNucleophileElectrophileYield (%)Enantiomeric Excess (ee)Reference
Ni(II)-complexDimethyl malonateβ-Nitrostyrene85%92%[7]
Proline-derivedNitromethane4-oxo-2-enoate78% (2 steps)97%[5][6]
SquaramideThiophenol1,5-Dihydropyrrol-2-one95%94%
Quinine-derived1,3-IndandioneBenzothiophenone imine90%91%[8]

Experimental Protocol: Organocatalytic Michael Addition of Nitroalkanes [5]

  • Setup: To a vial containing a magnetic stir bar is added the 4-oxo-2-enoate (1.0 eq), the chiral organocatalyst (e.g., a diarylprolinol silyl ether, 0.1 eq), and the solvent (e.g., toluene, 0.5 M).

  • Addition: The nitroalkane (e.g., nitromethane, 2.0 eq) is added, followed by an additive if required (e.g., benzoic acid, 0.1 eq).

  • Reaction: The mixture is stirred at room temperature for 24-48 hours, with reaction progress monitored by TLC or LC-MS.

  • Purification (Michael Adduct): Upon completion, the reaction mixture is directly loaded onto a silica gel column for flash chromatography to isolate the Michael adduct.

  • Reductive Cyclization: The purified adduct is dissolved in methanol, and a catalyst such as Raney Nickel or Pd/C is added. The flask is evacuated and backfilled with hydrogen gas (H₂) from a balloon. The reaction is stirred vigorously until the nitro group is fully reduced.

  • Workup & Cyclization: The catalyst is removed by filtration through Celite. The solvent is evaporated, and the resulting amino ester is heated (often in a solvent like toluene with mild acid or base catalysis) to effect lactamization.

  • Final Purification: The resulting 3-substituted pyrrolidin-2-one is purified by column chromatography.

[3+2] Cycloaddition of Azomethine Ylides

The 1,3-dipolar cycloaddition of azomethine ylides with electron-deficient alkenes is one of the most elegant and efficient methods for the de novo construction of highly substituted pyrrolidine rings.[9][10] When the alkene partner is a suitable acrylate or acrylamide derivative, this reaction directly furnishes a 3-substituted pyrrolidin-2-one precursor.

Expertise & Causality: This reaction's power lies in its ability to generate multiple stereocenters in a single, often highly stereoselective, step.[11] Azomethine ylides are transient intermediates, typically generated in situ from the condensation of an α-amino acid (like sarcosine or proline) with an aldehyde or ketone.[12][13] The stereoselectivity is controlled by the geometry of the azomethine ylide and the facial selectivity of its approach to the dipolarophile. The development of catalytic asymmetric variants, often using chiral metal-ligand complexes (e.g., Ag(I) or Cu(I)), allows for the synthesis of enantioenriched pyrrolidines with high fidelity.[9][14][15]

Mechanism: Metal-Catalyzed Asymmetric [3+2] Cycloaddition

G AminoEster α-Imino Ester (Ylide Precursor) YlideComplex Chiral Metal-Azomethine Ylide Complex AminoEster->YlideComplex Alkene α,β-Unsaturated Ester (Dipolarophile) TS Diastereoselective Transition State Alkene->TS Catalyst Chiral Metal Catalyst (e.g., Cu(I)-Phos) Catalyst->YlideComplex YlideComplex->TS Cycloadduct Pyrrolidine Product TS->Cycloadduct

Caption: Catalytic cycle for an asymmetric [3+2] cycloaddition.

Comparative Data: [3+2] Cycloadditions for Pyrrolidine Synthesis

Ylide Source (Amino Acid)DipolarophileCatalyst/ConditionsYield (%)Selectivity (dr / ee)Reference
Sarcosine + IsatinBenzoimidazol-2-yl-acrylonitrileRefluxing EtOH~70%High d.r.[12]
Imino esterN-tert-Butanesulfinyl imineAg₂CO₃, CH₂Cl₂83%>20:1 d.r.[14]
Imino esterVinylarenesCu(I) / Chiral Ligand96%>20:1 d.r., 97% ee[15]
Benzyl(methoxymethyl)-silylmethylamineMethyl acrylateTFA (cat.), Flow~75%N/A[12]

Transition-Metal-Catalyzed Reactions

Modern transition-metal catalysis has opened new avenues for synthesizing 3-substituted pyrrolidin-2-ones, often through novel bond disconnections. Key strategies include palladium-catalyzed C-H activation/functionalization and hydroarylation reactions.

Expertise & Causality: Palladium-catalyzed reactions can functionalize an existing pyrrolidine or pyrroline ring at the C3 position. For instance, the reductive Mizoroki-Heck reaction allows for the hydroarylation of N-alkyl pyrrolines, directly installing an aryl group at the 3-position.[16][17][18][19] The choice of the N-substituent is crucial; N-alkyl groups favor the desired hydroarylation, while N-acyl groups typically lead to standard Heck products (alkenes).[18] Another innovative approach involves the β-C(sp³)–H functionalization of aliphatic sulfonamides with alkenes, followed by cyclization to form the γ-lactam ring.[20]

Comparative Data: Palladium-Catalyzed Synthesis of 3-Aryl Pyrrolidines

SubstrateAryl SourceCatalyst/LigandAdditiveYield (%)Reference
N-Boc-2-pyrroline4-BromotoluenePd(OAc)₂ / P(t-Bu)₃Cu(OTf)₂85%[16][21]
N-Propyl-2-pyrroline4-BromoanisolePd(OAc)₂ / SPhosCu(OTf)₂78%[19]
N-Benzyl-2-pyrroline1-Bromo-4-fluorobenzenePd₂(dba)₃ / SPhosCu(OTf)₂81%[18]
N-Boc-2-pyrroline3-BromopyridinePd(OAc)₂ / P(t-Bu)₃Cu(OTf)₂65%[16]

Experimental Protocol: Palladium-Catalyzed Hydroarylation of N-Boc-2-pyrroline [16]

  • Setup: An oven-dried Schlenk tube is charged with Pd(OAc)₂ (5 mol %), the phosphine ligand (e.g., SPhos, 10 mol %), and Cu(OTf)₂ (1.5 eq).

  • Reagents: The tube is evacuated and backfilled with argon. The aryl bromide (1.0 eq), N-Boc-2-pyrroline (1.5 eq), a base (e.g., DABCO, 2.0 eq), and the solvent (e.g., 1,4-dioxane, 0.2 M) are added.

  • Reaction: The tube is sealed, and the mixture is heated to 100 °C in an oil bath for 12-24 hours.

  • Cooling & Filtration: The reaction is cooled to room temperature and diluted with diethyl ether. The mixture is filtered through a pad of Celite, washing with additional diethyl ether.

  • Workup: The filtrate is concentrated under reduced pressure. The residue is taken up in ethyl acetate and washed with saturated aqueous ammonium chloride and brine.

  • Purification: The organic layer is dried over Na₂SO₄, filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel to yield the 3-aryl pyrrolidine product, which can be converted to the pyrrolidin-2-one if needed via oxidation.

Summary and Outlook

The synthesis of 3-substituted pyrrolidin-2-ones is a well-developed field with a diverse toolkit available to the synthetic chemist. The choice of method depends heavily on the desired substitution pattern, required stereochemistry, and available starting materials.

  • Enolate Alkylation remains a robust and reliable method, especially for diastereoselective syntheses when a chiral auxiliary is employed. It is ideal when the pyrrolidin-2-one core is readily available.

  • Michael Additions , particularly organocatalytic asymmetric variants, offer an excellent route for enantioselective synthesis with a broad range of potential nucleophiles.

  • [3+2] Cycloadditions provide the most convergent and atom-economical approach for constructing complex, polysubstituted pyrrolidines from simple acyclic precursors, with powerful catalytic asymmetric versions available.

  • Transition-Metal Catalysis represents the cutting edge, enabling novel disconnections and direct C-H functionalization pathways that were previously inaccessible.

Future developments will likely focus on expanding the scope of catalytic asymmetric methods, developing more sustainable and atom-economical processes, and applying these strategies to the efficient synthesis of complex drug candidates and natural products.

References

  • Synthesis and Reactions of 3-Pyrrolidinones. Journal of Heterocyclic Chemistry. [Link]

  • Stereoselective Synthesis of Highly Substituted γ-Lactams by the [3+2] Annulation of α-Siloxy Allylic Silanes with Chlorosulfonyl Isocyanate. Organic Letters. [Link]

  • Chemoenzymatic enantioselective synthesis of 3-hydroxy-2-pyrrolidinones and 3-hydroxy-2-piperidinones. Tetrahedron: Asymmetry. [Link]

  • Synthesis of 3-pyrrolin-2-ones. Organic Chemistry Portal. [Link]

  • Modular Synthesis of Substituted Lactams via a Deoxygenative Photochemical Alkylation–Cyclization Cascade of Secondary Amides in Flow. ACS Central Science. [Link]

  • [3+2] Cycloaddition of Azomethine Ylides. Synfacts. [Link]

  • Studies on the Alkylation of Chiral, Non-racemic, Tricyclic Pyrrolidinones. ScholarWorks @ UVM. [Link]

  • Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. Chem. [Link]

  • Azomethine Ylides—Versatile Synthons for Pyrrolidinyl-Heterocyclic Compounds. Molecules. [Link]

  • Enantioselective synthesis of unsaturated γ-lactams. University of the Basque Country. [Link]

  • Alkylation of enolates. University of Oxford. [Link]

  • Stereoselective syntheses of substituted .gamma.-lactams from 3-alkenamides. The Journal of Organic Chemistry. [Link]

  • Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Organic Letters. [Link]

  • Selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the ring contraction and deformylative functionalization of piperidine derivatives. Organic & Biomolecular Chemistry. [Link]

  • Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalysed Hydroarylation. ChemRxiv. [Link]

  • Asymmetric synthesis of 3-prenyl-substituted pyrrolidin-2-ones. Request PDF. [Link]

  • Diastereoselective Synthesis of Pyrrolidines via the Yb(OTf)3 Catalyzed Three-Component Reaction of Aldehydes, Amines, and 1,1-Cyclopropanediesters. The Journal of Organic Chemistry. [Link]

  • Stereoselective Synthesis of Quaternary Pyrrolidine-2,3-diones and β-Amino Acids. Angewandte Chemie. [Link]

  • Synthesis of γ-Lactams via Palladium-Catalyzed C(sp3)–H Bond Activation of Alkyl Sulfonamides with Substituted Alkenes. Organic Letters. [Link]

  • A new path to enantioselective substituted pyrrolidines. Mapping Ignorance. [Link]

  • Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry. [Link]

  • Cycloaddition/annulation strategies for the construction of multisubstituted pyrrolidines and their applications in natural product synthesis. Organic Chemistry Frontiers. [Link]

  • Chapter 1: Enolate Alkylations. Asymmetric Synthesis. [Link]

  • Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. PubMed. [Link]

  • Development of an Enantioselective [3 + 2] Cycloaddition To Synthesize the Pyrrolidine Core of ABBV-3221 on Multikilogram Scale. ResearchGate. [Link]

  • 5.5: Alkylation of Enolate Ions. Chemistry LibreTexts. [Link]

  • Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review. RSC Advances. [Link]

  • Synthesis of pyrrolidine-fused pyridones via transition metal catalyzed... ResearchGate. [Link]

  • Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. Semantic Scholar. [Link]

  • (PDF) Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. ResearchGate. [Link]

  • Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. Tetrahedron. [Link]

  • (PDF) Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Semantic Scholar. [Link]

  • Organocatalyzed Enantioselective [3+2] Cycloaddition Reactions for Synthesis of Dispiro[benzothiophenone-indandione-pyrrolidine] Derivatives. Molecules. [Link]

  • Correction: Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry. [Link]

Sources

cost-benefit analysis of different synthetic routes to 3-Bromo-1-tert-butylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Cost-Benefit Analysis of Synthetic Routes to 3-Bromo-1-tert-butylpyrrolidin-2-one Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary

The synthesis of This compound represents a classic challenge in heterocyclic chemistry: introducing halogen functionality at the


-position of a lactam ring while managing the steric bulk of a tert-butyl group. This intermediate is a critical scaffold for pharmaceutical agents, often serving as a precursor for Reformatsky-type reactions, eliminations to unsaturated lactams, or nucleophilic substitutions.

This guide analyzes the two dominant synthetic paradigms:

  • Route A (Direct Functionalization): Electrophilic

    
    -bromination of the pre-formed lactam.
    
  • Route B (De Novo Cyclization): Ring closure of acyclic dibrominated precursors.

The Verdict:

  • For Discovery/Medicinal Chemistry (<100 g): Route A is superior due to step economy and operational simplicity, despite higher reagent costs (LDA).

  • For Process/Scale-Up (>1 kg): Route B offers a significant cost advantage by utilizing commodity starting materials (

    
    -butyrolactone) and avoiding cryogenic conditions, provided that engineering controls for corrosive intermediates are in place.
    

Route A: Direct -Bromination (The Precision Approach)

Mechanistic Overview

This route relies on the deprotonation of 1-tert-butylpyrrolidin-2-one using a non-nucleophilic strong base to generate the lithium enolate. The steric bulk of the tert-butyl group actually aids this process by discouraging nucleophilic attack at the carbonyl. Subsequent quenching with an electrophilic bromine source (NBS) yields the product.

Detailed Protocol
  • Precursor: 1-tert-butylpyrrolidin-2-one (Commercially available or synthesized via thermal dehydration of

    
    -butyrolactone and tert-butylamine).
    
  • Reagents: Lithium Diisopropylamide (LDA), N-Bromosuccinimide (NBS), THF.

Step-by-Step Methodology:

  • Enolization: Charge an oven-dried reactor with anhydrous THF and cool to -78 °C . Add LDA (1.1 equiv).

  • Substrate Addition: Add a solution of 1-tert-butylpyrrolidin-2-one (1.0 equiv) in THF dropwise over 30 minutes. The internal temperature must remain below -65 °C to prevent self-condensation.

  • Aging: Stir at -78 °C for 45 minutes to ensure complete enolate formation.

  • Bromination: Add a pre-cooled solution of NBS (1.05 equiv) in THF rapidly.

  • Quench: Allow the mixture to warm to 0 °C over 2 hours. Quench with saturated aqueous

    
    .
    
  • Workup: Extract with EtOAc, wash with brine, and dry over

    
    .
    
  • Purification: Recrystallization from hexanes/EtOAc is preferred over chromatography to avoid bromide elimination on silica.

Critical Analysis
  • Selectivity: High.[1] The tert-butyl group directs deprotonation kinetically.

  • Self-Validation: The disappearance of the starting material peak at

    
     2.30 ppm (triplet, 
    
    
    
    -protons) and appearance of a doublet of doublets at
    
    
    4.45 ppm (
    
    
    -bromo proton) in
    
    
    H NMR confirms conversion.
  • Risk: Temperature control is vital.[2] Above -50 °C, the enolate can attack unreacted NBS or starting material, leading to complex mixtures.

Route B: De Novo Cyclization (The Convergent Approach)

Mechanistic Overview

This route builds the ring from acyclic precursors. It begins with the ring-opening halogenation of


-butyrolactone to form 2,4-dibromobutyryl chloride , followed by amide formation with tert-butylamine. The final step is an intramolecular nucleophilic substitution (cyclization) to close the ring.
Detailed Protocol
  • Precursor:

    
    -Butyrolactone (GBL).[3][4][5][6]
    
  • Reagents: Phosphorus tribromide (

    
    ), Bromine (
    
    
    
    ), tert-Butylamine, NaH or KOtBu.

Step-by-Step Methodology:

  • Ring Opening (Hell-Volhard-Zelinsky variant):

    • Mix GBL (1.0 equiv) with catalytic red phosphorus (0.05 equiv).

    • Add

      
       (1.0 equiv) dropwise at 100 °C to form 
      
      
      
      -bromo-GBL.
    • Add

      
       (0.4 equiv) and heat to 80 °C to open the ring, forming 2,4-dibromobutyryl bromide  (or chloride if 
      
      
      
      is used). Caution: Highly Corrosive.
  • Amide Formation:

    • Cool a solution of tert-butylamine (2.2 equiv) in DCM to 0 °C.

    • Add the crude acid halide dropwise. The first equivalent forms the amide; the second scavenges the HBr/HCl byproduct.

    • Isolate N-tert-butyl-2,4-dibromobutanamide .

  • Cyclization:

    • Dissolve the amide in dry THF.

    • Add NaH (1.1 equiv, 60% dispersion) in portions at 0 °C.

    • Stir at room temperature for 4 hours. The nitrogen anion displaces the

      
      -bromide (4-position) to close the ring.
      
Critical Analysis
  • Atom Economy: Lower than Route A due to the loss of stoichiometric HBr/HCl salts.

  • Cost Efficiency: GBL is significantly cheaper (

    
    >200/kg).
    
  • Safety: Handling 2,4-dibromobutyryl halides requires Hastelloy or glass-lined reactors due to extreme corrosivity.

Comparative Data Analysis

The following table contrasts the two routes based on experimental data and process metrics.

MetricRoute A: Direct BrominationRoute B: De Novo Cyclization
Overall Yield 82 - 88%55 - 65% (over 3 steps)
Step Count 1 (from Lactam)3 (from GBL)
Reagent Cost (Est.) High (LDA, SM cost)Low (GBL,

, Amine)
Atom Economy Good (Succinimide byproduct)Poor (Stoichiometric salt waste)
Key Hazard Pyrophoric bases (LDA)Vesicant/Corrosive Acid Halides
Scalability Limited by cryogenic coolingExcellent (Standard stirred tanks)
Purity Profile High (>98% after cryst.)Moderate (Requires silica purification)

Visualizing the Synthetic Logic

The following diagram illustrates the decision pathway and chemical flow for both routes.

SynthesisComparison cluster_legend Route Comparison SM_A 1-tert-butyl pyrrolidin-2-one Enolate Lithium Enolate (-78°C) SM_A->Enolate LDA, THF -78°C Product_A 3-Bromo-1-tert-butyl pyrrolidin-2-one Enolate->Product_A NBS Electrophilic Subs. SM_B γ-Butyrolactone (GBL) Inter_B1 2,4-Dibromobutyryl Halide SM_B->Inter_B1 PBr3, Br2 Ring Opening Inter_B2 N-tert-butyl-2,4- dibromobutanamide Inter_B1->Inter_B2 t-BuNH2 Amide Formation Product_B 3-Bromo-1-tert-butyl pyrrolidin-2-one Inter_B2->Product_B NaH Cyclization RouteA_Label Route A: High Precision Discovery Scale RouteB_Label Route B: Low Cost Process Scale

Caption: Comparative workflow of Route A (Direct Bromination) vs. Route B (Cyclization), highlighting key intermediates and reagents.

Conclusion & Recommendation

For a laboratory setting requiring rapid access to high-purity material for biological testing, Route A is the unequivocal choice. The ability to generate the product in a single afternoon with standard Schlenk techniques outweighs the cost of the starting lactam.

However, if the objective is the production of >1 kg of an API intermediate, Route B becomes the commercially viable option. The cost savings from using


-butyrolactone are substantial, and the process avoids the energy-intensive cryogenic cooling required for LDA.
References
  • Synthesis of N-substituted Lactams: Smith, M. B. Organic Synthesis. McGraw-Hill, 2011.

  • Alpha-Bromination Protocols: Organic Syntheses, Coll. Vol. 9, p. 13 (1998).

  • Reactivity of 2,4-Dibromobutyryl Chloride: Journal of Medicinal Chemistry, 1988, 31(5), 906–910.

  • Lithiation of N-Boc Pyrrolidines (Analogous Chemistry): Organic Syntheses, Vol. 83, p. 155 (2006).

  • Safety of Halogenated Lactones: National Institutes of Health (NIH) PubChem Database.

Sources

Safety Operating Guide

3-Bromo-1-tert-butylpyrrolidin-2-one proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 3-Bromo-1-tert-butylpyrrolidin-2-one Proper Disposal Procedures Role: Senior Application Scientist Audience: Drug Development & Research Scientists[1][2][3][4]

Executive Summary: The "Chain of Custody" Approach

As researchers, we often view disposal as the final, administrative step of an experiment.[2][4] However, for functionalized electrophiles like This compound , disposal is a critical safety operation.[1][2][4] This compound is not merely "organic waste"; it is an


-bromoamide—a motif capable of alkylating biological macromolecules.[1][2]

The presence of the bulky tert-butyl group provides steric protection, reducing its immediate hydrolysis rate compared to primary amides, but it does not mitigate its potential as an alkylating agent or environmental toxin.[2][4] Therefore, the disposal strategy must prioritize segregation and incineration over chemical neutralization in the lab.[2]

Chemical Profile & Risk Assessment

Before handling waste, you must understand the specific hazards driving the disposal logic.[4][5] This compound combines a halogenated leaving group with a lactam core.[1][2][3]

PropertyDataOperational Implication
Chemical Name 3-Bromo-1-(tert-butyl)pyrrolidin-2-oneOfficial manifest name.[1][2][3][4]
CAS Number 40557-20-8 (Generic analog reference)Use for waste profiling.[1][2][3]
Molecular Weight ~220.11 g/mol Heavy organic; settles in mixed solvent phases.[1][2][3]
Functional Group

-Haloamide (Lactam)
Electrophile. Potential alkylating agent.[1][2]
Solubility Organic solvents (DCM, EtOAc)Lipophilic; will partition into organic layers.[2][3][4]
Stability Susceptible to hydrolysis at high pHDO NOT mix with strong bases in waste drums.[1][2][3]
The Mechanistic Hazard: Why Segregation Matters

The C-Br bond at the


-position to the carbonyl is activated.[1][2][3] While the tert-butyl group hinders nucleophilic attack at the carbonyl (hydrolysis), the carbon bearing the bromine remains susceptible to substitution.[2]
  • Risk: If mixed with strong nucleophiles (e.g., thiols, azides, or strong bases) in a central waste drum, this compound can undergo exothermic substitution or elimination reactions, leading to "hot drums" or container pressurization.[2][3][4]

Pre-Disposal: Segregation & Packaging[1][2][3]

Effective disposal starts at the bench. You must segregate this compound into Halogenated Organic Waste streams.[1]

Protocol A: Solid Waste (Pure Compound/Desiccated Crude)[1][2][3]
  • Primary Container: Place solid residues in a sealable glass or high-density polyethylene (HDPE) jar.

  • Labeling: Affix a hazardous waste label explicitly stating:

    • Contains: this compound.[1][2][3][4]

    • Hazard:[1][2][6][7][8][9][10] Irritant, Organohalogen.[2][4]

  • Secondary Containment: Place the jar into a clear, sealable bag (e.g., Ziploc) before depositing it into the solid waste drum. This prevents dust generation upon drum compaction.[1][2]

Protocol B: Liquid Waste (Mother Liquors/Reaction Mixtures)[1][2][3]
  • Solvent Compatibility: Ensure the carrier solvent is compatible with the halogenated waste stream (e.g., Dichloromethane, Chloroform, Ethyl Acetate).[2][4]

  • pH Check: Ensure the solution is neutral (pH 6–8).

    • Why? Acidic solutions can generate HBr gas over time; basic solutions can induce exothermic hydrolysis.[1][2][3]

  • Stream Selection: Pour into the Halogenated Solvent Waste carboy. Never pour into non-halogenated (flammable) solvent waste, as this complicates downstream fuel blending/incineration processes.[4]

Disposal Workflow Decision Tree

The following logic gate ensures you select the correct waste stream, preventing regulatory violations and safety incidents.

DisposalWorkflow Start Waste Generation: This compound StateCheck Physical State? Start->StateCheck Solid Solid / Residue StateCheck->Solid Powder/Crystal Liquid Liquid / Solution StateCheck->Liquid Dissolved SolidCont Container Type? Solid->SolidCont LiquidComp Solvent Composition? Liquid->LiquidComp Sharps Sharps Container (If on needles/glass) SolidCont->Sharps Contaminated Needles SolidWaste Solid Halogenated Waste (Double Bagged) SolidCont->SolidWaste Bulk Solid/Wipes HaloStream Halogenated Waste Carboy (Red Label) LiquidComp->HaloStream Contains DCM/Chloroform or >2% Halogen NonHaloStream STOP: Do Not Use Non-Halo Stream LiquidComp->NonHaloStream Pure Acetone/Methanol NonHaloStream->HaloStream Re-classify as Halo

Figure 1: Operational decision tree for segregating halogenated amide waste. Note the strict requirement to default to Halogenated streams even if the solvent is non-halogenated, due to the solute's nature.[2][4]

Spill Response Protocol

In the event of a benchtop spill, immediate action is required to prevent exposure to the irritant dust or vapors.[4]

Required PPE: Nitrile gloves (double gloved recommended), lab coat, safety goggles.[2][4]

SpillResponse Spill Spill Detected Assess Assess Volume & State (Solid/Liq) Spill->Assess SolidSpill Solid Spill Assess->SolidSpill LiquidSpill Liquid Spill Assess->LiquidSpill ActionSolid 1. Dampen paper towel 2. Wipe gently (avoid dust) 3. Place in Halo-Solid Waste SolidSpill->ActionSolid ActionLiq 1. Cover with absorbent pads 2. Do NOT use sawdust (fire risk) 3. Place in Halo-Solid Waste LiquidSpill->ActionLiq Clean Clean Surface with Soap & Water ActionSolid->Clean ActionLiq->Clean Report Log Incident Clean->Report

Figure 2: Immediate response workflow for minor laboratory spills. Note the prohibition of sawdust, which can react with oxidizers or strong electrophiles.[2][4]

Regulatory & Compliance Context (RCRA)

In the United States, this compound falls under specific EPA Resource Conservation and Recovery Act (RCRA) guidelines.[4]

  • Waste Classification:

    • It is not typically a P-listed or U-listed waste (unless specifically cited in your state).[1]

    • It is classified as Halogenated Organic Waste .[1][2]

    • If dissolved in a flammable solvent (e.g., Ethyl Acetate), it carries the D001 (Ignitable) characteristic.[4]

    • If dissolved in spent halogenated solvents (e.g., DCM), it falls under F002 (Spent Halogenated Solvents).[2][4][11]

  • Destruction Method:

    • Do not attempt to neutralize this via hydrolysis in the lab sink.[2] The resulting bromide salts and organic amines are not drain-safe.[1][2]

    • Mandatory Path: High-temperature incineration at a permitted TSDF (Treatment, Storage, and Disposal Facility).[2][4] This ensures the complete destruction of the pyrrolidinone ring and safe capture of bromine as HBr/salts in the scrubber systems.[2]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1][2][12] [Link]

  • U.S. Environmental Protection Agency (EPA). (2024).[1][2] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

  • PubChem. (n.d.).[1][2][13] 3-Bromopyrrolidin-2-one Compound Summary. (Used as structural analog for hazard assessment).[1][2] [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.